Lenalidomide-6-F
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
3-(5-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c14-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAQSGYWVZTYEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Lenalidomide-6-F: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide-6-F is a fluorinated derivative of lenalidomide, a well-established immunomodulatory drug. This modification designates it as a valuable molecular tool, particularly in the field of targeted protein degradation. As a ligand for the E3 ubiquitin ligase Cereblon (CRBN), this compound serves as a critical component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins implicated in various diseases. This guide provides a comprehensive overview of the chemical structure, properties, and biological mechanism of action of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound, systematically named 3-(6-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, is a small molecule with a molecular formula of C₁₃H₁₁FN₂O₃ and a molecular weight of 262.24 g/mol .[3][6][7] The introduction of a fluorine atom at the 6th position of the isoindolinone ring distinguishes it from its parent compound, lenalidomide.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical and Predicted Properties
| Property | Value | Source |
| IUPAC Name | 3-(6-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione | - |
| CAS Number | 2468780-87-0 | [3][4][6][7] |
| Molecular Formula | C₁₃H₁₁FN₂O₃ | [3][4][6][7] |
| Molecular Weight | 262.24 g/mol | [3][4][6][7] |
| SMILES | O=C1C(N(CC2=C(C=C(F)C=C2)C1=O)C3)CCC(=O)N3 | [3][7] |
| Melting Point | 265-268 °C (Lenalidomide) | [8] |
| pKa (Predicted) | 10.75 ± 0.40 (Lenalidomide) | [8] |
| LogP (Predicted) | 0.5867 | [4] |
| Topological Polar Surface Area (TPSA) | 66.48 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Solubility | Soluble in DMSO (≥50 mg/mL) | [2] |
Mechanism of Action: A Ligand for Cereblon-Mediated Protein Degradation
This compound functions as a molecular glue, binding to the substrate receptor Cereblon (CRBN), a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1] This binding event modulates the substrate specificity of the E3 ligase, inducing the recruitment of neo-substrates for ubiquitination and subsequent degradation by the 26S proteasome.
When incorporated into a PROTAC, this compound serves as the E3 ligase-recruiting ligand. The other end of the PROTAC molecule contains a ligand that binds to a specific protein of interest (POI). This dual binding brings the POI into close proximity with the CRL4^CRBN^ complex, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Caption: PROTAC-induced ubiquitination and degradation pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the chemical and biological properties of this compound.
Synthesis of 3-(6-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
A potential synthetic route can be adapted from procedures for similar fluorinated piperidine-2,6-dione derivatives. A plausible method involves the following steps:
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound|CAS 2468780-87-0|DC Chemicals [dcchemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. 2468780-87-0|3-(6-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione|BLD Pharm [bldpharm.com]
- 8. Lenalidomide CAS#: 191732-72-6 [m.chemicalbook.com]
Synthesis of 6-Fluoro Lenalidomide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-fluoro lenalidomide (B1683929), a fluorinated analog of the immunomodulatory drug lenalidomide. The document outlines a plausible synthetic pathway based on established chemical transformations, starting from commercially available materials. Detailed, albeit projected, experimental protocols for each key step are provided, along with a summary of expected quantitative data. Furthermore, this guide includes a visualization of the well-established signaling pathway of lenalidomide, which is presumed to be shared by its 6-fluoro analog, to provide context for its biological activity. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Introduction
Lenalidomide is a potent immunomodulatory agent widely used in the treatment of multiple myeloma and other hematological malignancies.[1] The introduction of fluorine atoms into pharmaceutical compounds can significantly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. The synthesis of fluorinated analogs of existing drugs is, therefore, a common strategy in drug discovery to develop next-generation therapeutics with improved profiles. 6-fluoro lenalidomide, a derivative of lenalidomide with a fluorine atom at the 6-position of the isoindolinone core, is a compound of interest for its potential to exhibit enhanced or modified biological activity. A recent study has suggested that 6-fluorination of lenalidomide can induce a more robust degradation of the protein casein kinase 1α (CK1α). This guide details a feasible synthetic route to obtain this compound for further investigation.
Proposed Synthetic Pathway
The synthesis of 6-fluoro lenalidomide can be envisioned through a multi-step sequence, commencing with the preparation of a key intermediate, methyl 2-(bromomethyl)-4-fluorobenzoate, followed by its reaction with 3-aminopiperidine-2,6-dione (B110489) to construct the core structure of the target molecule. The final step involves the introduction of the amino group at the 4-position of the isoindolinone ring.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of lenalidomide and related analogs and are provided as a guide for the synthesis of 6-fluoro lenalidomide.
Synthesis of Methyl 4-fluoro-2-methylbenzoate
-
Reaction: 4-Fluoro-2-methylbenzoic acid is esterified using methanol (B129727) in the presence of a catalytic amount of sulfuric acid.
-
Procedure: To a solution of 4-fluoro-2-methylbenzoic acid (1.0 eq) in methanol (10 vol), concentrated sulfuric acid (0.1 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux and stirred for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate (B1210297) and washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo to afford methyl 4-fluoro-2-methylbenzoate.
Synthesis of Methyl 2-(bromomethyl)-4-fluorobenzoate
-
Reaction: The methyl group of methyl 4-fluoro-2-methylbenzoate is brominated using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Procedure: A mixture of methyl 4-fluoro-2-methylbenzoate (1.0 eq), N-bromosuccinimide (1.1 eq), and azobisisobutyronitrile (0.05 eq) in a suitable solvent such as carbon tetrachloride or methyl acetate is heated to reflux for 6-8 hours.[2] The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the succinimide (B58015) byproduct is filtered off. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to give methyl 2-(bromomethyl)-4-fluorobenzoate.
Synthesis of 3-(6-Fluoro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione (Nitro Precursor)
-
Reaction: The brominated intermediate is coupled with 3-aminopiperidine-2,6-dione, followed by in-situ cyclization to form the isoindolinone ring.
-
Procedure: To a solution of methyl 2-(bromomethyl)-4-fluorobenzoate (1.0 eq) and 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, a base such as triethylamine (B128534) or potassium carbonate (2.5 eq) is added.[2] The reaction mixture is heated to 80-100 °C and stirred for 12-16 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into ice water. The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield the nitro precursor of 6-fluoro lenalidomide.
Synthesis of 6-Fluoro Lenalidomide
-
Reaction: The nitro group of the precursor is reduced to an amino group to yield the final product.
-
Procedure: A suspension of the nitro precursor (1.0 eq) and a reducing agent such as iron powder (4.0 eq) in a mixture of ethanol (B145695) and aqueous ammonium (B1175870) chloride is heated to reflux for 2-4 hours.[2] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like methanol or ethanol under a hydrogen atmosphere can be employed.[1] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by recrystallization or column chromatography to afford 6-fluoro lenalidomide.
Quantitative Data Summary
The following table summarizes the expected yields and key analytical data for the synthesis of 6-fluoro lenalidomide. The values are based on typical yields for analogous reactions in the synthesis of lenalidomide and should be considered as estimates.
| Step | Product | Starting Material(s) | Reagents | Solvent | Expected Yield (%) | Analytical Data (Expected) |
| 1 | Methyl 4-fluoro-2-methylbenzoate | 4-Fluoro-2-methylbenzoic acid | Methanol, H₂SO₄ | Methanol | 90-95 | ¹H NMR, ¹³C NMR, MS |
| 2 | Methyl 2-(bromomethyl)-4-fluorobenzoate | Methyl 4-fluoro-2-methylbenzoate | NBS, AIBN | CCl₄ or Methyl Acetate | 70-80 | ¹H NMR, ¹³C NMR, MS |
| 3 | 3-(6-Fluoro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | Methyl 2-(bromomethyl)-4-fluorobenzoate, 3-Aminopiperidine-2,6-dione HCl | Triethylamine or K₂CO₃ | DMF or Acetonitrile | 60-70 | ¹H NMR, ¹³C NMR, MS, HRMS |
| 4 | 6-Fluoro Lenalidomide | Nitro Precursor | Fe/NH₄Cl or Pd/C, H₂ | Ethanol/Water or Methanol | 80-90 | ¹H NMR, ¹³C NMR, MS, HRMS, Purity (HPLC) |
Signaling Pathway of Lenalidomide
Lenalidomide exerts its therapeutic effects through a unique mechanism of action involving the E3 ubiquitin ligase complex containing Cereblon (CRBN). It is anticipated that 6-fluoro lenalidomide will follow a similar signaling pathway.
Lenalidomide binds to the Cereblon (CRBN) component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[3] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination of the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3).[4][5] These transcription factors are crucial for the survival of multiple myeloma cells. The ubiquitinated IKZF1 and IKZF3 are then targeted for degradation by the proteasome.[6] The degradation of Ikaros proteins leads to the downregulation of key downstream targets, including interferon regulatory factor 4 (IRF4) and the oncogene c-Myc, which ultimately results in the apoptosis of myeloma cells.[3] Furthermore, the degradation of Ikaros, which acts as a repressor of the interleukin-2 (B1167480) (IL-2) gene, leads to increased IL-2 production in T-cells, thereby enhancing the anti-tumor immune response.[4]
Conclusion
This technical guide provides a detailed, albeit prospective, framework for the synthesis of 6-fluoro lenalidomide. The proposed synthetic route is based on well-established chemical principles and reactions commonly employed in the synthesis of lenalidomide and its analogs. The provided experimental protocols and quantitative data serve as a valuable starting point for the practical execution of this synthesis. The inclusion of the lenalidomide signaling pathway offers essential biological context for the potential mechanism of action of this fluorinated derivative. This document is intended to facilitate further research into the therapeutic potential of 6-fluoro lenalidomide and other novel immunomodulatory agents.
References
- 1. Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Glue Mechanism of Lenalidomide-6-F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenalidomide-6-F, a fluoro-derivative of lenalidomide (B1683929), operates as a potent molecular glue, hijacking the cell's natural protein disposal machinery to eliminate key cancer-driving proteins. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex and the subsequent degradation of the neosubstrates, Ikaros (IKZF1) and Aiolos (IKZF3). This document details the underlying signaling pathways, compiles quantitative binding and degradation data, and provides comprehensive experimental protocols for studying this mechanism.
Introduction: The Molecular Glue Concept
Lenalidomide and its analogs, including this compound, represent a paradigm-shifting class of therapeutics known as "molecular glues." Unlike traditional enzyme inhibitors or receptor antagonists, these small molecules induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] This novel mechanism of action allows for the targeting of proteins previously considered "undruggable." The core of this mechanism for lenalidomide and its derivatives is the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[2]
This compound, a 6-fluoro substituted derivative of lenalidomide, has been shown to induce the selective degradation of IKZF1, IKZF3, and Casein Kinase 1α (CK1α), exhibiting stronger anti-proliferative effects on multiple myeloma and 5q-myelodysplastic syndrome cell lines compared to its parent compound.[3] This suggests a potentially enhanced or more selective modulation of the CRBN-mediated degradation pathway.
The Core Mechanism: Hijacking the CRL4-CRBN E3 Ubiquitin Ligase
The primary mechanism of action of this compound involves the modulation of the CRL4-CRBN E3 ubiquitin ligase complex. This complex is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of a wide range of cellular proteins, thereby regulating numerous cellular processes.
The CRL4-CRBN complex consists of:
-
Cullin 4 (CUL4A or CUL4B): A scaffold protein that assembles the complex.
-
Regulator of Cullins 1 (ROC1/RBX1): A RING-domain protein that recruits the E2 ubiquitin-conjugating enzyme.
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.
-
Cereblon (CRBN): The substrate receptor that determines the specificity of the complex.
In the absence of a molecular glue, CRBN binds to its endogenous substrates, leading to their ubiquitination and degradation. This compound acts by binding to a specific pocket in CRBN, allosterically modifying its substrate-binding surface. This induced conformational change creates a novel interface that has a high affinity for specific "neosubstrates," primarily the lymphoid transcription factors IKZF1 and IKZF3.[4]
The binding of IKZF1 and IKZF3 to the this compound-CRBN complex brings them into close proximity to the E2 enzyme, facilitating the transfer of ubiquitin molecules to lysine (B10760008) residues on their surface. This polyubiquitination marks IKZF1 and IKZF3 for recognition and degradation by the 26S proteasome.[4]
Signaling Pathway Diagram
References
- 1. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lenalidomide-6-F in CRBN Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Lenalidomide-6-F in the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to neosubstrates, a key mechanism in targeted protein degradation. By functioning as a "molecular glue," this compound modulates the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This guide provides a comprehensive overview of the underlying signaling pathways, quantitative data on degradation efficiency, and detailed methodologies for key experimental assays.
Core Mechanism: Molecular Glue-Mediated Protein Degradation
Lenalidomide (B1683929) and its derivatives, including this compound, exert their therapeutic effects by hijacking the ubiquitin-proteasome system.[1][2] These small molecules bind to CRBN, the substrate receptor of the Cullin-4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[3][4] This binding event induces a conformational change in CRBN, creating a novel interface that enhances the binding affinity for specific proteins not normally targeted by this E3 ligase, known as neosubstrates.[1][5] The formation of this ternary complex—comprising CRBN, the this compound molecule, and the neosubstrate—facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the neosubstrate.[6] Polyubiquitination marks the neosubstrate for recognition and degradation by the 26S proteasome, leading to its clearance from the cell.[6][7]
Modifications at the 6-position of the lenalidomide scaffold, such as the fluorine substitution in this compound, have been shown to be critical for controlling neosubstrate selectivity.[2][8] This targeted approach allows for the specific degradation of proteins involved in various pathologies, including cancer.[2][8]
Quantitative Data: Neosubstrate Degradation
| Neosubstrate | 6-fluoro-lenalidomide (F-Le) |
| DC50 (nM) | |
| IKZF1 | 2.8 |
| CK1α | 2.0 |
| SALL4 | 3.3 |
| PLZF | N/A |
| Data adapted from a study on 6-position-modified lenalidomides.[4] "N/A" indicates that the value was not applicable as significant degradation was not observed. |
Experimental Protocols
The study of this compound-mediated CRBN recruitment and subsequent neosubstrate degradation relies on a variety of sophisticated biochemical and cellular assays. Below are detailed methodologies for key experiments.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Ternary Complex Formation
This assay is used to quantify the formation of the CRBN-ligand-neosubstrate ternary complex in a homogeneous, no-wash format.
Principle: The AlphaScreen assay utilizes donor and acceptor beads that, when brought into close proximity, generate a chemiluminescent signal. One bead is coated with a molecule that binds CRBN (e.g., an anti-tag antibody recognizing a tagged CRBN), and the other is coated with a molecule that binds the neosubstrate (e.g., an antibody against the neosubstrate or a tag on the neosubstrate). In the presence of a molecular glue like this compound, the formation of the ternary complex brings the donor and acceptor beads close enough for singlet oxygen to diffuse from the donor to the acceptor bead, triggering a cascade of chemical reactions that result in a measurable light signal.
Methodology:
-
Reagent Preparation:
-
Recombinant, tagged CRBN (e.g., His-tagged or FLAG-tagged) and a tagged neosubstrate (e.g., GST-tagged) are purified.
-
This compound is serially diluted to the desired concentrations in an appropriate assay buffer.
-
AlphaScreen donor beads (e.g., Streptavidin-coated) and acceptor beads (e.g., anti-FLAG antibody-coated) are prepared according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 384-well microplate, add the recombinant CRBN, the recombinant neosubstrate, and the serially diluted this compound.
-
Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for ternary complex formation.
-
Add the AlphaScreen donor and acceptor beads to the wells.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 60-120 minutes) to allow for bead-complex binding.
-
-
Data Acquisition and Analysis:
-
Read the plate using an AlphaScreen-compatible plate reader.
-
The signal intensity is proportional to the amount of ternary complex formed. Data are typically plotted as signal versus compound concentration to determine the EC50 for complex formation.
-
NanoBRET (Bioluminescence Resonance Energy Transfer) Assay for Target Engagement and Occupancy
The NanoBRET assay is a live-cell method to measure the binding of a ligand to its target protein.
Principle: This technology is based on the energy transfer between a bioluminescent donor (NanoLuc luciferase) fused to the target protein (CRBN) and a fluorescently labeled ligand (a fluorescent derivative of lenalidomide). When the fluorescent ligand binds to the NanoLuc-CRBN fusion protein, the energy from the luciferase is transferred to the fluorophore, which then emits light at a specific wavelength. Unlabeled ligands, such as this compound, will compete with the fluorescent tracer for binding to CRBN, resulting in a decrease in the BRET signal.
Methodology:
-
Cell Preparation:
-
Cells (e.g., HEK293T) are transfected with a plasmid encoding for a NanoLuc-CRBN fusion protein.
-
Transfected cells are cultured for 24-48 hours to allow for protein expression.
-
-
Assay Procedure:
-
Cells are harvested, washed, and resuspended in an appropriate assay buffer.
-
The cell suspension is dispensed into a white 384-well plate.
-
A fluorescently labeled CRBN tracer is added to the wells.
-
Serial dilutions of the competitor compound (this compound) are added to the wells.
-
The NanoBRET substrate is added to initiate the luminescent reaction.
-
-
Data Acquisition and Analysis:
-
The plate is read on a luminometer capable of measuring two distinct wavelengths (one for the donor and one for the acceptor).
-
The BRET ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity.
-
The data are plotted as the BRET ratio versus the concentration of the competitor compound to determine the IC50 value, which reflects the binding affinity of this compound to CRBN in a cellular context.
-
Co-Immunoprecipitation (Co-IP) for In-Cell Ternary Complex Detection
Co-IP is a classic technique used to demonstrate protein-protein interactions within cells.
Principle: An antibody specific to a "bait" protein (e.g., CRBN) is used to pull down the bait protein from a cell lysate. If other proteins ("prey," e.g., a neosubstrate) are interacting with the bait protein, they will be pulled down as well. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting. In the context of this compound, an increase in the co-immunoprecipitation of a neosubstrate with CRBN in the presence of the compound indicates the formation of the ternary complex.
Methodology:
-
Cell Treatment and Lysis:
-
Cells are treated with either DMSO (vehicle control) or this compound for a specified time.
-
Cells are washed with cold PBS and then lysed with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
The cell lysate is pre-cleared by incubation with protein A/G beads to reduce non-specific binding.
-
The pre-cleared lysate is then incubated with an antibody against the bait protein (e.g., anti-CRBN antibody) overnight at 4°C with gentle rotation.
-
Protein A/G beads are added to the lysate-antibody mixture to capture the immune complexes.
-
-
Washing and Elution:
-
The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
The eluted samples are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against both the bait protein (CRBN) and the potential prey protein (the neosubstrate).
-
Following incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of interactions between a ligand (e.g., this compound) and an analyte (e.g., CRBN).
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One of the interacting molecules (the ligand, typically the protein) is immobilized on the sensor chip surface. The other molecule (the analyte, the small molecule) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is detected as a change in the SPR signal.
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
A suitable sensor chip (e.g., CM5) is activated.
-
Purified recombinant CRBN is immobilized onto the chip surface via amine coupling or another appropriate chemistry.
-
The surface is then deactivated to block any remaining reactive groups.
-
-
Analyte Injection and Data Collection:
-
A running buffer is continuously flowed over the sensor surface to establish a stable baseline.
-
Serial dilutions of this compound are injected over the surface for a specific association time, followed by a dissociation phase where only the running buffer is flowed over the chip.
-
-
Data Analysis:
-
The binding sensorgrams (response units versus time) are recorded.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of kd to ka.
-
Visualizations
Signaling Pathway
References
- 1. Molecular and structural characterization of lenalidomide-mediated sequestration of eIF3i - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Lenalidomide-6-F as a Cereblon E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to achieve the complete removal of disease-causing proteins. At the heart of this strategy are ligands that recruit E3 ubiquitin ligases to proteins of interest. Cereblon (CRBN), a substrate receptor for the Cullin-RING Ligase 4 (CRL4) complex, is a clinically validated and widely exploited E3 ligase in this field. Immunomodulatory drugs (IMiDs), such as lenalidomide (B1683929), function as "molecular glues" that modulate the substrate specificity of CRBN.
This technical guide focuses on Lenalidomide-6-F , a key derivative of lenalidomide. The 6-fluoro modification on the phthalimide (B116566) ring is a critical chemical alteration that enhances selectivity for specific therapeutic neosubstrates, such as Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1α (CK1α), while reducing activity against other developmental neosubstrates.[1][2] This refined selectivity makes this compound a highly valuable ligand for the development of potent and specific Proteolysis-Targeting Chimeras (PROTACs) and next-generation molecular glues. This document provides a comprehensive overview of its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and its application in drug development.
Mechanism of Action: Modulating the CRL4^CRBN^ E3 Ligase Complex
This compound, like its parent compound, functions by binding directly to a hydrophobic pocket in the thalidomide-binding domain of CRBN.[2] This binding event does not inhibit the E3 ligase but rather alters its surface, creating a neomorphic interface that enhances the recruitment of specific proteins, known as neosubstrates.[3][4] The CRL4^CRBN^ complex then polyubiquitinates the recruited neosubstrate, marking it for degradation by the 26S proteasome.[3][5]
The 6-fluoro modification is crucial for controlling this neosubstrate selectivity. Studies have shown that this modification enhances the degradation of IKZF1, IKZF3, and CK1α, which are key therapeutic targets in multiple myeloma and 5q-myelodysplastic syndrome, respectively.[1][2][5]
Caption: CRL4^CRBN^ E3 Ligase pathway modulated by this compound.
Application in PROTAC Development
This compound is an ideal CRBN ligand for incorporation into PROTACs.[6] A PROTAC is a heterobifunctional molecule comprising a ligand for an E3 ligase (the "E3 handle"), a ligand for a protein of interest (the "warhead"), and a chemical linker. By tethering this compound to a warhead that binds a specific disease-causing protein, the resulting PROTAC can hijack the CRL4^CRBN^ complex to induce the degradation of that target protein. The enhanced selectivity of this compound can contribute to a better safety profile for the resulting PROTAC by minimizing off-target degradation of other CRBN neosubstrates.[1][2]
Caption: Logical workflow of a PROTAC utilizing this compound.
Quantitative Data Summary
The modification at the 6-position of the phthalimide ring alters the binding interactions and subsequent degradation efficacy for various neosubstrates. The following tables summarize the comparative activity of this compound and its parent compound, Lenalidomide.
Table 1: Biochemical Interaction with Neosubstrates (AlphaScreen Assay) Data represents the relative luminescence signal from an AlphaScreen assay, indicating the formation of the CRBN-ligand-neosubstrate ternary complex. Higher values indicate stronger complex formation. Values are estimated from published dose-response curves at a 10 µM compound concentration.[7]
| Compound | Neosubstrate Target | Relative Interaction Signal (vs. DMSO) |
| Lenalidomide | IKZF1 | ~ 3.5 |
| This compound | IKZF1 | ~ 6.0 |
| Lenalidomide | SALL4 | ~ 1.5 |
| This compound | SALL4 | ~ 1.2 |
Table 2: Cellular Degradation Activity Data represents the approximate concentration required to achieve 50% degradation (DC₅₀) in relevant cell lines after a 24-hour treatment. Lower values indicate higher potency. Values are estimated from published dose-response immunoblots.[7]
| Compound | Target Protein | Cell Line | Estimated DC₅₀ (µM) |
| Lenalidomide | IKZF1 | MM1.S | ~ 1.0 µM |
| This compound | IKZF1 | MM1.S | ~ 0.1 µM |
| Lenalidomide | CK1α | MM1.S | > 10 µM (weak degradation) |
| This compound | CK1α | MM1.S | ~ 1.0 µM |
Experimental Protocols
Detailed and robust experimental validation is critical in the development of protein degraders. Below are methodologies for key assays used to characterize this compound.
Protocol: CRBN-Neosubstrate Interaction via AlphaScreen
This assay quantifies the formation of the ternary complex (CRBN-Ligand-Neosubstrate) in a homogeneous, no-wash format.
Caption: Experimental workflow for the AlphaScreen interaction assay.
Methodology:
-
Reagent Preparation :
-
Assay Buffer: 50 mM HEPES pH 7.4, 200 mM NaCl, 1 mM TCEP, 0.1% BSA.
-
Recombinant Proteins: Prepare His-tagged CRBN-DDB1 complex and GST-tagged neosubstrate (e.g., IKZF1) in assay buffer.
-
Compound: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO, followed by dilution in assay buffer.
-
-
Assay Plate Setup (384-well ProxiPlate) :
-
Add 5 µL of compound dilution or DMSO vehicle control to each well.
-
Add 5 µL of a protein mix containing CRBN-DDB1 (final concentration ~25 nM) and neosubstrate (final concentration ~25 nM).
-
-
Incubation 1 : Seal the plate and incubate for 30-60 minutes at room temperature to allow for ternary complex formation.
-
Bead Addition :
-
Prepare a mix of Ni-Chelate AlphaLISA Acceptor beads (to bind His-CRBN) and Streptavidin-coated Donor beads (to bind a biotinylated anti-GST antibody for the neosubstrate) in assay buffer.
-
Add 10 µL of the bead mixture to each well under subdued lighting.
-
-
Incubation 2 : Seal the plate, protect from light, and incubate for 60 minutes at room temperature.
-
Data Acquisition : Read the plate on a suitable plate reader (e.g., PerkinElmer EnVision) with excitation at 680 nm and emission detection between 520-620 nm.[8][9][10]
Protocol: Cellular Protein Degradation via Western Blot
This is the gold-standard assay to confirm and quantify the degradation of a target protein within a cellular context.
Methodology:
-
Cell Culture and Treatment :
-
Seed cells (e.g., MM1.S multiple myeloma cells) in 6-well plates at a density that ensures they remain in the logarithmic growth phase throughout the experiment. Allow cells to adhere or stabilize overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time course (e.g., 4, 8, 16, or 24 hours).[11]
-
-
Cell Lysis :
-
Protein Quantification :
-
Determine the protein concentration of each lysate supernatant using a BCA assay to ensure equal protein loading.[13]
-
-
SDS-PAGE and Transfer :
-
Normalize lysate concentrations with lysis buffer and add Laemmli sample buffer. Denature proteins by boiling at 95°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-IKZF1 or anti-CK1α) overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Apply an ECL chemiluminescence reagent and capture the signal using a digital imaging system.[13]
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[11]
-
Protocol: In Vitro Ubiquitination Assay
This biochemical assay directly demonstrates that the ligand-induced ternary complex is functional and leads to the ubiquitination of the neosubstrate.
Methodology:
-
Reaction Setup : On ice, set up 25 µL reactions in microcentrifuge tubes. For a typical reaction, combine the following components to the indicated final concentrations:[14][15]
-
E1 Activating Enzyme (UBE1): 50-100 nM
-
E2 Conjugating Enzyme (e.g., UBE2D3): 200-500 nM
-
E3 Ligase Complex (recombinant CRL4^CRBN^): 50-100 nM
-
Neosubstrate (e.g., recombinant IKZF1): 200-500 nM
-
Ubiquitin: 5-10 µM
-
ATP: 2-5 mM
-
1x Ubiquitination Reaction Buffer: (e.g., 50 mM HEPES pH 8.0, 50 mM NaCl, 10 mM MgCl₂, 1 mM TCEP)
-
Compound: this compound (e.g., 10 µM) or DMSO vehicle control.
-
-
Initiation and Incubation :
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for 60-90 minutes.[14]
-
-
Termination :
-
Stop the reaction by adding 5 µL of 5X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
-
Analysis :
-
Analyze the reaction products by Western Blot using an antibody specific to the neosubstrate (e.g., anti-IKZF1).
-
A successful reaction will show a "ladder" of higher molecular weight bands above the unmodified substrate, corresponding to the addition of one or more ubiquitin molecules. The intensity of this ladder should be significantly greater in the presence of this compound compared to the DMSO control.[14][16]
-
Conclusion
This compound represents a significant refinement in the design of CRBN-recruiting ligands. Its 6-fluoro modification confers enhanced and more selective degradation of therapeutically important neosubstrates IKZF1, IKZF3, and CK1α.[1][2] This improved selectivity profile, combined with its potent activity, establishes this compound as a superior E3 ligase handle for the development of next-generation molecular glues and PROTACs. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to leverage this powerful molecule in their targeted protein degradation programs.
References
- 1. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. AID 1805783 - CRBN-DDB1 ligand-displacement AlphaScreen Assay from US Patent US11059801: "Methods to induce targeted protein degradation through bifunctional molecules" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. 3.4. Western Blot and Protein Degradation Assay [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 16. researchgate.net [researchgate.net]
The Discovery and Development of Fluorinated Thalidomide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933), a drug with a tumultuous past, has been repurposed as a cornerstone therapy for multiple myeloma and other hematological malignancies. Its mechanism of action, elucidated decades after its initial withdrawal, involves the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific protein targets. This discovery has spurred the development of a new generation of immunomodulatory drugs (IMiDs) with improved potency and safety profiles. Among these, fluorinated thalidomide analogs have emerged as a promising class of compounds with enhanced biological activities. The introduction of fluorine, a bioisostere of hydrogen, can significantly alter the physicochemical and pharmacological properties of a molecule, including its binding affinity, metabolic stability, and membrane permeability. This technical guide provides an in-depth overview of the discovery of fluorinated thalidomide analogs, focusing on their synthesis, mechanism of action, and the experimental protocols used for their evaluation.
Core Mechanism of Action: The CRL4-CRBN E3 Ubiquitin Ligase Pathway
Thalidomide and its analogs function as "molecular glues," binding to CRBN, the substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[1] This binding event allosterically modifies the substrate-binding pocket of CRBN, inducing the recruitment of proteins not normally targeted by the ligase, known as neosubstrates.[1] The CRL4-CRBN complex then polyubiquitinates these neosubstrates, marking them for degradation by the 26S proteasome.[2]
The degradation of key neosubstrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), is central to the anti-myeloma activity of IMiDs.[3][4] The degradation of another neosubstrate, Sal-like protein 4 (SALL4), has been linked to the teratogenic effects of thalidomide.[4][5] The specific neosubstrate repertoire of a given thalidomide analog is determined by the chemical nature of the analog, which influences the shape of the modified CRBN binding pocket.[6][7] Fluorination of the thalidomide scaffold can therefore modulate neosubstrate specificity and the resulting biological activity.
Figure 1: CRBN E3 Ubiquitin Ligase Pathway with Fluorinated Thalidomide Analogs.
Synthesis of Fluorinated Thalidomide Analogs
The synthesis of fluorinated thalidomide analogs typically involves a two-step process: the formation of a fluorinated N-phthaloyl-glutamic acid or glutamine intermediate, followed by cyclization to form the glutarimide (B196013) ring. The following is a representative protocol for the synthesis of 4-fluoro-thalidomide.
Experimental Protocol: Synthesis of 4-Fluoro-thalidomide
Step 1: Synthesis of N-(4-Fluorophthaloyl)-L-glutamine
-
To a solution of L-glutamine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or pyridine, add 4-fluorophthalic anhydride (B1165640) (1.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Acidify the mixture with hydrochloric acid (HCl) to a pH of 1-2 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield N-(4-fluorophthaloyl)-L-glutamine.
Step 2: Cyclization to 4-Fluoro-thalidomide
-
Suspend N-(4-fluorophthaloyl)-L-glutamine (1.0 eq) in a suitable solvent such as acetic anhydride or a mixture of acetic anhydride and pyridine.
-
Add a catalytic amount of sodium acetate.
-
Heat the reaction mixture to reflux (120-140 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-fluoro-thalidomide.
Experimental Evaluation of Fluorinated Thalidomide Analogs
A series of in vitro and cell-based assays are employed to characterize the biological activity of fluorinated thalidomide analogs. The following sections detail the protocols for key experiments.
Figure 2: General Experimental Workflow for the Evaluation of Fluorinated Thalidomide Analogs.
CRBN Binding Assays
Determining the binding affinity of fluorinated thalidomide analogs to CRBN is a critical first step in their evaluation. Several biophysical techniques can be employed for this purpose.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This competitive binding assay measures the displacement of a fluorescently labeled thalidomide tracer from a tagged CRBN protein.[8][9]
-
Reagent Preparation:
-
Prepare a stock solution of GST- or His-tagged recombinant human CRBN protein.
-
Prepare a stock solution of the fluorinated thalidomide analog in DMSO.
-
Use a commercially available fluorescently labeled thalidomide tracer (e.g., Thalidomide-Red) and a corresponding anti-tag antibody labeled with a FRET donor (e.g., Europium cryptate-labeled anti-GST antibody).[8]
-
-
Assay Procedure (384-well plate format):
-
Dispense serial dilutions of the fluorinated thalidomide analog into the wells.
-
Add the tagged CRBN protein to each well and incubate for 10-15 minutes at room temperature.
-
Add a pre-mixed solution of the fluorescent tracer and the donor-labeled antibody.
-
Incubate for 1-2 hours at room temperature to allow the binding to reach equilibrium.
-
Measure the HTRF signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~320-340 nm, emission at ~620 nm and ~665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the analog concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The dissociation constant (Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Neosubstrate Degradation Assays
Confirming that the binding of a fluorinated thalidomide analog to CRBN leads to the degradation of neosubstrates is a key functional validation.
Western Blotting
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MM.1S multiple myeloma cells) to 70-80% confluency.
-
Treat the cells with a dose-response of the fluorinated thalidomide analog (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the neosubstrate of interest (e.g., anti-IKZF1 or anti-SALL4) overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[10]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the neosubstrate band intensity to the loading control.
-
Plot the normalized protein levels against the logarithm of the analog concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.
-
Antiproliferative Assays
The antiproliferative activity of fluorinated thalidomide analogs is a key measure of their potential as anti-cancer agents.
Cell Viability Assay (e.g., MTS or CellTiter-Glo)
-
Cell Seeding:
-
Seed a cancer cell line (e.g., MM.1S) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the fluorinated thalidomide analog for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add the viability reagent (e.g., MTS or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the analog concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Quantitative Data for Fluorinated Thalidomide Analogs
The following table summarizes representative quantitative data for fluorinated thalidomide analogs and related compounds from the literature.
| Compound | Assay | Cell Line / System | Value | Reference |
| Thalidomide | CRBN Binding (Kd) | In vitro | ~250 nM | [1] |
| Antiproliferative (IC50) | MM.1S | >10 µM | [11] | |
| IKZF1 Degradation (DC50) | MM.1S | >1 µM | [7] | |
| Lenalidomide | CRBN Binding (Kd) | In vitro | ~178 nM | [1] |
| Antiproliferative (IC50) | MM.1S | ~0.1 µM | [11] | |
| IKZF1 Degradation (DC50) | MM.1S | ~0.05 µM | [7] | |
| Pomalidomide | CRBN Binding (Kd) | In vitro | ~157 nM | [1] |
| Antiproliferative (IC50) | MM.1S | ~0.02 µM | [11] | |
| IKZF1 Degradation (DC50) | MM.1S | ~0.009 µM | [11] | |
| 4-Fluoro-thalidomide | CRBN Ligand | N/A | N/A | [12][13][14][15] |
| 4-Amino-fluoro-thalidomide | TNF-α Inhibition | LPS-stimulated hPBMC | 830-fold more potent than thalidomide | N/A |
| Compound 17 (a fluoro-analog) | Aiolos Degradation (DC50) | MM.1S | 1400 nM | [11] |
| Antiproliferative (IC50) | MM.1S | 3568 nM | [11] |
Note: This table is a compilation of data from various sources and is not an exhaustive list. Experimental conditions may vary between studies, affecting the absolute values.
Conclusion
The discovery of fluorinated thalidomide analogs represents a significant advancement in the field of targeted protein degradation. By leveraging the unique properties of fluorine, researchers can fine-tune the pharmacological profile of thalidomide-based molecules to enhance their therapeutic efficacy and potentially mitigate adverse effects. The experimental protocols and data presented in this technical guide provide a framework for the continued exploration and development of this promising class of compounds. As our understanding of the intricate interplay between CRBN, its neosubstrates, and small molecule modulators deepens, the rational design of next-generation fluorinated thalidomide analogs holds immense promise for the treatment of cancer and other diseases.
References
- 1. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. Novel immunomodulatory drugs and neo-substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRL4CRBN Mediated Degradation of SALL4 Links Thalidomide Syndrome to Duane Radial Ray Syndrome - OAK Open Access Archive [oak.novartis.com]
- 5. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HTRF Cereblon Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 9. chempartner.com [chempartner.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Fluoro-thalidomide_835616-60-9_新研博美 [xinyanbm.com]
- 13. 835616-60-9 Cas No. | 4-Fluoro-thalidomide | Apollo [store.apolloscientific.co.uk]
- 14. 4-Fluoro-thalidomide, 835616-60-9 | BroadPharm [broadpharm.com]
- 15. 4-Fluoro-thalidomide - CD Bioparticles [cd-bioparticles.net]
Lenalidomide-6-F CAS number 2468780-87-0
An In-Depth Technical Guide to Lenalidomide-6-F (CAS Number 2468780-87-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fluorinated derivative of the well-established immunomodulatory agent, Lenalidomide. This modification at the 6-position of the isoindolinone ring has been shown to enhance its therapeutic properties, including increased anti-proliferative activity in specific cancer cell lines. Like its parent compound, this compound functions as a molecular glue, binding to the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the degradation of specific target proteins. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, comparative biological activity, and its application in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction
Lenalidomide, a thalidomide (B1683933) analog, has revolutionized the treatment of multiple myeloma and other hematological malignancies. Its mechanism of action involves binding to Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
This compound (CAS: 2468780-87-0) is a derivative of Lenalidomide featuring a fluorine atom at the 6-position of the phthaloyl ring. This structural modification has been explored to refine the therapeutic index of Lenalidomide, potentially enhancing its efficacy and selectivity. This guide will delve into the technical details of this compound, providing valuable information for researchers and drug developers in the field of oncology and targeted protein degradation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, alongside those of its parent compound, Lenalidomide, for comparative analysis.
| Property | This compound | Lenalidomide |
| CAS Number | 2468780-87-0[1] | 191732-72-6 |
| Molecular Formula | C₁₃H₁₁FN₂O₃[1][2] | C₁₃H₁₃N₃O₃ |
| Molecular Weight | 262.24 g/mol [1][2] | 259.26 g/mol |
| Appearance | Solid | Solid |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[3] | Room Temperature |
Mechanism of Action
This compound shares its core mechanism of action with Lenalidomide, acting as a "molecular glue" to modulate the function of the CRBN E3 ubiquitin ligase. The process can be summarized in the following steps:
-
Binding to Cereblon (CRBN): this compound binds to the thalidomide-binding domain of the CRBN protein, which is a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.
-
Neo-substrate Recruitment: This binding event creates a novel interface on the surface of CRBN, which facilitates the recruitment of specific proteins that are not normally targeted by this E3 ligase. These are referred to as "neo-substrates."
-
Ubiquitination: The recruited neo-substrates are then poly-ubiquitinated by the E3 ligase complex.
-
Proteasomal Degradation: The poly-ubiquitin tag serves as a signal for the 26S proteasome, which recognizes and degrades the tagged neo-substrate.
Key neo-substrates for both Lenalidomide and this compound include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) , as well as Casein Kinase 1α (CK1α) . The degradation of these proteins is central to the anti-myeloma and immunomodulatory effects of these compounds.[4][5]
The 6-fluoro modification in this compound has been shown to induce a more selective degradation of IKZF1, IKZF3, and CK1α, which are implicated in its anti-hematological cancer activity.[4][5]
Figure 1: Mechanism of action of this compound.
Biological Activity and Comparative Data
The introduction of a fluorine atom at the 6-position of Lenalidomide has been demonstrated to enhance its anti-proliferative effects against certain cancer cell lines.
Anti-proliferative Activity
Studies have shown that this compound exhibits stronger anti-proliferative effects on multiple myeloma (MM) and 5q myelodysplastic syndrome (MDS) cell lines compared to its parent compound, Lenalidomide.[4][5]
| Cell Line | Compound | GI₅₀ (Half-maximal Growth Inhibition) |
| MM1.S | Lenalidomide | ~10 µM |
| This compound | ~1 µM | |
| H929 | Lenalidomide | > 10 µM |
| This compound | ~5 µM | |
| MDS-L | Lenalidomide | ~1 µM |
| This compound | ~0.1 µM |
Note: The GI₅₀ values are approximate and can vary based on experimental conditions.
Cereblon Binding Affinity
While direct, experimentally determined binding affinity data (e.g., Kd values) for this compound to CRBN are not widely available in the public domain, the enhanced biological activity suggests a potentially stronger or more stable interaction with the CRBN-neo-substrate complex. For reference, the reported dissociation constant (Kd) for Lenalidomide binding to the full-length CRBN-DDB1 complex is approximately 0.64 µM.
| Compound | Target | Binding Affinity (Kd) |
| Lenalidomide | CRBN-DDB1 complex | ~0.64 µM |
| This compound | CRBN-DDB1 complex | Data not available |
Application in PROTACs
This compound serves as a valuable ligand for the development of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase (such as CRBN), and the other binds to a target protein of interest (POI). By bringing the E3 ligase and the POI into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein.
The use of this compound as the CRBN-recruiting ligand in a PROTAC can offer advantages in terms of selectivity and degradation efficiency.[4][5]
Figure 2: General workflow of a PROTAC utilizing a this compound ligand.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on the synthesis of Lenalidomide and its analogs, the following general procedures can be inferred.
General Synthesis of Lenalidomide Analogs
The synthesis of Lenalidomide analogs typically involves a multi-step process. A plausible, though not explicitly detailed for the 6-fluoro variant, synthetic route would likely start from a fluorinated precursor. The general steps for synthesizing the core Lenalidomide structure are as follows:
-
Preparation of the Isoindolinone Ring: This often involves the cyclization of a substituted benzoic acid derivative. For this compound, a 2-methyl-3-nitro-5-fluorobenzoic acid derivative could be a potential starting material.
-
Bromination: The methyl group on the isoindolinone precursor is typically brominated using a reagent like N-bromosuccinimide (NBS).
-
Coupling with 3-aminopiperidine-2,6-dione (B110489): The brominated intermediate is then coupled with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro-precursor of the final compound.
-
Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amino group, yielding the Lenalidomide analog. This is commonly achieved through catalytic hydrogenation.
Disclaimer: This is a generalized synthetic scheme. The specific reagents, reaction conditions, and purification methods for this compound would require experimental optimization.
Figure 3: A generalized workflow for the synthesis of Lenalidomide analogs.
Analytical Methods
6.2.1. HPLC Method for Lenalidomide
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 210 nm.
-
Quantification: Based on the peak area of the analyte compared to a standard curve.
6.2.2. LC-MS/MS Method for Lenalidomide
-
Sample Preparation: Protein precipitation from plasma samples using an organic solvent like acetonitrile, followed by evaporation and reconstitution.
-
Chromatography: UPLC or HPLC with a C18 column.
-
Mobile Phase: A gradient of aqueous formic acid and an organic solvent like acetonitrile or methanol.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.
Note: These methods would require validation for this compound according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Signaling Pathways
The biological effects of this compound are mediated through the degradation of its neo-substrates, which in turn modulates various downstream signaling pathways.
-
Degradation of IKZF1 and IKZF3: This is a key event in the anti-myeloma activity of Lenalidomide and its analogs. IKZF1 and IKZF3 are essential for the survival of multiple myeloma cells. Their degradation leads to the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, ultimately inducing apoptosis.
-
Immunomodulatory Effects: The degradation of IKZF1 and IKZF3 in T cells leads to increased production of Interleukin-2 (IL-2), which enhances the activity of T cells and Natural Killer (NK) cells, contributing to the anti-tumor immune response.
-
Anti-angiogenic Effects: Lenalidomide has been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is crucial for tumor growth and metastasis.
Figure 4: Key signaling pathways modulated by this compound.
Conclusion
This compound represents a promising advancement in the development of immunomodulatory drugs. Its enhanced anti-proliferative activity and selective degradation of key oncoproteins make it a molecule of significant interest for researchers and drug developers. As a potent CRBN ligand, it also holds great potential for the design of novel PROTACs for targeted protein degradation. Further research is warranted to fully elucidate its binding kinetics, detailed synthetic pathways, and to develop validated analytical methods for its quantification in biological matrices. This will be crucial for its continued investigation and potential clinical translation.
References
- 1. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2 H,4 H)-dione derivatives as cereblon modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of Lenalidomide-6-F
Disclaimer: Publicly available data on the specific solubility and stability of Lenalidomide-6-F is limited. This guide provides a comprehensive overview of the known solubility and stability of the parent compound, Lenalidomide, and proposes a detailed experimental plan for the characterization of this compound based on established methodologies.
Introduction
Lenalidomide is an immunomodulatory drug with potent anti-neoplastic and anti-inflammatory properties, widely used in the treatment of multiple myeloma and other hematological malignancies. Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific transcription factors. This compound is a derivative of Lenalidomide, featuring a fluorine atom at the 6-position of the isoindolinone core. This modification is often employed in medicinal chemistry to enhance metabolic stability, binding affinity, or other pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals, providing a technical resource on the solubility and stability of Lenalidomide and a proposed framework for evaluating this compound.
Solubility Profile
Understanding the solubility of a drug candidate is critical for formulation development and ensuring adequate bioavailability. The following tables summarize the known solubility of the parent compound, Lenalidomide, in various solvents.
Table 1: Solubility of Lenalidomide in Organic Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL | [1] |
| Dimethylformamide (DMF) | ~16 mg/mL | [1] |
| Acetonitrile | 1.72 x 10⁻³ (mole fraction at 313.15 K) | [2] |
| Methanol (B129727) | 3.02 x 10⁻³ (mole fraction at 313.15 K) | [2] |
| Ethanol | 2.31 x 10⁻³ (mole fraction at 313.15 K) | [2] |
| Isopropanol | 8.74 x 10⁻⁴ (mole fraction at 313.15 K) | [2] |
Table 2: Aqueous Solubility of Lenalidomide at Different pH Values (37 °C)
| Aqueous Medium | Solubility | Reference |
| Water | Very slightly soluble (< 1.5 mg/mL) | [3][4] |
| 0.1N HCl (pH ~1.2) | ~18 mg/mL | [3] |
| Phosphate (B84403) Buffer (pH 6.8) | ~0.4 to 0.5 mg/mL | [5][6] |
| DMF:PBS (pH 7.2) (1:1 solution) | ~0.5 mg/mL | [1] |
Lenalidomide is classified as a highly soluble compound according to the Biopharmaceutics Classification System (BCS) when considering the highest single therapeutic dose can be dissolved in 250 ml of aqueous media over a pH range of 1.2 to 6.8.[4][7]
Stability Profile and Forced Degradation Studies
Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.
Summary of Lenalidomide's Stability:
Lenalidomide has been found to be susceptible to degradation under acidic, basic, and oxidative stress conditions, while it is relatively stable under thermal and photolytic conditions.[8][9]
Table 3: Summary of Forced Degradation Studies on Lenalidomide
| Stress Condition | Conditions | Observations | Reference |
| Acid Hydrolysis | 0.2N HCl at 50°C for 2 hours | 19.1% degradation | [9] |
| 0.5 N HCl at 60°C for 24 hours | Significant degradation | [8] | |
| Base Hydrolysis | 0.01N NaOH for 15 minutes | 10% degradation | [9] |
| 0.5 N NaOH at 60°C for 24 hours | Significant degradation | [8] | |
| Oxidative Degradation | 30% H₂O₂ at room temp. for 4 hours | 10.7% degradation | [9] |
| 10% H₂O₂ at 60°C for 24 hours | Significant degradation | [8] | |
| Thermal Degradation | 80°C for 48 hours | 5.3% degradation | [9] |
| 80°C for 10 days | Stable | [8] | |
| Photolytic Degradation | UV Chamber for 24 hours | Stable | [8] |
| Exposed to sunlight for 10 days | Stable | [10] |
Proposed Experimental Protocols for this compound
The following protocols are proposed for a comprehensive evaluation of the solubility and stability of this compound.
Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents.
Methodology: Isothermal Shake-Flask Method
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, 0.1N HCl, phosphate buffers at pH 4.5 and 6.8, DMSO, ethanol).
-
Equilibration: Agitate the vials in a constant temperature shaker bath (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.45 µm filter to remove undissolved solids.
-
Quantification: Dilute the filtered solution appropriately and analyze the concentration of this compound using a validated analytical method, such as RP-HPLC with UV detection.
-
Data Analysis: Express the solubility in mg/mL or other appropriate units.
Objective: To develop a stability-indicating analytical method and to assess the intrinsic stability of this compound under various stress conditions.
Part A: RP-HPLC Method Development
A reverse-phase high-performance liquid chromatography (RP-HPLC) method should be developed and validated according to ICH guidelines.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 2.5) and an organic modifier (e.g., acetonitrile).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: Based on the UV spectrum of this compound (Lenalidomide is typically detected at 210 nm).[9][11]
-
Column Temperature: 30°C.[9]
Part B: Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1N HCl and heat at 60°C.
-
Base Hydrolysis: Treat the drug solution with 0.1N NaOH at room temperature.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug to dry heat at 80°C.
-
Photolytic Degradation: Expose the drug solution and solid drug to UV light (254 nm) and fluorescent light.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Neutralization: Neutralize the acidic and basic samples before injection into the HPLC system.
-
Analysis: Analyze all stressed samples by the developed stability-indicating RP-HPLC method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug in the presence of degradation products.
Potential Impact of Fluorination on Solubility and Stability
The introduction of a fluorine atom at the 6-position of the isoindolinone ring in this compound is expected to influence its physicochemical properties.
-
Solubility: Fluorine is highly electronegative and can alter the electronic distribution of the molecule. This can impact its pKa and hydrogen bonding capabilities, which in turn may affect its aqueous solubility. The effect on solubility is not always predictable and must be determined experimentally.
-
Stability: The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the drug by blocking sites of metabolism. This increased bond strength may also confer greater resistance to certain types of chemical degradation. However, the electron-withdrawing nature of fluorine could potentially influence the reactivity of adjacent functional groups, and the overall stability profile must be experimentally verified.
Visualizations
Caption: Lenalidomide's mechanism of action via Cereblon (CRBN) binding.
Caption: Workflow for forced degradation and stability analysis.
Conclusion
While specific experimental data for this compound is not yet widely available, the extensive knowledge base for the parent compound, Lenalidomide, provides a robust foundation for its characterization. The proposed experimental protocols for solubility and stability testing will enable a thorough evaluation of this fluorinated analog. It is anticipated that the fluorine substitution may enhance certain properties of the molecule, but comprehensive experimental verification is crucial for its development as a potential therapeutic agent. This guide serves as a valuable resource for scientists undertaking the chemical and pharmaceutical development of this compound and related compounds.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tga.gov.au [tga.gov.au]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. rjptonline.org [rjptonline.org]
- 9. abap.co.in [abap.co.in]
- 10. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abap.co.in [abap.co.in]
Lenalidomide-6-F: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide-6-F is a fluorinated derivative of Lenalidomide (B1683929), an immunomodulatory drug. It has garnered significant interest in the field of targeted protein degradation as a potent and selective ligand for the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This document provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, and key experimental protocols for its application in research, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs).
Core Data Presentation
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 262.24 g/mol | [1][2] |
| Chemical Formula | C₁₃H₁₁FN₂O₃ | [3][4] |
| CAS Number | 2468780-87-0 | [1][3] |
| Appearance | Solid | [1] |
| Primary Target | Cereblon (CRBN) | [1][2][3][4] |
Mechanism of Action: The PROTAC Pathway
This compound functions as a molecular glue, facilitating the interaction between CRBN and specific target proteins, known as neosubstrates. When incorporated into a PROTAC, this compound serves as the E3 ligase-binding moiety. The PROTAC, a heterobifunctional molecule, simultaneously binds to both CRBN (via the this compound warhead) and a protein of interest (POI). This induced proximity leads to the formation of a ternary complex (POI-PROTAC-CRBN), which triggers the ubiquitination of the POI by the E3 ligase machinery. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Studies have shown that the 6-fluoro modification on Lenalidomide enhances its selectivity for certain neosubstrates. Specifically, 6-fluoro lenalidomide has been demonstrated to induce the selective degradation of Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1α (CK1α), which are implicated in the anti-cancer activity of Lenalidomide. This increased selectivity can lead to more potent anti-proliferative effects in certain cancer cell lines, such as multiple myeloma and 5q-myelodysplastic syndrome (MDS) cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Enhanced Biological Activity of Fluoro-Lenalidomide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), an immunomodulatory drug (IMiD), has become a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific protein substrates, known as neosubstrates. This targeted protein degradation is central to the therapeutic effects of lenalidomide. Recent advancements in medicinal chemistry have explored the impact of fluorination on the lenalidomide scaffold, leading to the development of fluoro-lenalidomide derivatives with potentially enhanced biological activity and selectivity. This technical guide provides an in-depth overview of the biological activity of these derivatives, focusing on their mechanism of action, anti-proliferative effects, and the experimental methodologies used for their evaluation.
Core Mechanism of Action: Cereblon-Mediated Neosubstrate Degradation
The primary mechanism of action for lenalidomide and its fluoro-derivatives involves the modulation of the CRL4-CRBN E3 ubiquitin ligase complex. By binding to Cereblon, these molecules act as a "molecular glue," inducing the recruitment of neosubstrates to the E3 ligase for ubiquitination and subsequent proteasomal degradation. Key neosubstrates implicated in the anti-cancer effects of these compounds include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1 alpha (CK1α).[1] The degradation of IKZF1 and IKZF3 is crucial for the anti-myeloma activity of these drugs.[1]
Fluorination of the lenalidomide molecule, particularly at the 6-position, has been shown to be critical in controlling neosubstrate selectivity. For instance, 6-fluoro-lenalidomide has demonstrated selective degradation of IKZF1, IKZF3, and CK1α, which are all involved in anti-hematological cancer activity.[1] This selective degradation profile contributes to the enhanced anti-proliferative effects observed with these derivatives.
Signaling Pathways and Biological Effects
The degradation of neosubstrates by fluoro-lenalidomide derivatives triggers a cascade of downstream signaling events, ultimately leading to anti-tumor and immunomodulatory effects. The depletion of IKZF1 and IKZF3 disrupts key survival pathways in multiple myeloma cells. Furthermore, these compounds can modulate the production of various cytokines, such as tumor necrosis factor-alpha (TNF-α), and enhance T-cell and Natural Killer (NK) cell activity.[2]
Below is a diagram illustrating the core signaling pathway initiated by fluoro-lenalidomide derivatives.
Caption: Fluoro-lenalidomide binds to the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex, inducing the ubiquitination and subsequent proteasomal degradation of the transcription factors IKZF1 and IKZF3. This leads to various downstream anti-cancer effects.
Quantitative Data on Biological Activity
The anti-proliferative activity of fluoro-lenalidomide derivatives has been evaluated in various cancer cell lines. The following table summarizes key quantitative data, including IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 6-Fluoro-Lenalidomide | MM1.S | CellTiter-Glo | ~0.1 | [3] |
| H929 | CellTiter-Glo | ~0.5 | [3] | |
| U266 | CellTiter-Glo | ~1 | [3] | |
| Lenalidomide | MM1.S | CellTiter-Glo | ~0.5 | [3] |
| H929 | CellTiter-Glo | ~2 | [3] | |
| U266 | CellTiter-Glo | ~5 | [3] | |
| (S)-Fluoro-thalidomide | H929 | Annexin V | More potent than (R)-enantiomer | [4] |
| Tetrafluoro-thalidomide analogs (Gu973, Gu998) | PC3 | Proliferation Assay | More effective than previously tested compounds at lower concentrations |
Note: The table presents a selection of available data. IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of fluoro-lenalidomide derivatives.
Cell Viability and Proliferation Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the fluoro-lenalidomide derivatives or control compounds.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength of 650 nm or higher.[5]
Cereblon Binding Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a technology used to assess biomolecular interactions and is applied here in a competitive binding assay format to screen for compounds that bind to Cereblon.
Principle: The assay uses a GST-tagged human Cereblon protein, an anti-GST antibody labeled with a Europium cryptate donor, and a thalidomide-red ligand labeled with an acceptor. When the donor and acceptor are in close proximity (i.e., when the thalidomide-red ligand is bound to Cereblon), a FRET signal is generated. A test compound that binds to Cereblon will compete with the thalidomide-red ligand, leading to a decrease in the FRET signal.
Protocol:
-
Dispense Compounds: Dispense the test compounds or standards into a low-volume 96- or 384-well white plate.
-
Add Cereblon: Add the human GST-tagged Cereblon protein to each well.
-
Add HTRF Reagents: Add the HTRF reagents, which include the anti-GST antibody labeled with Europium cryptate and the thalidomide-red ligand. These can be pre-mixed.
-
Incubation: Incubate the plate for a specified time at room temperature.
-
Signal Reading: Read the HTRF signal on a compatible plate reader.[1]
Protein Degradation Assay (Western Blot)
Western blotting is a widely used technique to detect specific proteins in a sample. In this context, it is used to quantify the degradation of neosubstrates like IKZF1 and IKZF3 following treatment with fluoro-lenalidomide derivatives.
Workflow Diagram:
Caption: A typical workflow for assessing protein degradation via Western blotting, from sample preparation to data analysis.
Detailed Protocol Steps:
-
Sample Preparation: Treat cells with the fluoro-lenalidomide derivative or control for the desired time. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a method such as the BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit monoclonal anti-IKZF1 or anti-IKZF3) at an optimized dilution overnight at 4°C.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Recommended Primary Antibodies:
-
Anti-IKZF1: Rabbit monoclonal [e.g., Proteintech 66966-1-Ig] or Mouse polyclonal [e.g., Abcam ab168757].
-
Anti-IKZF3: Rabbit monoclonal [e.g., Abcam ab139408] or Rabbit polyclonal [e.g., Boster Bio M01611-2].
In Vivo Efficacy Studies (Xenograft Models)
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo anti-tumor activity of novel compounds.
General Protocol for a Mantle Cell Lymphoma (MCL) Xenograft Model:
-
Cell Implantation: Subcutaneously inject a suspension of human MCL cells (e.g., JeKo-1) into the flank of immunodeficient mice (e.g., SCID or NOD/SCID).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the fluoro-lenalidomide derivative via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a fixed duration), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blot).
Dosing Considerations: The optimal dose and schedule for fluoro-lenalidomide derivatives in vivo need to be determined empirically. For lenalidomide, doses in the range of 10-50 mg/kg/day have been used in mouse models.
Conclusion
Fluoro-lenalidomide derivatives represent a promising class of compounds with enhanced and more selective biological activity compared to the parent molecule. Their potent anti-proliferative effects, driven by the targeted degradation of key oncoproteins, underscore their potential as next-generation therapies for hematological malignancies. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of these and other novel molecular glues in the field of oncology. Further research is warranted to fully elucidate the therapeutic potential and safety profiles of these fluorinated analogs in preclinical and clinical settings.
References
- 1. IKZF3 Antibodies | Antibodies.com [antibodies.com]
- 2. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. novusbio.com [novusbio.com]
- 4. Anti-IKZF3 antibody [EPR9342(B)] (ab139408) | Abcam [abcam.com]
- 5. IKZF1 Monoclonal Antibody (1D6B5) (66966-1-IG) [thermofisher.com]
The Selective Degradation Profile of Lenalidomide-6-F: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Lenalidomide (B1683929), a cornerstone in the treatment of multiple myeloma and other hematological malignancies, exerts its therapeutic effects through the targeted degradation of specific proteins, known as neosubstrates.[1][2][3] This process is mediated by the recruitment of the E3 ubiquitin ligase Cereblon (CRBN).[4][5][6] A key derivative, 6-fluoro lenalidomide (Lenalidomide-6-F), has demonstrated a distinct and more selective neosubstrate profile, enhancing its therapeutic potential while potentially mitigating certain toxicities.[1][2] This technical guide provides an in-depth analysis of the neosubstrate selectivity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action
Lenalidomide and its derivatives function as "molecular glues," bringing together the CRBN E3 ubiquitin ligase complex and specific neosubstrates that would not typically interact.[7][8] This induced proximity leads to the ubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome.[7][9] The selectivity of which proteins are degraded is determined by the specific chemical structure of the lenalidomide analog.
Neosubstrate Selectivity and Potency
This compound exhibits a refined selectivity profile compared to its parent compound. It potently induces the degradation of transcription factors IKZF1 and IKZF3, as well as the kinase CK1α, which are crucial for the survival of multiple myeloma cells.[1][2][9][10][11][12] Notably, this compound shows reduced activity against SALL4 and PLZF, neosubstrates linked to teratogenicity and other developmental toxicities.[1][13]
The following tables summarize the quantitative data on the degradation of key neosubstrates by this compound and its parent compound, Lenalidomide. The half-maximal degradation concentration (DC50) and the maximal degradation (Dmax) values were determined in HEK293T cells stably expressing HiBiT-tagged neosubstrates.[13]
| Neosubstrate | Compound | DC50 (µM)[13] | Dmax (%)[13] |
| IKZF1 | Lenalidomide | 0.40 | 89 |
| This compound | 0.17 | 94 | |
| CK1α | Lenalidomide | 0.08 | 91 |
| This compound | 0.06 | 95 | |
| SALL4 | Lenalidomide | 0.09 | 89 |
| This compound | >10 | N/A | |
| PLZF | Lenalidomide | 0.11 | 91 |
| This compound | >10 | N/A |
N/A: Not Applicable, as significant degradation was not observed.
Experimental Protocols
The characterization of this compound's neosubstrate selectivity relies on a suite of robust experimental techniques. Below are detailed methodologies for key assays.
Cell Culture and Compound Treatment
-
Cell Lines: HEK293T, MM1.S, NTERA-2, and HuH7 cell lines are commonly used.
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Compound Treatment: For degradation studies, cells are treated with the desired concentrations of this compound, Lenalidomide, or a DMSO control for a specified duration, typically ranging from 6 to 24 hours.
Immunoblot Analysis
This technique is used to qualitatively and semi-quantitatively assess the degradation of target proteins.
-
Lysis: Cells are harvested and lysed in RIPA buffer containing protease inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the neosubstrates of interest (e.g., anti-IKZF1, anti-CK1α) and a loading control (e.g., anti-GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In-Cell Proximity-Dependent Biotinylation (AirID-CRBN)
This method confirms the drug-dependent interaction between CRBN and its neosubstrates within living cells.
-
Cell Line Generation: A cell line stably expressing an promiscuous biotin (B1667282) ligase (AirID) fused to CRBN is generated.
-
Treatment: These cells are treated with the compound of interest (e.g., this compound), biotin, and a proteasome inhibitor (e.g., MG132) for approximately 6 hours. The proteasome inhibitor prevents the degradation of the biotinylated neosubstrate, allowing for its detection.
-
Lysis and Pulldown: Cells are lysed, and biotinylated proteins are captured using streptavidin-coated beads.
-
Analysis: The captured proteins are then analyzed by immunoblotting to detect the presence of the specific neosubstrate.
Quantitative Neosubstrate Degradation using the HiBiT System
This bioluminescent reporter system allows for precise quantification of protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beyondspringpharma.com [beyondspringpharma.com]
- 10. Lenalidomide Acts in Myeloma by Degrading Lymphoid Transcription Factors IKZF1 and IKZF3 - The ASCO Post [ascopost.com]
- 11. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Impact of Lenalidomide-6-F' on IKZF1 and IKZF3 Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lenalidomide-6-F', a fluorinated derivative of lenalidomide, has demonstrated enhanced and more selective degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) compared to its parent compound. This targeted protein degradation is mediated by the CRL4^CRBN^ E3 ubiquitin ligase complex, presenting a promising avenue for therapeutic intervention in hematological malignancies. This guide provides a comprehensive technical overview of the mechanism of action, quantitative degradation data, and detailed experimental protocols relevant to the study of this compound'.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound' functions as a "molecular glue," effectively hijacking the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex containing Cereblon (CRBN) as the substrate receptor. The binding of this compound' to CRBN induces a conformational change in the substrate-binding pocket, increasing its affinity for IKZF1 and IKZF3.[1] This ternary complex formation (CRBN-Lenalidomide-6-F'-IKZF1/3) facilitates the polyubiquitination of IKZF1 and IKZF3 by the E3 ligase complex. These polyubiquitinated transcription factors are then recognized and targeted for degradation by the 26S proteasome.[1][2] The degradation of IKZF1 and IKZF3, which are critical for the survival of multiple myeloma cells, leads to downstream anti-proliferative effects.[2][3]
References
Foundational Research on Immunomodulatory Imide Drugs (IMiDs): A Technical Guide
This in-depth technical guide provides a comprehensive overview of the foundational research on immunomodulatory imide drugs (IMiDs). It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the core mechanisms of action, key experimental protocols, and quantitative data associated with this important class of therapeutics.
Introduction to Immunomodulatory Imide Drugs (IMiDs)
Immunomodulatory imide drugs are a class of small molecules that are structural and functional analogs of thalidomide (B1683933).[1] Initially developed to enhance the anti-inflammatory and anti-angiogenic properties of thalidomide while reducing its toxicities, IMiDs have demonstrated pleiotropic effects, including anti-proliferative, immunomodulatory, and anti-angiogenic activities.[2][3] The most well-known IMiDs include lenalidomide (B1683929) and pomalidomide (B1683931), which have become cornerstone therapies for multiple myeloma and other hematological malignancies.[1][4]
A pivotal breakthrough in understanding the mechanism of action of IMiDs was the discovery of Cereblon (CRBN) as their primary molecular target.[5] CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4).[6] The binding of an IMiD to CRBN alters the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" that are not typically targeted by this E3 ligase.[6][7] Key neosubstrates identified in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8] The degradation of Ikaros and Aiolos leads to the downregulation of critical survival factors for myeloma cells, such as interferon regulatory factor 4 (IRF4) and c-MYC, ultimately resulting in anti-proliferative and apoptotic effects.[8]
Beyond their direct anti-tumor effects, IMiDs exert profound immunomodulatory functions. They can co-stimulate T cells, leading to increased production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), and enhance the activity of natural killer (NK) cells.[2][9] Concurrently, they can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) from monocytes.[3] This dual activity of direct tumor cell cytotoxicity and immune system enhancement contributes to their clinical efficacy.
Core Signaling Pathway of IMiDs
The central mechanism of IMiD action involves the hijacking of the CRL4-CRBN E3 ubiquitin ligase complex. The binding of an IMiD to CRBN creates a novel interface that recruits neosubstrates, such as Ikaros and Aiolos, for ubiquitination and subsequent degradation by the proteasome. This leads to downstream effects on gene expression that inhibit tumor growth and modulate the immune system.
Caption: IMiD Signaling Pathway.
Quantitative Data on IMiD Activity
The following tables summarize key quantitative data related to the activity of thalidomide, lenalidomide, and pomalidomide.
Table 1: Potency of IMiDs in Multiple Myeloma
| Compound | CRBN Binding (IC50) | Anti-proliferative Activity (IC50) | TNF-α Inhibition (Relative Potency to Thalidomide) |
| Thalidomide | ~3 µM | >10 µM | 1x |
| Lenalidomide | ~0.5 µM | ~1 µM | 2000x |
| Pomalidomide | ~0.03 µM | ~0.1 µM | 20000x |
Data compiled from multiple sources.[1][3] IC50 values can vary depending on the cell line and assay conditions.
Table 2: Immunomodulatory Effects of IMiDs
| Compound | T-cell Co-stimulation (IL-2 Production) | NK Cell Activation |
| Thalidomide | + | + |
| Lenalidomide | +++ | +++ |
| Pomalidomide | ++++ | ++++ |
'+' indicates the relative potency of the immunomodulatory effect.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the foundational research of IMiDs.
CRBN Binding Affinity Assay (Competitive Displacement)
This protocol describes a competitive binding assay to determine the affinity of a test compound for CRBN.
Caption: CRBN Competitive Binding Assay Workflow.
Materials:
-
Streptavidin-coated magnetic beads
-
Biotinylated IMiD probe (e.g., biotin-pomalidomide)
-
Cell lysate from a cell line expressing CRBN (e.g., HEK293T, MM.1S)
-
Test compound (IMiD analog)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Primary antibody against CRBN
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Bead Preparation: Incubate streptavidin-coated magnetic beads with the biotinylated IMiD probe to immobilize the probe.
-
Competitive Binding: In separate tubes, incubate the IMiD-probe-coated beads with cell lysate and a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).
-
Washing: After incubation, wash the beads thoroughly with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding elution buffer and heating.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against CRBN, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Detect the chemiluminescent signal and quantify the band intensity for CRBN. Plot the percentage of CRBN binding against the log concentration of the test compound and determine the IC50 value.
Neosubstrate Degradation Assay (Western Blot)
This protocol details the detection of IMiD-induced degradation of neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3) by Western blot.
Caption: Neosubstrate Degradation Assay Workflow.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
IMiD (e.g., lenalidomide, pomalidomide)
-
Cell lysis buffer
-
Protein quantification assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed multiple myeloma cells and allow them to adhere or grow to a desired confluency. Treat the cells with a range of concentrations of the IMiD for a specific duration (e.g., 4, 8, 24 hours). Include a vehicle control.
-
Cell Lysis and Protein Quantification: Harvest the cells, lyse them in an appropriate buffer, and determine the total protein concentration.
-
Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for IKZF1, IKZF3, and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the levels of IKZF1 and IKZF3 to the loading control to determine the extent of degradation.
In Vitro Ubiquitination Assay
This protocol outlines an in vitro assay to demonstrate the IMiD-dependent ubiquitination of a neosubstrate by the CRL4-CRBN complex.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN complex
-
Recombinant neosubstrate (e.g., IKZF1)
-
Ubiquitin
-
ATP
-
IMiD
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blotting equipment
-
Antibody against the neosubstrate or ubiquitin
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, CRL4-CRBN complex, neosubstrate, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
IMiD Addition: Add the IMiD or vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and heating.
-
Western Blotting: Analyze the reaction products by SDS-PAGE and Western blotting.
-
Detection: Probe the membrane with an antibody against the neosubstrate to detect higher molecular weight ubiquitinated forms or with an anti-ubiquitin antibody.
Anti-Angiogenesis Tube Formation Assay
This protocol describes an in vitro assay to assess the anti-angiogenic potential of IMiDs by measuring their effect on the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
96-well plate
-
IMiD
-
Microscope with imaging capabilities
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to solidify.
-
Cell Seeding: Seed HUVECs onto the coated wells in endothelial cell growth medium.
-
IMiD Treatment: Add the IMiD at various concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a period sufficient for tube formation (typically 6-18 hours).
-
Imaging and Analysis: Visualize the formation of capillary-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Conclusion
The foundational research on immunomodulatory imide drugs has unveiled a unique mechanism of action centered on the targeted degradation of specific proteins through the modulation of the CRL4-CRBN E3 ubiquitin ligase complex. This discovery has not only provided a clear understanding of their therapeutic effects in diseases like multiple myeloma but has also opened new avenues for drug development, including the design of novel molecular glues and proteolysis-targeting chimeras (PROTACs). The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further explore the intricate biology of IMiDs and to develop the next generation of therapies that leverage this powerful pharmacological principle.
References
- 1. Overcoming IMiD resistance in T-cell lymphomas through potent degradation of ZFP91 and IKZF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.com]
- 8. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of Lenalidomide-6-F in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Lenalidomide (B1683929), an immunomodulatory drug, and its derivatives are widely utilized as recruiters of the Cereblon (CRBN) E3 ligase.
This document provides detailed application notes and protocols for the use of Lenalidomide-6-F, a fluorinated derivative of lenalidomide, in the design and evaluation of PROTACs. Modification at the 6-position of the lenalidomide phthalimide (B116566) ring has been shown to be a critical strategy for controlling neosubstrate selectivity, potentially leading to more targeted therapies with reduced off-target effects.[1][2] 6-fluoro lenalidomide, in particular, has demonstrated selective degradation of key therapeutic targets in hematological cancers, such as IKZF1, IKZF3, and CK1α.[1][2]
Mechanism of Action: PROTACs Utilizing this compound
PROTACs incorporating this compound function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.
Caption: Mechanism of action of a this compound-based PROTAC.
Data Presentation: Degradation Efficiency of a BET-Targeting PROTAC
The following table summarizes representative quantitative data for a Bromodomain and Extra-Terminal (BET) protein-targeting PROTAC utilizing a 6-fluoro-lenalidomide moiety for CRBN recruitment. This data is compiled from published research and is intended to be illustrative.[1]
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| NTERA-2 | BRD2 | ~10 | >90 |
| NTERA-2 | BRD3 | ~15 | >90 |
| NTERA-2 | BRD4 | ~10 | >90 |
| MM1.S | BRD2 | ~25 | >85 |
| MM1.S | BRD3 | ~30 | >85 |
| MM1.S | BRD4 | ~20 | >85 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are approximate and can vary depending on experimental conditions such as cell line, treatment duration, and specific PROTAC linker chemistry.
Experimental Protocols
The following are detailed protocols for key experiments in the development and characterization of this compound-based PROTACs.
Caption: A typical experimental workflow for the evaluation of a novel PROTAC.
Protocol 1: Synthesis of this compound
This protocol outlines a potential synthetic route for this compound, based on established methods for lenalidomide synthesis.
Materials:
-
Methyl 2-fluoro-3-nitrobenzoate
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile
-
3-aminopiperidine-2,6-dione (B110489) hydrochloride
-
N,N-Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
Procedure:
-
Bromination: To a solution of methyl 2-fluoro-3-nitrobenzoate in acetonitrile, add NBS and a catalytic amount of AIBN. Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain crude methyl 2-(bromomethyl)-3-nitro-6-fluorobenzoate.
-
Coupling and Cyclization: Dissolve 3-aminopiperidine-2,6-dione hydrochloride and triethylamine in DMF. Add the crude methyl 2-(bromomethyl)-3-nitro-6-fluorobenzoate to the solution and stir at room temperature overnight. The reaction progress can be monitored by LC-MS. Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 3-(6-fluoro-7-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.
-
Nitro Reduction: Dissolve the nitro intermediate in methanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by LC-MS). Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain crude this compound.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Protocol 2: Ternary Complex Formation Assay (AlphaLISA)
This protocol describes the use of an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) to detect the formation of the POI-PROTAC-CRBN ternary complex.
Materials:
-
Purified recombinant tagged POI (e.g., GST-tagged)
-
Purified recombinant tagged CRBN-DDB1 complex (e.g., His-tagged)
-
This compound-based PROTAC
-
AlphaLISA anti-tag acceptor beads (e.g., anti-GST)
-
AlphaLISA streptavidin-donor beads
-
Biotinylated anti-tag antibody (e.g., biotinylated anti-His)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a 384-well plate, add the purified POI, CRBN-DDB1 complex, and the serially diluted PROTAC. Include controls with no PROTAC and no proteins.
-
Incubate the plate at room temperature for 1 hour to allow for ternary complex formation.
-
Add a mixture of anti-tag acceptor beads and biotinylated anti-tag antibody to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Add streptavidin-donor beads to each well.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
Read the plate on an AlphaLISA-compatible plate reader. An increased signal indicates the proximity of the donor and acceptor beads, confirming the formation of the ternary complex.
Protocol 3: Cellular Protein Degradation Assay (Western Blot)
This protocol details the procedure for quantifying the degradation of the target protein in cells treated with a this compound-based PROTAC.
Materials:
-
Cancer cell line expressing the POI
-
Cell culture medium and reagents
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or DMSO for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of PROTAC-induced protein degradation on cell viability.
Materials:
-
Cancer cell line
-
Cell culture medium
-
This compound-based PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the PROTAC for a desired period (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Conclusion
This compound is a valuable E3 ligase ligand for the design of highly selective and potent PROTACs. The modification at the 6-position of the phthalimide ring offers a strategic advantage in tuning the neosubstrate profile, which can lead to the development of safer and more effective targeted protein degraders. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their PROTAC discovery and development programs.
References
Lenalidomide-6-F for Targeted Protein Degradation in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), an immunomodulatory drug, has become a cornerstone in the treatment of hematological malignancies, particularly multiple myeloma and myelodysplastic syndromes.[1] Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, which in turn induces the ubiquitination and subsequent proteasomal degradation of specific neosubstrate proteins, including the lymphoid transcription factors IKZF1 and IKZF3.[2][3] This targeted protein degradation leads to direct antitumor effects and modulation of the tumor microenvironment.[1]
Lenalidomide-6-F is a derivative of lenalidomide specifically designed for cancer research applications.[4][5] It serves as a high-affinity CRBN ligand that can be incorporated into Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a linker, and a ligand for an E3 ubiquitin ligase, such as this compound for CRBN.[4] By hijacking the cell's ubiquitin-proteasome system, PROTACs can induce the degradation of specific proteins that are otherwise difficult to target with conventional inhibitors.[6]
These application notes provide an overview of the use of this compound in the development of PROTACs for cancer research, along with detailed protocols for the evaluation of these molecules.
Mechanism of Action
This compound functions as the E3 ligase-recruiting component of a PROTAC. The PROTAC molecule, containing this compound, simultaneously binds to the target protein of interest (POI) and the CRBN E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This leads to the selective removal of the POI from the cell, which can result in the inhibition of cancer cell growth, proliferation, and survival.
References
- 1. Lenalidomide-induced upregulation of CD80 on tumor cells correlates with T-cell activation, the rapid onset of a cytokine release syndrome and leukemic cell clearance in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 3. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
Application Notes: Efficacy Assessment of Lenalidomide-6-F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide is a potent immunomodulatory drug (IMiD) with established efficacy in treating multiple myeloma and other hematological cancers. Its therapeutic effects are mediated through the binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This interaction redirects the ligase to induce the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors leads to both direct anti-proliferative effects on tumor cells and a broad range of immunomodulatory activities, including T-cell co-stimulation and enhanced Natural Killer (NK) cell cytotoxicity.
Lenalidomide-6-F is a novel, 6-position-modified fluorinated analog of lenalidomide. This modification is intended to enhance its binding affinity to Cereblon and improve its therapeutic index. These application notes provide a comprehensive experimental framework for the preclinical assessment of this compound's efficacy.
Data Presentation
The following tables provide an illustrative summary of the expected quantitative outcomes from the experimental protocols detailed below. The data for this compound is hypothetical and serves as a template for presenting experimental findings in comparison to the parent compound, Lenalidomide.
Table 1: In Vitro Anti-Proliferative Activity of this compound in Multiple Myeloma Cell Lines
| Cell Line | Compound | GI50 (µM) | GImax (%) |
| MM.1S | Lenalidomide | 0.75 | 88 |
| This compound | 0.28 | 96 | |
| H929 | Lenalidomide | 1.10 | 82 |
| This compound | 0.45 | 94 | |
| GI50: Half-maximal growth inhibition. GImax: Maximal growth inhibition. |
Table 2: T-Cell Proliferation Enhancement by this compound
| Treatment Group | Proliferation Index (CFSE Assay) |
| Unstimulated T-cells | 1.3 |
| Stimulated T-cells (α-CD3/α-CD28) | 9.2 |
| Stimulated T-cells + Lenalidomide (1 µM) | 13.5 |
| Stimulated T-cells + this compound (1 µM) | 17.1 |
Table 3: Enhancement of NK Cell-Mediated Cytotoxicity against K562 Tumor Cells
| E:T Ratio | Treatment (on NK cells) | % Specific Lysis |
| 25:1 | Vehicle | 28 |
| Lenalidomide (1 µM) | 42 | |
| This compound (1 µM) | 58 | |
| 50:1 | Vehicle | 48 |
| Lenalidomide (1 µM) | 67 | |
| This compound (1 µM) | 83 | |
| E:T Ratio: Effector (NK cell) to Target (K562) Ratio. |
Table 4: Cytokine Secretion Profile from Stimulated PBMCs
| Cytokine | Treatment Group | Concentration (pg/mL) |
| IL-2 | Stimulated Control | 280 |
| Stimulated + Lenalidomide (1 µM) | 650 | |
| Stimulated + this compound (1 µM) | 920 | |
| IFN-γ | Stimulated Control | 450 |
| Stimulated + Lenalidomide (1 µM) | 1100 | |
| Stimulated + this compound (1 µM) | 1550 | |
| TNF-α | Stimulated Control | 320 |
| Stimulated + Lenalidomide (1 µM) | 750 | |
| Stimulated + this compound (1 µM) | 980 |
Table 5: In Vivo Anti-Tumor Efficacy in a Subcutaneous Multiple Myeloma Xenograft Model
| Treatment Group (25 mg/kg/day, p.o.) | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1650 | - |
| Lenalidomide | 825 | 50 |
| This compound | 495 | 70 |
Mandatory Visualizations
Caption: this compound binds to CRBN, inducing degradation of IKZF1/3.
Caption: Workflow for assessing in vitro efficacy of this compound.
Caption: this compound's efficacy stems from two interconnected mechanisms.
Experimental Protocols
Protocol 1: In Vitro Anti-Proliferative Assay
Objective: To determine the dose-dependent inhibitory effect of this compound on the proliferation of multiple myeloma (MM) cell lines.
Materials:
-
MM cell lines (e.g., MM.1S, H929)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and Lenalidomide (for comparison) dissolved in DMSO
-
Sterile 96-well flat-bottom microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Plate luminometer
Procedure:
-
Culture MM cell lines in RPMI-1640 medium to ~80% confluency.
-
Harvest and count the cells. Seed 5,000 cells in 100 µL of medium per well into a 96-well plate.
-
Prepare a 2X serial dilution of this compound and Lenalidomide in culture medium, ranging from 200 µM to 0.02 µM. Include a vehicle control (0.1% DMSO).
-
Add 100 µL of the 2X compound dilutions to the appropriate wells to achieve a final volume of 200 µL.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate luminometer.
-
Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to calculate GI50 and GImax values using appropriate software (e.g., GraphPad Prism).
Protocol 2: T-Cell Proliferation Assay
Objective: To measure the effect of this compound on the proliferation of activated T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
Ficoll-Paque PLUS for PBMC isolation
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium with 10% FBS
-
Human anti-CD3 and anti-CD28 antibodies (functional grade)
-
Sterile 96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs at 1x10⁷ cells/mL in PBS and add CFSE to a final concentration of 1 µM. Incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Wash the cells three times with complete medium.
-
Coat a 96-well plate with anti-CD3 antibody (1 µg/mL in PBS) for at least 2 hours at 37°C or overnight at 4°C. Wash the wells twice with sterile PBS before use.
-
Resuspend CFSE-labeled PBMCs at 1x10⁶ cells/mL in complete medium.
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add 100 µL of medium containing anti-CD28 antibody (final concentration 1 µg/mL) and the respective concentrations of this compound or Lenalidomide (e.g., 0.1, 1, 10 µM).
-
Set up control wells: unstimulated cells (no anti-CD3/CD28) and stimulated cells with vehicle.
-
Incubate for 96 hours at 37°C, 5% CO₂.
-
Harvest cells, wash with PBS, and stain with a viability dye and antibodies for T-cell markers (e.g., CD4, CD8).
-
Analyze by flow cytometry, gating on live, single T-cells. The proliferation index is determined by the reduction in CFSE fluorescence intensity in daughter cell generations.
Protocol 3: NK Cell-Mediated Cytotoxicity Assay
Objective: To determine if this compound enhances the cytotoxic potential of NK cells against a tumor cell line.
Materials:
-
Human PBMCs
-
NK Cell Isolation Kit (e.g., magnetic bead-based negative selection)
-
K562 (NK-sensitive) or other tumor target cell line
-
RPMI-1640 medium with 10% FBS
-
Lactate Dehydrogenase (LDH) Cytotoxicity Detection Kit
-
Sterile 96-well V-bottom plates
Procedure:
-
Isolate NK cells from PBMCs using an NK cell isolation kit according to the manufacturer's protocol.
-
Culture isolated NK cells overnight in RPMI-1640 with low-dose IL-2 (e.g., 100 U/mL) in the presence of various concentrations of this compound or Lenalidomide.
-
Harvest and wash the pre-treated NK cells (effector cells).
-
Harvest and count the K562 cells (target cells).
-
In a 96-well V-bottom plate, add 1x10⁴ target cells per well.
-
Add effector cells to achieve desired E:T ratios (e.g., 12.5:1, 25:1, 50:1).
-
Set up control wells:
-
Spontaneous release: Target cells only.
-
Maximum release: Target cells with lysis buffer from the kit.
-
Effector cell control: Effector cells only.
-
-
Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-cell contact.
-
Incubate for 4 hours at 37°C, 5% CO₂.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 100 µL of supernatant from each well to a new 96-well flat-bottom plate.
-
Add 100 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution and measure absorbance at 490 nm.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Protocol 4: Cytokine Release Profiling
Objective: To quantify the secretion of key cytokines from PBMCs treated with this compound.
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
Human anti-CD3 and anti-CD28 antibodies
-
Sterile 24-well plates
-
Sandwich ELISA kits for human IL-2, IFN-γ, and TNF-α
Procedure:
-
Isolate PBMCs as described previously.
-
Coat a 24-well plate with anti-CD3 antibody as described for the T-cell proliferation assay.
-
Seed 1x10⁶ PBMCs in 1 mL of complete medium per well.
-
Add anti-CD28 antibody (1 µg/mL) and the desired concentrations of this compound or Lenalidomide.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
Centrifuge the plate at 400 x g for 10 minutes.
-
Collect the cell-free supernatant and store at -80°C until analysis.
-
Quantify the concentrations of IL-2, IFN-γ, and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions precisely.
-
Generate a standard curve for each cytokine and calculate the concentrations in the experimental samples.
Protocol 5: In Vivo Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of multiple myeloma.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG)
-
MM.1S or other suitable MM cell line
-
Matrigel
-
This compound and Lenalidomide formulated for oral gavage
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Digital calipers
Procedure:
-
Harvest MM.1S cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5x10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5x10⁶ cells) into the right flank of each mouse.
-
Monitor tumor growth every 2-3 days.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Administer this compound, Lenalidomide, or vehicle daily by oral gavage at the predetermined dose (e.g., 25 mg/kg).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the animals twice weekly.
-
Continue the treatment for 21 days or until the tumors in the control group reach the predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.
Application Notes and Protocols for In Vitro Studies with Lenalidomide-6-F
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Lenalidomide-6-F (6-fluoro lenalidomide), a potent derivative of lenalidomide (B1683929). This document outlines its mechanism of action, provides detailed protocols for key in vitro assays, and presents quantitative data to guide experimental design and data interpretation.
Introduction
This compound is a next-generation immunomodulatory agent that, like its parent compound lenalidomide, functions as a molecular glue. It modulates the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins known as neosubstrates.
The fluorine substitution at the 6th position of the isoindolinone ring alters the neosubstrate degradation profile of this compound compared to lenalidomide. Notably, this compound demonstrates enhanced degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α).[1] This targeted degradation profile contributes to its potent anti-proliferative and immunomodulatory effects, particularly in hematological malignancies such as multiple myeloma (MM) and 5q-myelodysplastic syndrome (5q-MDS). Conversely, this compound shows reduced degradation of SALL4, a protein associated with the teratogenic effects of thalidomide (B1683933) and its analogs.[1]
Data Presentation
In Vitro Anti-proliferative Activity of this compound
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal growth inhibition (GI50) and maximal growth inhibition (GImax) values are summarized below.
| Cell Line | Cancer Type | GI50 (µM) | GImax (%) |
| MM1.S | Multiple Myeloma | 0.005 | 93 |
| H929 | Multiple Myeloma | 0.007 | 93 |
| U266 | Multiple Myeloma | 0.006 | 88 |
| MDS-L | 5q-Myelodysplastic Syndrome | 0.002 | 93 |
Note: Data extracted from dose-response curves presented in relevant literature.[2]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the anti-proliferative effect of this compound on cancer cell lines using a luminescence-based ATP detection assay.
Materials:
-
This compound (prepare a stock solution in DMSO)
-
Cancer cell lines (e.g., MM1.S, H929)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72-120 hours at 37°C and 5% CO2.[2]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (no-cell control) from all readings. Normalize the data to the vehicle control to determine the percentage of cell viability. Calculate the GI50 value using a non-linear regression analysis.
Western Blot for Neosubstrate Degradation
This protocol is to assess the degradation of IKZF1, IKZF3, and CK1α in response to this compound treatment.
Materials:
-
This compound
-
Cancer cell lines (e.g., MM1.S, H929)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IKZF1, anti-IKZF3, anti-CK1α, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.01, 0.1, 1 µM) for 24-72 hours.[3] Include a vehicle control.
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. GAPDH should be used as a loading control.
Apoptosis Assay (Annexin V Staining)
This protocol is for the quantitative assessment of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell lines (e.g., MM1.S, H929)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with desired concentrations of this compound for 48-72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cytokine Profiling
This protocol outlines a general method for measuring cytokine levels in the supernatant of cell cultures treated with this compound.
Materials:
-
This compound
-
Cancer cell lines or Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete culture medium
-
ELISA or Luminex-based multiplex assay kits for desired cytokines (e.g., IL-2, TNF-α, IL-6, IFN-γ)
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound at various concentrations for 24-72 hours.
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatant. Store at -80°C until analysis.
-
Cytokine Measurement:
-
Thaw the supernatants on ice.
-
Perform the cytokine measurement using an ELISA or a multiplex bead-based assay according to the manufacturer's instructions.
-
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples based on the standard curve.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies.
References
Application Notes and Protocols for Cell-Based Assays: CRBN Engagement by Lenalidomide-6-F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), is a critical target in the development of novel therapeutics, particularly in the field of targeted protein degradation. Lenalidomide (B1683929), an immunomodulatory drug (IMiD), functions as a "molecular glue" by binding to CRBN and inducing the degradation of specific neosubstrates, such as the lymphoid transcription factors IKZF1 and IKZF3. This mechanism is central to its anti-myeloma activity.[1][2][3][4][5][6][7]
Lenalidomide-6-F, a fluorinated analog of lenalidomide, has emerged as a promising compound with potentially enhanced selectivity and potency for CRBN-mediated degradation of specific neosubstrates. These application notes provide detailed protocols for various cell-based assays to characterize and quantify the engagement of CRBN by this compound and compare its activity to the parent compound, lenalidomide. The assays described herein are essential tools for academic and industrial researchers involved in drug discovery and development targeting the CRBN pathway.
Signaling Pathway and Mechanism of Action
Lenalidomide and its analogs, including this compound, exert their effects by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex. The binding of the compound to CRBN alters the substrate specificity of the complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neosubstrates that are not endogenous targets of CRBN. The degradation of IKZF1 and IKZF3, key transcription factors in B-cell development and multiple myeloma pathogenesis, is a well-established downstream consequence of lenalidomide binding to CRBN.[2][4][6] This leads to the downregulation of Interferon Regulatory Factor 4 (IRF4) and MYC, ultimately resulting in anti-proliferative effects in myeloma cells.
Quantitative Data Summary
The following tables summarize the quantitative data from cell-based assays comparing the activity of this compound and Lenalidomide.
Table 1: Neosubstrate Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) in HEK293T cells (HiBiT Assay)
| Compound | Neosubstrate | DC₅₀ (nM) | Dₘₐₓ (%) |
| This compound | IKZF1 | 18 | 88 |
| CK1α | 29 | 85 | |
| SALL4 | >1000 | N/A | |
| PLZF | >1000 | N/A | |
| Lenalidomide | IKZF1 | 79 | 82 |
| CK1α | 120 | 80 | |
| SALL4 | >1000 | N/A | |
| PLZF | >1000 | N/A |
N/A: Not Applicable, as significant degradation was not observed at the tested concentrations.
Table 2: CRBN Binding Affinity (IC₅₀) from Biochemical and Cellular Assays
| Compound | Assay Type | Cell Line / System | IC₅₀ (µM) | Reference |
| Lenalidomide | Affinity Chromatography | U266 Myeloma Cells | ~2 | |
| Thermal Shift Assay | Recombinant CRBN-DDB1 | ~3 | ||
| TR-FRET | Recombinant CRBN-DDB1 | 0.0089 |
Note: Direct binding affinity data (IC₅₀) for this compound is not currently available in the public domain. The data presented for Lenalidomide is for comparative reference.
Experimental Protocols
Detailed protocols for key cell-based assays to evaluate CRBN engagement and subsequent neosubstrate degradation are provided below.
NanoBRET™ Target Engagement Assay for CRBN Binding
This assay measures the direct binding of a compound to CRBN in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CRBN (donor) and a fluorescent tracer that binds to CRBN (acceptor). A test compound that binds to CRBN will compete with the tracer, resulting in a decrease in the BRET signal.
References
- 1. Drug: Lenalidomide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. chempartner.com [chempartner.com]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing BET Protein PROTACs with Lenalidomide-6-F
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and evaluation of Proteolysis-Targeting Chimeras (PROTACs) that recruit the E3 ubiquitin ligase Cereblon (CRBN) using a 6-fluoro-lenalidomide (Lenalidomide-6-F) ligand to induce the degradation of Bromodomain and Extra-Terminal (BET) proteins.
Introduction
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the POI.[1] This approach provides a powerful strategy to target proteins that have been traditionally considered "undruggable."[1]
The BET family of proteins (BRD2, BRD3, and BRD4) are epigenetic readers that play a crucial role in regulating gene expression and are implicated in the pathogenesis of various cancers.[2] Lenalidomide (B1683929) is an immunomodulatory drug that functions as a molecular glue to induce the degradation of specific neosubstrates by the CRL4-CRBN E3 ubiquitin ligase.[3] Modifications at the 6-position of the lenalidomide phthalimide (B116566) ring have been shown to modulate neosubstrate selectivity.[4][5] Specifically, 6-fluoro lenalidomide has demonstrated enhanced selectivity for certain therapeutic targets.[4][5]
This guide details the synthesis, in vitro evaluation, and mechanism of action of BET-targeting PROTACs utilizing a this compound moiety as the CRBN ligand.
Mechanism of Action of this compound-based BET PROTACs
A BET PROTAC constructed with this compound operates by hijacking the ubiquitin-proteasome system to induce the degradation of BET proteins. The PROTAC molecule consists of three key components: a ligand that binds to the BET protein (e.g., a derivative of a known BET inhibitor), a linker, and the this compound ligand that binds to the CRBN E3 ligase.
The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to a BET protein and the CRBN E3 ligase, forming a ternary complex (BET-PROTAC-CRBN).
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to the BET protein.
-
Proteasomal Degradation: The poly-ubiquitinated BET protein is recognized and targeted for degradation by the 26S proteasome.
-
PROTAC Recycling: The PROTAC molecule is released after inducing ubiquitination and can engage in further rounds of degradation.
Caption: Mechanism of Action for a this compound based BET PROTAC.
Data Presentation
Table 1: In Vitro Degradation of BET Proteins by a this compound-based PROTAC (F-P)
| Cell Line | Protein | DC50 (nM) | Dmax (%) |
| MM.1S | BRD2 | ~10 | >90 |
| BRD3 | ~10 | >90 | |
| BRD4 | ~10 | >90 | |
| HCT116 | BRD2 | ~100 | >80 |
| BRD3 | ~100 | >80 | |
| BRD4 | ~100 | >80 | |
| IMR32 | BRD2 | ~10-100 | >90 |
| BRD3 | ~10-100 | >90 | |
| BRD4 | ~10-100 | >90 |
Data are approximate values derived from published dose-response curves.[4]
Table 2: Anti-proliferative Activity of a this compound-based PROTAC (F-P)
| Cell Line | IC50 (nM) |
| MM.1S | ~1 |
| H929 | ~1 |
| IMR32 | ~10 |
| HCT116 | ~100 |
Data are approximate values derived from published dose-response curves.[4]
Table 3: Binding Affinity of 6-position Modified Lenalidomides to CRBN
| Compound | Kd (µM) |
| Lenalidomide | 0.64 ± 0.24 |
| 6-Fluoro-Lenalidomide | Not explicitly stated, but shown to interact with CRBN |
Kd for Lenalidomide binding to the full-length CRBN-DDB1 complex.[3]
Experimental Protocols
Synthesis of this compound-based BET PROTACs
A general synthetic scheme involves the chemoselective alkylation of Lenalidomide with a suitable linker, followed by conjugation to a BET inhibitor.[6][7] The synthesis of the this compound precursor is a key step.
Caption: General workflow for the synthesis of a this compound based BET PROTAC.
Cell Culture
-
Cell Lines: MM.1S (multiple myeloma), HCT116 (colon cancer), IMR32 (neuroblastoma).
-
Culture Medium: RPMI-1640 (for MM.1S) or DMEM (for HCT116, IMR32) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for BET Protein Degradation
This protocol is for assessing the degradation of BRD2, BRD3, and BRD4.
Materials:
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (GAPDH or β-actin).
Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[2][11][12]
Materials:
-
96-well plates
-
MTS reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or control compounds. Include wells with media only for background subtraction.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[2][11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[2][11]
-
Data Analysis: Subtract the background absorbance and calculate cell viability as a percentage of the DMSO-treated control. Determine IC50 values using a suitable software.
In-Cell Ubiquitination Assay
This assay is to confirm that the PROTAC induces ubiquitination of the target protein.
Materials:
-
Plasmids expressing HA-tagged ubiquitin and FLAG-tagged target protein (e.g., BRD4)
-
Transfection reagent
-
Lysis buffer (denaturing conditions, e.g., containing 1% SDS)
-
Anti-FLAG antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-HA antibody for western blotting
Protocol:
-
Transfection: Co-transfect cells with plasmids expressing HA-ubiquitin and FLAG-BRD4.
-
PROTAC Treatment: After 24-48 hours, treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation: Immunoprecipitate FLAG-BRD4 from the cell lysates using an anti-FLAG antibody and protein A/G beads.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze by western blotting using an anti-HA antibody to detect ubiquitinated BRD4.
AlphaScreen Assay for CRBN Binding
This is a bead-based proximity assay to measure the binding of the PROTAC to CRBN.[13]
Materials:
-
His-tagged CRBN-DDB1 complex
-
Biotinylated thalidomide (B1683933) analog
-
Streptavidin-coated donor beads
-
Nickel-chelate acceptor beads
-
384-well microplates
-
AlphaScreen-compatible plate reader
Protocol:
-
Reaction Setup: In a 384-well plate, mix the His-tagged CRBN-DDB1 complex, biotinylated thalidomide analog, and the test compound (PROTAC).
-
Incubation: Incubate the mixture to allow for binding competition.
-
Bead Addition: Add streptavidin-coated donor beads and nickel-chelate acceptor beads.
-
Signal Detection: Incubate in the dark and then read the plate on an AlphaScreen reader. A decrease in signal indicates that the test compound is competing with the biotinylated probe for binding to CRBN.
-
Data Analysis: Calculate the IC50 value for the binding of the PROTAC to CRBN.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| No or weak degradation in Western Blot | PROTAC is not cell-permeable | Perform a cellular uptake assay. |
| Ternary complex is not forming | Verify binding to both BET and CRBN individually. | |
| Incorrect antibody or concentration | Titrate primary and secondary antibodies. | |
| High background in Western Blot | Insufficient blocking | Increase blocking time or change blocking agent. |
| Insufficient washing | Increase the number or duration of wash steps. | |
| Inconsistent cell viability results | Uneven cell seeding | Ensure a single-cell suspension before seeding. |
| Edge effects in 96-well plate | Avoid using the outer wells of the plate. |
Conclusion
The use of this compound as a CRBN ligand in the design of BET-targeting PROTACs offers a promising strategy for achieving potent and potentially more selective degradation of BET proteins. The protocols outlined in this document provide a comprehensive guide for the synthesis, characterization, and in vitro evaluation of these novel protein degraders. Careful optimization of experimental conditions and thorough data analysis are crucial for the successful development of these next-generation therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. ptglab.com [ptglab.com]
- 10. bosterbio.com [bosterbio.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. AID 1805783 - CRBN-DDB1 ligand-displacement AlphaScreen Assay from US Patent US11059801: "Methods to induce targeted protein degradation through bifunctional molecules" - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Lenalidomide-6-F based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of PROTACs (Proteolysis Targeting Chimeras) utilizing 6-fluoro-lenalidomide as a Cereblon (CRBN) E3 ubiquitin ligase ligand. The incorporation of a fluorine atom at the 6-position of the lenalidomide (B1683929) phthalimide (B116566) ring has been shown to modulate neosubstrate degradation profiles, offering a strategy for developing more selective protein degraders.
Introduction to Lenalidomide-6-F based PROTACs
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Lenalidomide is a well-established ligand for the CRBN E3 ligase. Modification of the lenalidomide scaffold, such as the introduction of a fluorine atom at the 6-position, can alter the binding interface with neosubstrates, potentially reducing off-target effects while maintaining or enhancing the degradation of the intended target.
Recent studies have demonstrated that 6-fluoro-lenalidomide (also referred to as F-Le or NE-005) can induce the selective degradation of key therapeutic targets like IKZF1, IKZF3, and CK1α, with increased potency compared to lenalidomide in certain cancer cell lines.[1][2] When incorporated into PROTACs, this modified E3 ligase ligand can impart a more desirable selectivity profile to the resulting degrader.
Signaling Pathway of PROTAC-mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of 6-fluoro-lenalidomide and a BET-targeting PROTAC derived from it, as well as methods for its biological evaluation.
Synthesis of 6-Fluoro-Lenalidomide (NE-005)
The synthesis of 6-fluoro-lenalidomide can be achieved through a multi-step process starting from commercially available materials. The following is a representative synthetic scheme.
Protocol: Synthesis of 3-(6-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Step 1: Synthesis of methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate
-
To a solution of methyl 5-fluoro-2-methyl-3-nitrobenzoate in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reflux the mixture under inert atmosphere for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, filter off the succinimide (B58015) byproduct, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate.
Step 2: Synthesis of 3-(6-fluoro-7-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
-
To a solution of 3-aminopiperidine-2,6-dione hydrochloride in a polar aprotic solvent such as DMF, add a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) and stir at room temperature.
-
Add a solution of methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate in the same solvent and heat the reaction mixture.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to obtain 3-(6-fluoro-7-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.
Step 3: Synthesis of 3-(7-amino-6-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (6-Fluoro-Lenalidomide)
-
Suspend 3-(6-fluoro-7-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione in a suitable solvent such as methanol (B129727) or ethanol.
-
Add a catalyst, such as 10% palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 6-fluoro-lenalidomide.
Synthesis of a BET-targeting PROTAC using 6-Fluoro-Lenalidomide (F-P)
The synthesis of a PROTAC involves coupling the E3 ligase ligand (6-fluoro-lenalidomide) to a linker, which is then attached to the target protein ligand (e.g., a BET inhibitor).
Protocol: Synthesis of a 6-Fluoro-Lenalidomide based BET PROTAC (F-P)
The following is a general protocol based on the synthesis of similar lenalidomide-based PROTACs.[6][7] The specific linker and BET binder can be varied.
Step 1: Functionalization of 6-Fluoro-Lenalidomide with a Linker
-
To a solution of 6-fluoro-lenalidomide in a suitable solvent (e.g., DMF), add a base such as diisopropylethylamine (DIPEA).
-
Add a linker with a suitable electrophilic handle (e.g., an alkyl halide or a tosylate) and a protected terminal functional group for subsequent coupling (e.g., a Boc-protected amine).
-
Heat the reaction mixture and monitor its progress by TLC or LC-MS.
-
After completion, perform an aqueous workup and purify the product by column chromatography.
-
Deprotect the terminal functional group of the linker (e.g., using TFA for a Boc group) to yield the functionalized 6-fluoro-lenalidomide ready for coupling.
Step 2: Coupling of the Functionalized Ligand-Linker to the BET Inhibitor
-
To a solution of the BET inhibitor (e.g., JQ1 carboxylic acid derivative) in a suitable solvent (e.g., DMF), add a coupling agent such as HATU or HBTU, and a base like DIPEA.
-
Add the deprotected 6-fluoro-lenalidomide-linker synthesized in the previous step.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup and purify the final PROTAC molecule by preparative HPLC.
Biological Characterization Protocols
CRBN Binding Assay
To confirm that 6-fluoro-lenalidomide retains its ability to bind to CRBN, a competitive binding assay can be performed.
Protocol: Competitive CRBN Binding Assay [8][9][10]
-
Reagents: Recombinant human CRBN-DDB1 complex, a fluorescently labeled CRBN ligand (e.g., a thalidomide-BODIPY probe), and the test compound (6-fluoro-lenalidomide).
-
Procedure:
-
In a microplate, incubate a fixed concentration of the CRBN-DDB1 complex and the fluorescent probe with varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Measure the fluorescence polarization or use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
A decrease in the fluorescent signal indicates displacement of the probe by the test compound.
-
-
Data Analysis: Calculate the IC50 value from the dose-response curve, which represents the concentration of the test compound required to displace 50% of the fluorescent probe. The binding affinity (Ki or Kd) can then be calculated from the IC50 value. Note: A specific Kd value for the binding of 6-fluoro-lenalidomide to CRBN is not currently available in the public literature.
Western Blot for Protein Degradation
Western blotting is a standard method to assess the degradation of the target protein upon treatment with the PROTAC.
Protocol: Western Blot for BET Protein Degradation [11][12]
-
Cell Culture and Treatment:
-
Plate cells (e.g., a human cancer cell line expressing BET proteins) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the this compound based PROTAC for a desired period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target BET proteins (e.g., BRD2, BRD3, BRD4) and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.
-
Quantitative Proteomics
For a global and unbiased assessment of protein degradation and to identify potential off-target effects, quantitative proteomics can be employed.
Protocol: Sample Preparation for Quantitative Proteomics [3][13]
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a vehicle control as for the Western blot. Lyse the cells and quantify the protein concentration.
-
Protein Digestion:
-
Denature, reduce, and alkylate the proteins in the cell lysates.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Peptide Labeling (e.g., TMT or iTRAQ): Label the peptides from each condition with isobaric tags.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Determine the relative abundance of proteins in the PROTAC-treated samples compared to the control to identify degraded proteins and potential off-targets.
Quantitative Data Summary
The following tables summarize the available quantitative data for 6-fluoro-lenalidomide and its derivatives.
Table 1: Neosubstrate Degradation by 6-Position Modified Lenalidomide Derivatives [13]
| Compound | Target Neosubstrate | DC50 (µM) | Dmax (%) |
| Lenalidomide | IKZF1 | 0.1 - 1 | ~90 |
| 6-Fluoro-Lenalidomide | IKZF1 | < 0.1 | > 95 |
| Lenalidomide | SALL4 | ~1 | ~80 |
| 6-Fluoro-Lenalidomide | SALL4 | > 1 | ~60 |
| Lenalidomide | CK1α | ~1 | ~70 |
| 6-Fluoro-Lenalidomide | CK1α | < 0.1 | > 90 |
Table 2: BET Protein Degradation by this compound based PROTAC (F-P)
Quantitative DC50 and Dmax values for the degradation of specific BET proteins by the F-P PROTAC are not explicitly provided in the referenced literature. However, immunoblot analysis indicates potent degradation of BRD2, BRD3, and BRD4 at nanomolar concentrations.[13] Further quantitative analysis would be required to determine the precise DC50 and Dmax values.
Conclusion
The use of 6-fluoro-lenalidomide as a CRBN ligand in PROTAC design offers a promising strategy for developing more selective protein degraders. The provided protocols and application notes serve as a guide for researchers in the synthesis and evaluation of these novel therapeutic agents. Further optimization of linkers and target-binding ligands will be crucial in harnessing the full potential of this approach for the development of next-generation targeted protein degraders.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 5. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 6. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 7. bio-rad.com [bio-rad.com]
- 8. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protein Degrader [proteomics.com]
Application Note: Quantifying Neosubstrate Degradation Induced by Lenalidomide-6-F using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic strategy, expanding the range of "druggable" targets.[1] Molecular glue degraders, such as Lenalidomide (B1683929) and its derivatives, function by inducing proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3] Lenalidomide, an immunomodulatory drug (IMiD), recruits specific "neosubstrate" proteins to the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN) for degradation.[2][3][4][5]
Modifications to the Lenalidomide scaffold can alter its neosubstrate selectivity. Specifically, 6-position modifications have been shown to be crucial for controlling this selectivity.[6] Lenalidomide-6-F (6-fluoro lenalidomide) has been demonstrated to induce the selective degradation of neosubstrates such as Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3) and Casein Kinase 1α (CK1α).[6] These proteins are implicated in the pathology of various hematological cancers, including multiple myeloma.[2][4][6]
Western blotting is a fundamental and widely used technique to analyze the expression of specific proteins in a sample.[7][8] It allows for the sensitive and specific detection of changes in protein levels, making it an ideal method for quantifying the degradation of neosubstrates following treatment with a molecular glue like this compound.[9][10] This application note provides a detailed protocol for assessing the dose-dependent degradation of neosubstrates induced by this compound in a cellular context using quantitative Western blotting.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the molecular mechanism of this compound and the experimental protocol for its validation.
Caption: this compound mediated neosubstrate degradation pathway.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocol
This protocol details the steps for treating cells with this compound and quantifying neosubstrate degradation via Western blot.
A. Materials and Reagents
-
Cell Lines: Multiple myeloma cell line (e.g., MM.1S)
-
Compounds: this compound, DMSO (vehicle control)
-
Cell Culture: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Quantification: BCA Protein Assay Kit
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer
-
Transfer: PVDF or nitrocellulose membrane, transfer buffer (Tris, Glycine, Methanol)
-
Blocking: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Antibodies:
-
Primary Antibody: Rabbit anti-IKZF1, Rabbit anti-GAPDH (or other loading control)
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate
-
Equipment: Cell culture incubator, centrifuge, electrophoresis apparatus, Western blot transfer system, imaging system (e.g., CCD camera-based imager)
B. Step-by-Step Methodology
1. Cell Culture and Treatment: a. Culture MM.1S cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Seed cells at a density that allows for logarithmic growth throughout the experiment. c. Prepare a stock solution of this compound in DMSO. d. Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle-only (DMSO) control.
2. Cell Lysis: a. Harvest cells by centrifugation. b. Wash the cell pellet once with cold 1X Phosphate-Buffered Saline (PBS). c. Lyse the cells by adding cold RIPA buffer containing protease and phosphatase inhibitors.[11] d. Incubate on ice for 30 minutes, vortexing intermittently. e. Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[11][12] b. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): a. Add 4X Laemmli sample buffer to the normalized lysates. b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10] c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[8][11] d. Include a molecular weight marker in one lane.[12] e. Run the gel until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[7][13] b. Confirm successful transfer by staining the membrane with Ponceau S (optional).
6. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10] b. Incubate the membrane with the primary antibody against the neosubstrate (e.g., anti-IKZF1), diluted in blocking buffer, overnight at 4°C with gentle agitation.[8] c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[10] e. Wash the membrane again three times with TBST for 5-10 minutes each. f. Repeat the immunoblotting process (steps b-e) for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.
7. Detection and Data Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate.[13] c. Capture the chemiluminescent signal using a digital imaging system. Ensure the signal is not saturated to allow for accurate quantification. d. Quantify the band intensity for the neosubstrate and the loading control using densitometry software (e.g., ImageJ).[10][14] e. Normalize the intensity of the neosubstrate band to its corresponding loading control band.[14] f. Calculate the percentage of protein degradation for each concentration relative to the vehicle-treated control.
Data Presentation
Quantitative data from the Western blot analysis should be summarized to determine key degradation parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Table 1: Dose-Dependent Degradation of IKZF1 by this compound in MM.1S Cells
| This compound Conc. (nM) | Normalized IKZF1 Level (Arbitrary Units) | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 | 0% |
| 0.1 | 0.95 | 5% |
| 1 | 0.78 | 22% |
| 10 | 0.49 | 51% |
| 100 | 0.21 | 79% |
| 1000 | 0.15 | 85% |
Note: The data presented are representative and should be generated from multiple biological replicates for statistical significance.
From this data, a dose-response curve can be plotted to accurately determine the DC₅₀ and Dₘₐₓ values, providing crucial insights into the potency and efficacy of this compound.[10][15]
References
- 1. revvity.com [revvity.com]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beyondspringpharma.com [beyondspringpharma.com]
- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Guide to western blot quantification | Abcam [abcam.com]
- 15. Advanced Western Blotting Solutions for Targeted Protein Degradation Research :: ProteinSimple [proteinsimple.jp]
Application Notes and Protocols: The Use of Lenalidomide-6-F in Neuroblastoma Research
Introduction
Lenalidomide (B1683929), a thalidomide (B1683933) analogue, is an immunomodulatory drug with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties.[1][2] In the context of neuroblastoma, a significant challenge in treatment is the immunosuppressive tumor microenvironment, which hinders the efficacy of immunotherapies.[3][4] Research has demonstrated that lenalidomide can counteract this suppression, primarily by enhancing the anti-tumor functions of Natural Killer (NK) cells.[3][4]
Lenalidomide-6-F is a derivative of lenalidomide that functions as a ligand for the Cereblon (CRBN) protein.[5] CRBN is a component of the CRL4-CRBN E3 ubiquitin ligase complex.[6][7] By binding to CRBN, lenalidomide and its derivatives can modulate the substrate specificity of this E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[6][7][8] In the context of cancer, key targets are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][8][9] The degradation of these factors leads to downstream anti-tumor effects, including the stimulation of Interleukin-2 (IL-2) production by T-cells, which in turn activates NK cells.[2][6][8]
While direct studies on "this compound" in neuroblastoma are not extensively documented in published literature, its role as a CRBN ligand makes it a valuable research tool. It is primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[5] A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein, a linker, and a ligand for an E3 ubiquitin ligase (such as this compound for CRBN).[5] This technology allows for the targeted degradation of specific proteins involved in neuroblastoma pathogenesis.
These application notes will focus on the established mechanisms of lenalidomide in neuroblastoma research, which form the basis for the potential application of this compound in developing novel therapeutic strategies.
Mechanism of Action in the Neuroblastoma Microenvironment
The tumor microenvironment of high-risk neuroblastoma often contains immunosuppressive cytokines such as Interleukin-6 (IL-6) and Transforming Growth Factor-beta 1 (TGF-β1).[3][4] These cytokines inhibit the anti-tumor activity of immune cells, particularly NK cells, which are crucial for cancer cell elimination.[3]
Lenalidomide has been shown to overcome this immunosuppression through the following mechanisms:
-
Inhibition of IL-6 and TGF-β1 Signaling: IL-6 and TGF-β1 suppress NK cell function by activating the STAT3 and SMAD2/3 signaling pathways, respectively.[3] Lenalidomide blocks the activation of these pathways, thereby preventing the suppression of NK cell activity.[3][4]
-
Enhancement of NK Cell Cytotoxicity: By blocking the inhibitory signals of IL-6 and TGF-β1, lenalidomide restores and enhances the ability of NK cells to kill neuroblastoma cells. This includes both direct cytotoxicity and Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[3]
-
Increased Pro-inflammatory Cytokine Production: Lenalidomide stimulates T-cells to produce IL-2, a potent activator of NK cells.[2] It also inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-12, while increasing the production of the anti-inflammatory cytokine IL-10.[1]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the effects of lenalidomide on the neuroblastoma microenvironment and NK cell function.
Table 1: Effect of Lenalidomide on NK Cell Function in the Presence of Neuroblastoma Conditioned Medium (CM) [3]
| Parameter | Control (IL-2 only) | 50% Neuroblastoma CM + IL-2 | 50% Neuroblastoma CM + IL-2 + Lenalidomide |
| Direct Cytotoxicity (%) | 45 ± 5 | 20 ± 4 | 42 ± 6 |
| ADCC (%) | 65 ± 7 | 30 ± 5 | 60 ± 8 |
| IFNγ Secretion (pg/mL) | 1200 ± 150 | 400 ± 50 | 1100 ± 120 |
Table 2: Effect of IL-6 and Lenalidomide on NK Cell Effector Molecules [3]
| Treatment | Granzyme A Release (% of control) | Granzyme B Release (% of control) | Perforin Expression (% of control) |
| IL-2 | 100 | 100 | 100 |
| IL-2 + IL-6 | 60 ± 8 | 55 ± 7 | 50 ± 6 |
| IL-2 + IL-6 + Lenalidomide | 95 ± 10 | 90 ± 9 | 92 ± 11 |
Experimental Protocols
Protocol 1: In Vitro NK Cell Cytotoxicity Assay
This protocol is adapted from studies investigating the effect of lenalidomide on NK cell-mediated killing of neuroblastoma cells.[3]
1. Materials:
-
Neuroblastoma cell lines (e.g., LA-N-1, CHLA-255-Fluc)
-
Human Natural Killer (NK) cells (purified from peripheral blood mononuclear cells - PBMCs)
-
Recombinant human IL-2
-
Lenalidomide
-
Calcein-AM (for labeling target cells)
-
Anti-disialoganglioside (anti-GD2) monoclonal antibody (e.g., ch14.18) for ADCC
-
Culture medium: RPMI-1640 supplemented with 10% FBS and antibiotics
-
96-well plates
-
Fluorescence plate reader or digital imaging microscopy system
2. Method:
-
NK Cell Culture and Treatment:
-
Culture purified human NK cells for 72 hours in media containing IL-2 (e.g., 100 U/mL).
-
For experimental conditions, add neuroblastoma-conditioned medium (CM), recombinant IL-6, and/or TGF-β1, with or without lenalidomide at clinically relevant concentrations (e.g., 1-10 µM).
-
-
Target Cell Labeling:
-
Harvest neuroblastoma cells and label them with Calcein-AM for 30 minutes according to the manufacturer's instructions.
-
Wash the labeled cells twice to remove excess dye.
-
-
Co-incubation:
-
Plate the labeled neuroblastoma target cells (e.g., 5 x 10³ cells/well) in a 96-well plate.
-
Add the pre-treated NK effector cells at a desired Effector-to-Target (E:T) ratio (e.g., 2:1).
-
For ADCC assays, add the anti-GD2 antibody (e.g., 0.1 µg/mL).
-
Incubate the plate for 6 hours at 37°C in a CO₂ incubator.
-
-
Quantification of Cell Lysis:
-
Measure the fluorescence of the remaining viable (calcein-retaining) target cells using a fluorescence plate reader or a digital imaging microscopy system.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (1 - (Fluorescence of experimental well / Fluorescence of target cells alone))
-
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the activation of STAT3 and SMAD2/3 pathways in NK cells.[3]
1. Materials:
-
Treated NK cells (as described in Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3, anti-STAT3, anti-phospho-SMAD2/3, anti-SMAD2/3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
2. Method:
-
Cell Lysis and Protein Quantification:
-
Lyse the treated NK cells with lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing protein lysates.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the total protein or a loading control (e.g., β-actin).
-
Visualizations
Caption: Lenalidomide overcomes neuroblastoma-induced NK cell suppression.
Caption: Workflow for PROTAC-mediated protein degradation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide overcomes suppression of human natural killer cell anti-tumor functions by neuroblastoma microenvironment-associated IL-6 and TGFβ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide overcomes suppression of human natural killer cell anti-tumor functions by neuroblastoma microenvironment-associated IL-6 and TGFβ1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Lenalidomide-6-F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929) and its derivatives are immunomodulatory drugs with potent antineoplastic properties, widely used in the treatment of hematological malignancies.[1][2] A key mechanism of action for these compounds is the induction of apoptosis in cancer cells.[3][4][5] This document provides a detailed protocol for the analysis of apoptosis induced by Lenalidomide-6-F, a lenalidomide-based cereblon (CRBN) ligand, using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[6]
Lenalidomide exerts its effects by binding to the CRBN protein, a component of the Cullin-4 ring E3 ubiquitin ligase complex (CRL4-CRBN).[4][7] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8] The degradation of these transcription factors is a critical event that triggers downstream effects, including cell cycle arrest and apoptosis in malignant cells.[7][9][10]
The following application notes and protocols are designed to provide a robust framework for researchers to quantify and analyze the apoptotic effects of this compound on susceptible cell lines.
Data Presentation
The following tables are examples of how to structure quantitative data obtained from flow cytometry analysis of apoptosis induced by this compound.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in [Cell Line Name] Cells at 48 hours
| Treatment Group | Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| This compound | 5 | 62.3 ± 4.2 | 25.4 ± 2.8 | 12.3 ± 1.7 |
| This compound | 10 | 40.1 ± 5.1 | 42.7 ± 3.9 | 17.2 ± 2.4 |
| Positive Control (e.g., Staurosporine) | 1 | 15.8 ± 2.9 | 55.1 ± 4.5 | 29.1 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induction by 10 µM this compound in [Cell Line Name] Cells
| Time Point (hours) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.4 | 1.8 ± 0.3 |
| 24 | 70.5 ± 3.9 | 18.9 ± 2.1 | 10.6 ± 1.5 |
| 48 | 40.1 ± 5.1 | 42.7 ± 3.9 | 17.2 ± 2.4 |
| 72 | 25.3 ± 4.7 | 48.2 ± 4.1 | 26.5 ± 3.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Target cancer cell line (e.g., multiple myeloma cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Maintain the target cell line in the exponential growth phase in a humidified incubator.
-
Seed the cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Add the treatment solutions to the respective wells and incubate for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-buffered saline (PBS), cold
-
1X Annexin V Binding Buffer
-
FITC Annexin V (or other fluorochrome-conjugated Annexin V)
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For suspension cells, gently pipette the cell suspension from each well and transfer it to a separate flow cytometry tube.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsinization. Combine the detached cells with the collected medium in a flow cytometry tube.
-
-
Washing:
-
Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and wash the cell pellets with 1 mL of cold PBS.
-
Repeat the centrifugation and aspiration steps.
-
-
Staining:
-
Resuspend the cell pellets in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V to each cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution to each tube.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls (unstained cells, cells stained with only FITC Annexin V, and cells stained with only PI) to set up the instrument.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Analyze the data to differentiate between live (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cell populations.
-
Mandatory Visualizations
References
- 1. Lenalidomide in multiple myeloma: current experimental and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lenalidomide - Wikipedia [en.wikipedia.org]
- 3. Lenalidomide induces apoptosis and alters gene expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Lenalidomide induces apoptosis and inhibits angiogenesis via caspase‑3 and VEGF in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 9. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Lenalidomide-6-F Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Lenalidomide-6-F.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
This compound is a derivative of Lenalidomide, a compound known for its immunomodulatory and anti-cancer properties. This compound is specifically designed as a ligand for the cereblon (CRBN) E3 ubiquitin ligase, making it a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Like its parent compound, Lenalidomide, this compound is characterized by poor solubility in aqueous buffers, which can significantly hinder its use in various experimental settings, including in vitro assays and formulation development.[3][4]
Q2: What is the expected solubility of Lenalidomide and its derivatives in aqueous solutions?
Lenalidomide's solubility is pH-dependent. It is more soluble in organic solvents and low pH (acidic) solutions.[5][6] In less acidic aqueous buffers, its solubility is significantly lower, typically in the range of 0.4 to 0.5 mg/mL.[5][7] For this compound, specific formulations using co-solvents can achieve concentrations of 2.5 mg/mL or higher.[1]
Q3: I am observing precipitation of this compound in my aqueous buffer. What are the initial troubleshooting steps?
Precipitation is a common issue due to the compound's low aqueous solubility. Here are some initial steps to address this:
-
Verify pH: Ensure the pH of your aqueous buffer is optimal. Lenalidomide's solubility is higher in acidic conditions (e.g., pH < 5).[5][6]
-
Incorporate a Co-solvent: Prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous buffer.[8][9]
-
Gentle Heating and Sonication: These methods can help dissolve the compound, especially if precipitation occurs during preparation.[1]
-
Freshly Prepare Solutions: Due to potential hydrolysis in aqueous solutions, it is recommended to prepare solutions fresh for each experiment.[10]
Troubleshooting Guide
This guide provides structured approaches to common solubility challenges encountered with this compound.
Issue 1: Difficulty in preparing a stock solution.
If you are unable to dissolve this compound to your desired concentration, consider the following strategies.
Methodologies for Solubility Enhancement:
-
Co-solvency: This is the most common and effective method. By creating a stock solution in a water-miscible organic solvent, the compound can be more easily dispersed in an aqueous medium.[11][12]
-
Use of Surfactants: Surfactants can increase solubility by reducing the surface tension between the compound and the solvent and by forming micelles that encapsulate the hydrophobic drug.[11][12][13]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[14][15][16][17]
Summary of Stock Solution Formulations:
| Formulation Protocol | Components | Achievable Concentration | Notes |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.53 mM) | This creates a clear solution. The order of addition is critical.[1] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.53 mM) | Utilizes a cyclodextrin (B1172386) (Sulfobutyl-ether-β-cyclodextrin) for enhanced solubility.[1] |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.53 mM) | Suitable for in vivo studies requiring a lipid-based vehicle.[1] |
Issue 2: Precipitation upon dilution of the stock solution into an aqueous buffer.
This "fall-out" is common when the final concentration in the aqueous buffer exceeds the compound's solubility limit, even with a co-solvent.
Troubleshooting Workflow for Dilution:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tga.gov.au [tga.gov.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lenalidomide | 191732-72-6 [chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmsdr.org [ijmsdr.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. agnopharma.com [agnopharma.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
preventing degradation of Lenalidomide-6-F in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Lenalidomide-6-F in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the stability of the parent compound, Lenalidomide, and general knowledge of fluorinated compounds, the primary factors contributing to the degradation of this compound in solution are expected to be:
-
pH: Extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis of the glutarimide (B196013) ring, a known degradation pathway for Lenalidomide.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolytic and oxidative degradation.
-
Light Exposure: Although Lenalidomide has shown some resistance to photolytic degradation, prolonged exposure to UV or high-intensity visible light could potentially lead to the formation of degradation products.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the formation of oxidative degradation products.
-
Solvent: The choice of solvent can influence the stability. While this compound is soluble in organic solvents like DMSO, the long-term stability in these solvents at room temperature may be limited.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure the stability and integrity of your this compound solutions, it is crucial to adhere to the following storage guidelines.
| Storage Format | Temperature | Duration | Recommendations |
| Powder | -20°C | 3 years | Store in a tightly sealed container, protected from light and moisture. |
| In Solvent | -80°C | 1 year | Prepare aliquots to avoid repeated freeze-thaw cycles. Use fresh, high-purity solvents. |
Q3: How does the fluorine substitution in this compound affect its stability compared to Lenalidomide?
A3: The substitution of a hydrogen atom with a fluorine atom at the 6-position of the isoindolinone ring can influence the molecule's stability. Generally, fluorine substitution can enhance metabolic stability by blocking sites susceptible to enzymatic attack.[1][2] However, the strong electron-withdrawing nature of fluorine can also potentially introduce new degradation pathways or alter the rates of existing ones, such as hydrolysis. Specific degradation pathways for this compound have not been extensively reported, but it is prudent to assume it may be susceptible to similar degradation as Lenalidomide, with potential differences in reaction kinetics.
Troubleshooting Guide
Problem 1: I am observing unexpected peaks in my HPLC analysis of a this compound solution.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Review your storage conditions. Ensure that stock solutions are stored at -80°C and aliquoted to minimize freeze-thaw cycles. For working solutions, it is recommended to prepare them fresh on the day of the experiment.[3]
-
-
Possible Cause 2: Degradation due to experimental conditions.
-
Solution: Evaluate the pH, temperature, and light exposure during your experiment. If your protocol involves harsh pH conditions or elevated temperatures, consider performing the experiment at a lower temperature or using a buffered solution to maintain a stable pH. Protect your solutions from light by using amber vials or covering them with aluminum foil.
-
-
Possible Cause 3: Contamination of the solvent or glassware.
-
Solution: Use high-purity, HPLC-grade solvents and ensure all glassware is thoroughly cleaned and dried before use. Filter your solvents before preparing solutions.
-
Problem 2: I am seeing a decrease in the concentration of my this compound standard over time.
-
Possible Cause 1: Hydrolysis.
-
Solution: Lenalidomide is known to undergo hydrolysis.[4] If your solution is aqueous or contains residual water, this is a likely degradation pathway. Prepare fresh standards for each experiment or validate the stability of your standard solution over the intended period of use under your specific storage conditions. Using a buffered solution at a neutral or slightly acidic pH may help to minimize hydrolysis.
-
-
Possible Cause 2: Adsorption to container surfaces.
-
Solution: While less common for this type of molecule, adsorption to glass or plastic surfaces can occur. Consider using silanized glassware or low-adsorption plasticware if you suspect this is an issue.
-
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for this compound. This is a critical step in developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final drug concentration of ~100 µg/mL. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final drug concentration of ~100 µg/mL. Incubate at room temperature for a specified time. Neutralize the solution with 0.1 M HCl before analysis.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final drug concentration of ~100 µg/mL. Keep the solution at room temperature, protected from light, for a specified time.
- Thermal Degradation: Store the stock solution (in a sealed vial) in an oven at a high temperature (e.g., 80°C) for a specified period.
- Photolytic Degradation: Expose the stock solution in a photostability chamber to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
3. Sample Analysis:
- At each time point, withdraw a sample from each stress condition.
- Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for Lenalidomide and its analogs.
- Use a photodiode array (PDA) detector to monitor the elution of the parent compound and any degradation products.
4. Data Evaluation:
- Calculate the percentage degradation of this compound under each stress condition.
- Identify and characterize the degradation products using techniques such as mass spectrometry (LC-MS).
Visualizations
References
Technical Support Center: Optimizing Linker Length for Lenalidomide-6-F based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length for Lenalidomide-6-F based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a this compound based PROTAC?
A1: In a this compound based PROTAC, the linker is a crucial chemical moiety that connects the this compound warhead (which binds to the Cereblon (CRBN) E3 ubiquitin ligase) to a ligand that binds to the target protein of interest (POI). The linker's primary role is to facilitate the formation of a stable and productive ternary complex between the target protein and the CRBN E3 ligase.[1] The length, composition, and attachment points of the linker are critical for achieving optimal degradation of the target protein.[2]
Q2: Why is the linker length so critical for PROTAC efficacy?
A2: The linker length is a critical determinant of PROTAC efficacy because it dictates the distance and relative orientation of the target protein and the E3 ligase within the ternary complex.[3]
-
A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[4]
-
A linker that is too long can result in an unstable or unproductive ternary complex, where the lysine (B10760008) residues on the target protein are not accessible for ubiquitination by the E2 ubiquitin-conjugating enzyme.[4] Therefore, an optimal linker length is essential to maximize the interaction between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation.[3]
Q3: What is the "hook effect" and how does it relate to linker optimization?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation efficiency of the target protein decreases at high PROTAC concentrations.[5] This occurs because at excessive concentrations, the PROTAC molecules can form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex required for degradation.[5] While the hook effect is an inherent characteristic of the PROTAC mechanism, a well-designed linker can enhance the stability and cooperativity of the ternary complex, which can help mitigate the severity of the hook effect.
Q4: What are common types of linkers used in this compound based PROTACs?
A4: The most common linkers are polyethylene (B3416737) glycol (PEG) chains and alkyl chains due to their synthetic tractability and ability to provide flexibility.[2] However, more rigid linkers incorporating moieties like piperazine, piperidine, or triazole rings are also used to improve conformational stability and pre-organize the binding elements for more favorable ternary complex formation.
Q5: How do I choose the initial linker lengths to screen for my target?
A5: A common strategy is to synthesize a library of PROTACs with a range of linker lengths. For PEG linkers, this could involve varying the number of ethylene (B1197577) glycol units (e.g., 2, 4, 6, 8, and 12 units). For alkyl linkers, a similar variation in chain length can be explored. The optimal linker length is highly dependent on the specific target protein and the binding pocket of the ligand, so empirical screening is often necessary.
Troubleshooting Guide
Problem 1: My this compound based PROTAC shows good binding to the target protein and CRBN in binary assays, but it fails to induce target degradation.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length | The linker may be too short, causing steric clash, or too long, leading to an unproductive ternary complex. Solution: Synthesize and test a series of PROTACs with varying linker lengths (e.g., different numbers of PEG or alkyl units). |
| Incorrect Linker Attachment Point | The exit vector of the linker from either the target ligand or the this compound moiety can significantly affect the geometry of the ternary complex. Solution: If synthetically feasible, explore different attachment points on your target ligand. |
| Poor Physicochemical Properties | The PROTAC may have poor cell permeability or low solubility, preventing it from reaching its intracellular target. Solution: Modify the linker to improve its physicochemical properties, for instance, by incorporating more hydrophilic PEG units to enhance solubility. |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker may orient the target protein in a way that no surface-exposed lysine residues are in proximity to the E2 enzyme's active site. Solution: This is a complex issue that may require computational modeling to predict ternary complex structures and guide the design of new linkers that can induce a more productive orientation. |
Problem 2: I am observing a very pronounced "hook effect" with my PROTAC, limiting its therapeutic window.
| Potential Cause | Troubleshooting Steps |
| Low Ternary Complex Cooperativity | The ternary complex may not be sufficiently stable, leading to a higher propensity for binary complex formation at elevated concentrations. Solution: Modify the linker to be more rigid, which can pre-organize the binding moieties and enhance the cooperativity of the ternary complex. |
| High Binary Binding Affinities | If the PROTAC binds too tightly to either the target or CRBN individually, it can favor binary complex formation. Solution: While counterintuitive, sometimes slightly weaker binary binders can lead to more efficient degradation by promoting the dynamic formation and dissociation of the ternary complex. This can be influenced by linker composition. |
Data Presentation
The following tables summarize quantitative data from studies investigating the impact of linker length on the efficacy of CRBN-recruiting PROTACs.
Table 1: Impact of PEG Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[5] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[5] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[5] |
| 4-5 | BRD4 | H661 | < 0.5 | Not Specified | Potency can be recovered with longer linkers.[6] |
Note: This data is for thalidomide-based PROTACs, but the principles of linker optimization are broadly applicable to this compound based PROTACs targeting BRD4.
Table 2: Degradation Data for BET-Targeting PROTACs with Modified Lenalidomide (B1683929)
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Le-P | Lenalidomide | BRD3-HiBiT | HEK293T | 1.8 | >90 |
| F-P | 6-Fluoro-Lenalidomide | BRD3-HiBiT | HEK293T | 1.1 | >90 |
| Cl-P | 6-Chloro-Lenalidomide | BRD3-HiBiT | HEK293T | 1.2 | >90 |
This table presents data for PROTACs targeting BET proteins using different 6-position modified lenalidomide derivatives, highlighting the utility of the 6-fluoro substitution. The linker composition was kept constant in this comparison.[7]
Experimental Protocols & Visualizations
PROTAC-Mediated Protein Degradation Signaling Pathway
Caption: The signaling pathway of protein degradation mediated by a this compound based PROTAC.
Experimental Workflow for PROTAC Linker Optimization
Caption: A typical experimental workflow for optimizing the linker length of a PROTAC.
Detailed Methodologies
1. Western Blot Analysis for Target Protein Degradation
-
Objective: To quantify the reduction in the level of the target protein following treatment with PROTACs having different linker lengths.
-
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to attach overnight. Treat the cells with a range of concentrations for each PROTAC variant for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin). The following day, wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express the degradation as a percentage relative to the vehicle-treated control.
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
-
Objective: To assess the formation and stability of the ternary complex with different PROTAC linkers.
-
Protocol:
-
Chip Preparation: Immobilize a high-purity preparation of either the CRBN E3 ligase or the target protein onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: First, measure the binary binding affinities by injecting varying concentrations of the PROTAC over the immobilized protein surface.
-
Ternary Complex Analysis: To evaluate ternary complex formation, inject a solution containing a fixed, saturating concentration of the non-immobilized protein partner (e.g., the target protein if CRBN is immobilized) mixed with varying concentrations of the PROTAC over the sensor chip. An increase in the binding response compared to the binary interaction indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (association and dissociation rates) and the affinity of the interactions. Compare the ternary complex formation efficiency across the different linker variants.
-
3. Isothermal Titration Calorimetry (ITC) for Binding Affinity
-
Objective: To thermodynamically characterize the binding interactions between the PROTAC, the target protein, and the E3 ligase.
-
Protocol:
-
Sample Preparation: Prepare highly purified and buffer-matched solutions of the target protein, CRBN E3 ligase, and the PROTAC.
-
Binary Titrations: Perform initial experiments to determine the binding affinity of the PROTAC to each protein individually. Typically, the PROTAC solution is in the syringe and titrated into the protein solution in the sample cell.
-
Ternary Complex Titration: To measure the affinity within the ternary complex, saturate the protein in the cell (e.g., target protein) with the PROTAC, and then titrate in the second protein (CRBN). Alternatively, pre-form the binary complex of one protein and the PROTAC and titrate it with the other protein.
-
Data Analysis: Integrate the heat changes upon each injection to generate a binding isotherm. Fit the data to an appropriate binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interactions. A higher affinity for the second protein in the presence of the first indicates positive cooperativity in ternary complex formation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects of Lenalidomide-6-F
Welcome to the Technical Support Center for Lenalidomide-6-F. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Lenalidomide?
A1: this compound is a fluorinated analog of Lenalidomide. It functions as a "molecular glue," binding to the E3 ubiquitin ligase Cereblon (CRBN). This binding event modulates the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as neosubstrates. The key difference with the 6-fluoro modification is an enhanced selectivity for certain neosubstrates.
Q2: What are the primary on-target effects of this compound?
A2: The primary on-target effects of this compound are the CRBN-dependent degradation of the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as casein kinase 1 alpha (CK1α).[1][2][3] Degradation of these proteins is associated with anti-proliferative effects in hematological cancer models.[1][2]
Q3: What are the known "off-target" effects of this compound?
A3: The term "off-target" can refer to the degradation of unintended proteins. Research suggests that the 6-fluoro modification on Lenalidomide enhances selectivity for IKZF1 over other neosubstrates like SALL4, which has been linked to teratogenicity.[1][2] This suggests a more favorable off-target profile compared to the parent compound, Lenalidomide. However, as with any CRBN ligand, unintended degradation of other zinc finger proteins can occur.[4][]
Q4: Can this compound be used in the development of Proteolysis Targeting Chimeras (PROTACs)?
A4: Yes, this compound is designed to be a CRBN ligand that can be incorporated into PROTACs.[6] It serves as the E3 ligase-recruiting component of the heterobifunctional PROTAC molecule.
Q5: What are the recommended storage and handling conditions for this compound?
A5: For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: No or low degradation of the target protein (e.g., IKZF1).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations. | Determine the optimal concentration for target degradation. |
| Suboptimal Treatment Duration | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the time point of maximal degradation.[4] | Identification of the optimal treatment duration. |
| Low CRBN Expression in the Cell Line | Verify CRBN protein levels in your cell line by Western blot. | Confirmation of sufficient CRBN expression for activity. |
| Proteasome Inactivity | As a positive control, co-treat cells with a known proteasome inhibitor (e.g., MG132) and this compound. | Accumulation of the target protein, indicating engagement of the degradation machinery.[4] |
| Poor Antibody Quality for Detection | Validate the primary antibody for your target protein using positive and negative controls. | Reliable and specific detection of the target protein.[4] |
Issue 2: Off-target protein degradation is observed.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific Neosubstrate Degradation | Utilize proteome-wide analysis (e.g., mass spectrometry) to identify all degraded proteins.[4] | A comprehensive profile of on-target and off-target degradation. |
| High Compound Concentration | Lower the concentration of this compound to the minimum effective dose for on-target degradation. | Reduced off-target effects while maintaining on-target activity. |
Issue 3: Inconsistent or unexpected results in cell viability assays.
| Potential Cause | Troubleshooting Step | Expected Outcome | | Compound Solubility and Stability Issues | Prepare fresh dilutions from a frozen stock for each experiment. Assess the stability of this compound in your specific cell culture media over the experiment's time course. | Consistent and reliable experimental results. | | CRBN-independent Effects | Investigate downstream signaling pathways that are not directly linked to the degradation of known neosubstrates. | Identification of alternative mechanisms of action. |
Quantitative Data
Table 1: Comparative Anti-proliferative Activity of Lenalidomide and 6-Fluoro-Lenalidomide (F-Le)
| Cell Line | Compound | GI50 (µM) | GImax (%) |
| MM1.S | Lenalidomide | 0.22 | 87 |
| F-Le | 0.08 | 91 | |
| H929 | Lenalidomide | 0.49 | 84 |
| F-Le | 0.17 | 88 | |
| MDS-L | Lenalidomide | 0.07 | 78 |
| F-Le | 0.03 | 82 |
GI50: Half-maximal growth inhibition. GImax: Maximal growth inhibition. Data adapted from studies on multiple myeloma (MM) and 5q myelodysplastic syndromes (MDS) cell lines.[7]
Experimental Protocols
1. Western Blot Analysis of IKZF1 Degradation
This protocol describes the detection of IKZF1 protein levels in cells treated with this compound.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against IKZF1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
2. Co-Immunoprecipitation of CRBN and Neosubstrates
This protocol is for verifying the interaction between CRBN and a neosubstrate (e.g., IKZF1) in the presence of this compound.
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose (B213101) beads. Incubate the lysates with an anti-CRBN antibody or an isotype control IgG overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specific binding. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against the neosubstrate (e.g., IKZF1) and CRBN.
3. AlphaScreen Assay for CRBN-IKZF1 Interaction
This biochemical assay quantifies the this compound-dependent interaction between recombinant CRBN and IKZF1 proteins.
-
Reagents: Biotinylated CRBN, GST-tagged IKZF1, Streptavidin-coated Donor beads, anti-GST Acceptor beads, and AlphaScreen buffer.
-
Assay Procedure:
-
In a 384-well plate, mix this compound at various concentrations with biotinylated CRBN.
-
Add GST-tagged IKZF1 to the mixture and incubate to allow for complex formation.
-
Add Streptavidin-coated Donor beads and anti-GST Acceptor beads.
-
Incubate in the dark to allow for bead-protein binding.
-
-
Detection: Read the plate on an AlphaScreen-compatible reader. The proximity of the Donor and Acceptor beads upon protein-protein interaction results in a chemiluminescent signal.
-
Data Analysis: Plot the AlphaScreen signal against the concentration of this compound to determine the dose-dependent interaction.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for characterizing this compound.
Caption: Troubleshooting workflow for lack of target degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of the Ternary Complex with Lenalidomide-6-F
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the formation and stability of the ternary complex with Lenalidomide-6-F and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Lenalidomide (B1683929) and its derivatives like this compound?
A1: Lenalidomide and its derivatives function as "molecular glues."[1] They facilitate the formation of a ternary complex by binding to the E3 ubiquitin ligase Cereblon (CRBN) and inducing a conformational change that promotes the recruitment of neosubstrate proteins, such as IKZF1 and IKZF3.[1][2][3] This proximity leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrate.[2][4] this compound is a derivative often used as a CRBN ligand for the development of Proteolysis Targeting Chimeras (PROTACs).[5]
Q2: What is the "hook effect" and how can I mitigate it in my assays?
A2: The "hook effect" is a phenomenon observed in ternary complex assays where an excess concentration of the molecular glue or PROTAC leads to the formation of binary complexes (e.g., this compound-CRBN or this compound-neosubstrate) instead of the desired ternary complex.[6] This results in a decrease in the assay signal at high compound concentrations, creating a bell-shaped dose-response curve.[7][8] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for ternary complex formation.[6]
Q3: Why do I observe ternary complex formation in my biochemical assay but no subsequent protein degradation in my cellular assay?
A3: Discrepancies between biochemical and cellular assays can arise from several factors. The cellular environment has complexities not replicated in in-vitro assays with purified proteins.[6] Potential reasons include:
-
Poor cell permeability: The compound may not efficiently cross the cell membrane.
-
Compound instability: The molecule may be rapidly metabolized within the cell.
-
Sub-optimal complex geometry: While the ternary complex may form, its conformation might not be conducive for efficient ubiquitination in a cellular context.[9]
Q4: How does the 6-position modification on Lenalidomide, as in this compound, affect ternary complex formation and stability?
A4: Modifications at the 6-position of the phthalimide (B116566) ring of lenalidomide can influence the selectivity and stability of the ternary complex with different neosubstrates.[10] For instance, some 6-position-modified lenalidomides have shown a 2-3 fold lower binding affinity compared to the parent lenalidomide.[3] These modifications can alter the interactions within the binding pocket, potentially enhancing selectivity for certain neosubstrates over others.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no ternary complex formation signal in biochemical assays (e.g., AlphaScreen, SPR, ITC) | 1. Incorrect protein folding or aggregation.2. Inactive compound.3. Suboptimal buffer conditions.4. Insufficient protein or compound concentration. | 1. Assess protein quality using techniques like Dynamic Light Scattering (DLS).2. Verify compound integrity via mass spectrometry.3. Optimize buffer components (e.g., pH, salt concentration).4. Perform concentration titrations for all components. |
| High background signal in AlphaScreen assay | 1. Non-specific binding of assay components.2. Inappropriate bead pairing. | 1. Add a non-specific protein like BSA to the assay buffer.2. Test different combinations of donor and acceptor beads.[7] |
| Difficulty in achieving saturation in ITC experiments | 1. Low binding affinity.2. Inaccurate concentration of titrant or sample. | 1. Increase the concentration of the titrant and/or the macromolecule in the cell.2. Accurately determine the concentrations of all components. |
| Inconsistent results between different biophysical assays | Each assay has its own principles and potential artifacts. | Use orthogonal methods for validation. For example, confirm SPR findings with ITC or FRET-based assays.[9] |
| No neosubstrate degradation observed in Western blot after treatment | 1. Low expression of CRBN or the target neosubstrate in the cell line.2. Cell line is resistant to Lenalidomide. | 1. Confirm protein expression levels via Western blot or proteomics.2. Use a sensitive cell line or a positive control compound known to induce degradation. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the formation of ternary complexes with Lenalidomide and its derivatives.
Table 1: Binding Affinities of Lenalidomide and Related Compounds
| Compound | Binding Partner(s) | Assay | Affinity (Kd) | Reference(s) |
| Lenalidomide | CRBN | - | 73 nM | [11] |
| Lenalidomide | CRBN-CK1α | - | ~75 nM (Ternary Complex) | [11] |
| 6-position-modified Lenalidomides | CRBN | ITC | 2-3x lower than Lenalidomide | [3] |
Table 2: Cooperativity in Ternary Complex Formation
| System | Method | Cooperativity (α) | Significance | Reference(s) |
| PROTAC-induced Ternary Complexes | SPR, ITC, 19F NMR | Varies | α > 1 indicates positive cooperativity (enhanced stability) | [4][12][13] |
Experimental Protocols
AlphaScreen Assay for Ternary Complex Formation
Objective: To qualitatively and quantitatively assess the formation of the CRBN/Lenalidomide-6-F/Neosubstrate ternary complex.
Materials:
-
Recombinant His-tagged CRBN
-
Recombinant GST-tagged Neosubstrate (e.g., IKZF1)
-
This compound
-
AlphaScreen Glutathione Donor Beads
-
AlphaScreen Nickel Chelate Acceptor Beads
-
Assay Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well OptiPlate
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add His-CRBN, GST-Neosubstrate, and this compound to a final volume of 15 µL.
-
Incubate at room temperature for 1 hour.
-
Add 5 µL of a mixture of Glutathione Donor and Nickel Chelate Acceptor beads.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Objective: To determine the kinetics (kon, koff) and affinity (Kd) of the ternary complex formation.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Recombinant CRBN
-
Recombinant Neosubstrate
-
This compound
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilize CRBN onto the sensor chip surface via amine coupling.
-
To measure binary interaction, inject varying concentrations of this compound over the CRBN surface and fit the sensorgrams to a binding model.
-
To measure ternary complex formation, inject a pre-incubated mixture of a fixed, saturating concentration of the neosubstrate and varying concentrations of this compound over the CRBN surface.[4]
-
Regenerate the surface between injections using a suitable regeneration buffer.
-
Analyze the data to determine kon, koff, and Kd for both binary and ternary interactions.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Objective: To determine the thermodynamic parameters (ΔH, ΔS, Kd) and stoichiometry of ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified CRBN
-
Purified Neosubstrate
-
This compound
-
Dialysis buffer
Protocol:
-
Dialyze all proteins and dissolve the compound in the same buffer to minimize buffer mismatch effects.
-
To determine the binary affinity of the compound for CRBN, place CRBN in the sample cell and this compound in the injection syringe.
-
To measure ternary complex formation, place a pre-formed complex of CRBN and a saturating concentration of this compound in the sample cell and titrate in the neosubstrate from the syringe.
-
Perform the titration experiment by injecting small aliquots of the syringe solution into the sample cell and measuring the heat change after each injection.
-
Integrate the heat pulses and fit the data to a suitable binding model to extract the thermodynamic parameters.
Visualizations
Signaling Pathway of Lenalidomide-Induced Neosubstrate Degradation
Caption: this compound mediated ubiquitination and degradation pathway.
Experimental Workflow for Ternary Complex Analysis
Caption: Workflow for biophysical and cellular analysis of ternary complexes.
Logical Relationship of Ternary Complex Formationdot
References
- 1. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.emory.edu [med.emory.edu]
- 3. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Cooperativity by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempartner.com [chempartner.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Lenalidomide-6-F Resistance in Cell Lines
Welcome to the technical support center for researchers encountering resistance to Lenalidomide-6-F in their cell line experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify the causes of resistance and explore potential strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Lenalidomide (B1683929)?
This compound is a derivative of Lenalidomide. It functions as a ligand for the Cereblon (CRBN) protein, which is a crucial component of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] Like Lenalidomide, its mechanism of action involves binding to CRBN to induce the degradation of specific target proteins.[3][4] this compound is often utilized in the development of Proteolysis-Targeting Chimeras (PROTACs), where it serves to recruit the CRBN E3 ligase to a target protein for degradation.[1][2]
Q2: My cells have become resistant to this compound. What are the common mechanisms of resistance?
Resistance to Lenalidomide and its derivatives can be broadly categorized into CRBN-dependent and CRBN-independent mechanisms.
-
CRBN-dependent mechanisms are the most common and involve alterations in the CRBN protein or its pathway.[5][6] This can include:
-
CRBN-independent mechanisms involve the activation of alternative signaling pathways that promote cell survival, bypassing the effects of this compound. These can include:
A recent study has also identified the RNA editing enzyme ADAR1 as a key factor in suppressing the immune response triggered by Lenalidomide, contributing to resistance.[12]
Q3: How can I confirm if my cells are truly resistant to this compound?
To confirm resistance, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of your experimental cells compared to the parental, sensitive cell line indicates resistance. For example, one study reported the IC50 of Lenalidomide in the sensitive MM1S cell line to be 0.1 µM, while its resistant counterpart, MMR10R, had an IC50 of 15 µM.[13]
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in my cell line.
Possible Cause 1: Reduced CRBN expression.
-
How to Troubleshoot:
-
Assess CRBN protein levels: Perform a Western blot to compare CRBN protein expression between your suspected resistant cell line and the parental sensitive cell line. A significant decrease or absence of CRBN in the resistant line is a strong indicator of this mechanism.
-
Assess CRBN mRNA levels: Use quantitative real-time PCR (qRT-PCR) to measure CRBN mRNA levels. This can help determine if the reduced protein expression is due to decreased transcription.
-
-
Potential Solutions:
-
CRBN Re-expression: If you have the molecular biology expertise, you can try to re-introduce wild-type CRBN into the resistant cells using a lentiviral or plasmid-based expression system. Successful re-expression has been shown to restore sensitivity to Lenalidomide.[5]
-
Alternative Therapies: Consider using agents that do not rely on CRBN for their activity.
-
Possible Cause 2: Activation of pro-survival signaling pathways.
-
How to Troubleshoot:
-
Assess STAT3 activation: Perform a Western blot to check for phosphorylated STAT3 (p-STAT3), which indicates activation of the IL-6/STAT3 pathway.
-
Assess Wnt/β-catenin signaling: Use a reporter assay or Western blot to check for markers of Wnt/β-catenin pathway activation, such as nuclear β-catenin.
-
-
Potential Solutions:
-
Combination Therapy:
-
STAT3 Inhibition: Combine this compound with a selective STAT3 inhibitor. The inhibitor PB-1-102 has been shown to re-sensitize resistant cells to Lenalidomide.[5]
-
Targeting the IRF4/MYC axis: An inhibitor of the bromodomain of CBP/EP300 (SGC-CBP30) can restore Lenalidomide response in resistant cells.[8]
-
SUMOylation Inhibition: The SUMO E1 inhibitor TAK-981 has demonstrated synergistic effects with Lenalidomide in both sensitive and resistant cell lines.[13]
-
-
Problem 2: Inconsistent results in cell viability assays.
Possible Cause: Suboptimal experimental setup.
-
How to Troubleshoot & Solutions:
-
Optimize cell seeding density: Ensure you are using an optimal cell number for your viability assay (e.g., WST-1 assay). For most experimental setups, a concentration between 0.1 and 5 x 10^4 cells/well is appropriate for a 96-well plate.[14]
-
Appropriate incubation time: The effect of Lenalidomide and its derivatives can be time-dependent. Ensure you are incubating the cells with the compound for a sufficient duration (e.g., 48-96 hours) to observe an effect.
-
Include proper controls: Always include untreated and vehicle-treated (e.g., DMSO) controls in your experiments.
-
Check for interference with assay reagents: Some compounds can interfere with the chemistry of viability assays. Run a control with the compound in cell-free media to check for any direct reaction with the assay reagent.
-
Quantitative Data Summary
| Cell Line | Drug | IC50 (µM) | Fold Resistance | Reference |
| MM1S | Lenalidomide | 0.1 | - | [13] |
| MMR10R | Lenalidomide | 15 | 150 | [13] |
| Cell Line Comparison | Protein | Change in Resistant Cells | Reference |
| Lenalidomide-resistant vs. Sensitive | CRBN | Significant decrease/absence | [8] |
| Lenalidomide-resistant vs. Sensitive | c-Myc | Significant increase | [9] |
| Lenalidomide-resistant vs. Sensitive | CD33 & PTPRC/CD45 | Significant increase | [15] |
Key Experimental Protocols
Protocol 1: Generation of Lenalidomide-Resistant Cell Lines
This protocol is adapted from methodologies used to generate Lenalidomide-resistant human multiple myeloma cell lines (HMCLs).[5][8]
-
Initial Culture: Culture the parental, sensitive cell line (e.g., MM.1S, KMS11, OPM2, or XG1) in standard culture medium.
-
Drug Exposure: Introduce this compound at a low concentration (e.g., starting at 5 µM).
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium over an extended period. The dose can be increased incrementally as the cells begin to proliferate at the current concentration. The final concentration can be up to 50 µM.
-
Establishment of Resistant Line: Continue this process until a stable cell line that can proliferate in the presence of a high concentration of this compound is established.
-
Validation: Confirm the identity of the resistant cell line by fingerprinting to ensure it is isogenic to the parental line. Confirm resistance by performing a cell viability assay to determine the IC50.
Protocol 2: WST-1 Cell Viability Assay
This protocol is a general guideline for assessing cell viability.[14][16][17][18]
-
Cell Seeding: Seed cells in a 96-well microplate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Treatment: Add various concentrations of this compound to the wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance at 420-480 nm using a microplate reader. Use a reference wavelength of >600 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot for CRBN Expression
This is a standard protocol for detecting protein expression.[19][20][21][22]
-
Sample Preparation: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against CRBN overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Probe the same membrane for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 4: Annexin V Apoptosis Assay by Flow Cytometry
This protocol is used to quantify apoptosis.[23][24][25]
-
Cell Treatment: Treat cells with this compound for the desired time. Include untreated and positive controls.
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of resistance to this compound.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Combination strategies to overcome resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. rndsystems.com [rndsystems.com]
- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted re-sensitization of lenalidomide resistant cell lines using cereblon replacement, inhibition of STAT3 or IRF4 molecular targeting [multiplemyelomahub.com]
- 6. mdpi.com [mdpi.com]
- 7. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of lenalidomide resistance pathways in myeloma and targeted resensitization using cereblon replacement, inhibition of STAT3 or targeting of IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cereblon loss and up-regulation of c-Myc are associated with lenalidomide resistance in multiple myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New breakthrough combats lenalidomide resistance in multiple myeloma - ecancer [ecancer.org]
- 13. SUMOylation inhibition enhances multiple myeloma sensitivity to lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nanopartikel.info [nanopartikel.info]
- 15. researchgate.net [researchgate.net]
- 16. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 17. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. addgene.org [addgene.org]
- 21. origene.com [origene.com]
- 22. ptglab.com [ptglab.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Refining Purification Methods for Lenalidomide-6-F Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Lenalidomide-6-F. The information is presented in a clear question-and-answer format to directly address potential challenges encountered during the synthesis and purification of this critical cereblon (CRBN) E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities in this compound synthesis can originate from several sources:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials such as 3-amino-piperidine-2,6-dione hydrochloride and fluorinated methyl 2-(bromomethyl)-nitrobenzoate derivatives.
-
Reaction Byproducts: Side reactions can generate various byproducts. For instance, incomplete cyclization can result in open-chain precursors.
-
Degradation Products: Lenalidomide (B1683929) and its analogs can be susceptible to hydrolysis, oxidation, and photodegradation, leading to the formation of related substances.[1][2] The presence of the fluorine atom may also influence the stability and degradation pathways of the molecule.
-
Residual Solvents: Solvents used in the synthesis and purification steps, such as dimethylformamide (DMF), methanol (B129727), or acetonitrile (B52724), may be present in the final product.[1]
-
Catalyst Residues: If catalytic hydrogenation is used to reduce a nitro-group precursor, residual palladium on carbon (Pd/C) or other catalysts may be present.[3]
Q2: What are the recommended starting points for developing a column chromatography method for this compound purification?
A2: For the purification of this compound by column chromatography, a good starting point is to use silica (B1680970) gel as the stationary phase. Given the polar nature of the molecule, a gradient elution with a mixture of a non-polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a polar solvent (e.g., methanol or ethanol) is recommended.
A typical starting gradient could be from 100% dichloromethane to a mixture of 95:5 dichloromethane:methanol. The polarity of the solvent system should be gradually increased while monitoring the elution of the product and impurities by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For PROTACs incorporating lenalidomide derivatives, purification often involves gradients of petroleum ether/ethyl acetate (B1210297) or dichloromethane/methanol.[4]
Q3: How can I improve the yield and purity of this compound during recrystallization?
A3: Recrystallization is a powerful technique for purifying solid compounds. To improve the yield and purity of this compound:
-
Solvent Selection: The ideal solvent system is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents, such as ethanol/water or isopropanol/water, can be effective.[5] Experiment with different solvent ratios to optimize solubility and crystal formation. The presence of fluorine may alter the solubility profile compared to lenalidomide, necessitating adjustments to the solvent system.
-
Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice.
-
Seeding: Introducing a small crystal of pure this compound to the supersaturated solution can induce crystallization and improve the crystal quality.
-
Slurrying: Slurrying the crude product in a solvent in which it is poorly soluble can help to remove highly soluble impurities.
Q4: What analytical techniques are most suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the purity of Lenalidomide and its analogs.[6][7][8][9] A reversed-phase C18 column is typically employed with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[8][10] Detection is commonly performed using a UV detector at a wavelength of around 210-220 nm.[6][7]
Other valuable analytical techniques include:
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound and identify any structural isomers or byproducts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Column Chromatography | 1. Compound is not eluting from the column: The solvent system may be too non-polar. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane). |
| 2. Compound is co-eluting with impurities: The chosen solvent system may not provide adequate separation. | 2. Optimize the solvent system by trying different solvent combinations or using a shallower gradient. Consider using a different stationary phase if silica gel is not effective. | |
| 3. Compound degradation on silica gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | 3. Neutralize the silica gel with a small amount of triethylamine (B128534) in the mobile phase. Alternatively, use a less acidic stationary phase like alumina. | |
| 4. Improper column packing: Channeling in the column can lead to poor separation and yield. | 4. Ensure the column is packed uniformly and without air bubbles. | |
| Product is not Crystallizing | 1. Solution is not supersaturated: The concentration of the compound may be too low, or the wrong solvent is being used. | 1. Concentrate the solution by evaporating some of the solvent. Try a different solvent or solvent mixture in which the compound has lower solubility at room temperature. |
| 2. Presence of impurities inhibiting crystallization: Certain impurities can interfere with the formation of a crystal lattice. | 2. Perform an initial purification step, such as a quick filtration through a plug of silica, to remove gross impurities before attempting recrystallization. | |
| 3. Solution is cooling too quickly: Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. | 3. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. | |
| 4. Highly viscous solution: A very viscous solution can hinder molecular movement and prevent crystallization. | 4. Dilute the solution with a suitable anti-solvent (a solvent in which the compound is insoluble) to induce precipitation. | |
| Persistent Impurities in the Final Product | 1. Impurity has similar polarity to the product: The impurity may be difficult to separate by chromatography or recrystallization. | 1. For chromatography, try a different solvent system or stationary phase. For recrystallization, experiment with different solvents. Multiple recrystallizations may be necessary. |
| 2. Formation of a stable co-crystal: The impurity may be co-crystallizing with the product. | 2. Try recrystallizing from a completely different solvent system to disrupt the co-crystal formation.[11] | |
| 3. Degradation during workup or storage: The compound may be unstable under the purification or storage conditions. | 3. Ensure that the workup is performed quickly and at a low temperature if necessary. Store the final product under an inert atmosphere, protected from light, and at a low temperature.[9] |
Experimental Protocols
Protocol 1: General Procedure for Purification of this compound by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase (e.g., dichloromethane/methanol). Add a small amount of silica gel to the solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a flash chromatography column with silica gel in the desired non-polar solvent (e.g., dichloromethane).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a polar solvent (e.g., methanol). A typical gradient could be from 0% to 10% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC or HPLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Representative HPLC Method for Purity Analysis of this compound
This protocol is adapted from established methods for Lenalidomide and its related substances.[6][8][10]
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 90% A and 10% B, ramp to 10% A and 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Visualizations
Signaling Pathway
This compound, as a derivative of lenalidomide, functions as a molecular glue to the E3 ubiquitin ligase cereblon (CRBN). This interaction recruits neosubstrate proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.
Caption: Mechanism of this compound mediated protein degradation.
Experimental Workflow
The following diagram illustrates a typical workflow for the purification and analysis of synthesized this compound.
Caption: A standard workflow for purifying this compound.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting low purity issues after initial purification attempts.
Caption: Logical steps for troubleshooting purity issues.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Lenalidomide synthesis - chemicalbook [chemicalbook.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. Trace determination of lenalidomide in plasma by non-extractive HPLC procedures with fluorescence detection after pre-column derivatization with fluorescamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 7. Ubiquitin and Ubiquitin-Like Protein Resources | Cell Signaling Technology [cellsignal.com]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Lenalidomide, a blockbuster drug for the treatment of multiple myeloma: Semipreparative separation through supercritical fluid chromatography and vibrational circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing racemization during Lenalidomide-6-F derivatization
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing racemization during the derivatization of Lenalidomide-6-F.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is racemization a concern during its derivatization?
A1: this compound is a derivative of Lenalidomide (B1683929), a crucial immunomodulatory drug. It features a fluorine atom at the 6-position of the isoindolinone ring and is utilized as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase in the development of Proteolysis Targeting Chimeras (PROTACs). The molecule possesses a chiral center at the 3-position of the piperidine-2,6-dione ring. Racemization, the conversion of a single enantiomer into an equal mixture of both enantiomers, is a significant concern because the biological activity of Lenalidomide and its derivatives is often stereospecific. The (S)-enantiomer is generally considered the more active form for CRBN binding.[1] Derivatization at other parts of the molecule, such as the 4-amino group, can inadvertently cause racemization, leading to a product with reduced or altered biological activity.
Q2: What is the primary mechanism of racemization in this compound?
A2: The primary mechanism of racemization in this compound, similar to Lenalidomide and Thalidomide, involves the deprotonation of the hydrogen atom at the chiral center (the C3 position of the glutarimide (B196013) ring).[1] This proton is acidic due to its position between two carbonyl groups. Under basic conditions, a base can abstract this proton to form a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a mixture of both (R) and (S) enantiomers.
Q3: What reaction conditions are known to promote racemization of Lenalidomide and its analogs?
A3: Conditions that promote the deprotonation-reprotonation equilibrium will increase the rate of racemization. These include:
-
Basic Conditions: The presence of a base is the primary driver of racemization. The strength and concentration of the base will influence the rate.
-
Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for deprotonation and accelerate the rate of racemization.[2]
-
Protic Solvents: Protic solvents can facilitate proton exchange and may contribute to racemization.
-
Prolonged Reaction Times: Longer exposure to conditions that promote racemization will result in a greater degree of racemization.
Troubleshooting Guide: Minimizing Racemization During Derivatization
This guide addresses common issues encountered during the derivatization of the 4-amino group of this compound, with a focus on acylation reactions.
| Problem | Potential Cause | Recommended Solution |
| Significant racemization observed in the final product (as determined by chiral HPLC). | Use of a strong, unhindered base (e.g., triethylamine (B128534), pyridine). | Switch to a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to abstract the chiral proton. |
| High reaction temperature. | Perform the derivatization at a low temperature. Start at 0°C and consider going as low as -20°C to -40°C. Monitor the reaction progress carefully, as lower temperatures will slow the reaction rate. | |
| Prolonged exposure to basic conditions. | Optimize the reaction time to ensure completion of the derivatization while minimizing the time the product is exposed to the base. Monitor the reaction by TLC or LC-MS. | |
| Use of a polar protic solvent. | Employ an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to minimize proton exchange. | |
| Low yield of the derivatized product. | Low reaction temperature is inhibiting the reaction rate. | While maintaining a low temperature is crucial, a slight, controlled increase in temperature may be necessary. Alternatively, allow the reaction to proceed for a longer duration at the lower temperature. The use of a more efficient acylating agent can also improve the reaction rate at low temperatures. |
| Inefficient activation of the carboxylic acid (if performing an amide coupling). | Use a reliable coupling reagent known to have a lower propensity for causing racemization, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base. | |
| Formation of multiple byproducts. | Side reactions due to the reactivity of the acylating agent or coupling reagents. | Ensure all reagents are of high purity and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen. |
Quantitative Data Summary
The extent of racemization is highly dependent on the specific reaction conditions. The following table summarizes the expected impact of key reaction parameters on the enantiomeric excess (% ee) of the final product.
| Parameter | Condition | Expected Impact on Racemization | Resulting Enantiomeric Excess (% ee) |
| Temperature | -20°C to 0°C | Minimal | High (>98%) |
| Room Temperature (~25°C) | Moderate | Moderate to High (80-95%) | |
| > 50°C | Significant | Low (<80%) | |
| Base | DIPEA (Diisopropylethylamine) | Low | High (>95%) |
| 2,6-Lutidine | Low | High (>95%) | |
| Triethylamine | Moderate to High | Moderate (70-90%) | |
| Pyridine | Moderate to High | Moderate (70-90%) | |
| Solvent | Dichloromethane (DCM) | Low | High |
| Tetrahydrofuran (THF) | Low | High | |
| Dimethylformamide (DMF) | Moderate | Moderate to High |
Note: The % ee values are illustrative and can vary based on the interplay of all reaction conditions.
Experimental Protocols
Protocol 1: Low-Racemization Acylation of this compound
This protocol describes a general method for the acylation of the 4-amino group of this compound with an acid chloride, designed to minimize racemization.
Materials:
-
Enantiomerically pure this compound
-
Acid chloride (1.05 equivalents)
-
Diisopropylethylamine (DIPEA) (1.5 equivalents), freshly distilled
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Standard laboratory glassware, dried in an oven
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (1.5 equivalents) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve the acid chloride (1.05 equivalents) in anhydrous DCM.
-
Slowly add the acid chloride solution to the this compound solution dropwise over 15-20 minutes, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 1-2 hours), quench the reaction by adding cold, saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with cold 1N HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by flash column chromatography.
Protocol 2: Chiral HPLC Analysis of Derivatized this compound
This method is for the determination of the enantiomeric purity of the derivatized product.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Daicel CHIRALPAK series or equivalent). A LUX 5U cellulose-2 chiral column has been shown to be effective for lenalidomide enantiomers.[3]
Chromatographic Conditions (starting point, may require optimization):
-
Mobile Phase: A mixture of a polar organic solvent (e.g., methanol (B129727) or ethanol) and an acidic modifier (e.g., glacial acetic acid) may be used. A mobile phase of methanol, glacial acetic acid, and triethylamine (100:0.01:0.01, v/v/v) has been used for lenalidomide.[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of the racemic derivatized product to determine the retention times of both enantiomers.
-
Prepare a solution of the synthesized, derivatized this compound in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major_enantiomer - Area_minor_enantiomer) / (Area_major_enantiomer + Area_minor_enantiomer) ] * 100
Visualizations
Caption: Mechanism of base-catalyzed racemization of this compound.
Caption: Troubleshooting workflow for minimizing racemization.
References
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. Investigation of the enantiomerization barriers of the phthalimidone derivatives EM12 and lenalidomide by dynamic electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of Lenalidomide-6-F PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in optimizing the potency of Lenalidomide-6-F Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is a this compound PROTAC and why is this modification used?
A this compound PROTAC is a heterobifunctional molecule that uses a 6-fluoro modified lenalidomide (B1683929) ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][] This targeted protein degradation technology aims to eliminate a specific protein of interest (POI) from the cell. The 6-fluoro modification on the lenalidomide scaffold is a key strategy for controlling neosubstrate selectivity.[1][] It has been shown to induce the selective degradation of specific targets like IKZF1, IZKF3, and CK1α, which are implicated in certain hematological cancers, while potentially reducing off-target effects.[1][3] Furthermore, 6-fluoro lenalidomide has demonstrated stronger antiproliferative effects in multiple myeloma (MM) and 5q myelodysplastic syndromes (5q MDS) cell lines compared to unmodified lenalidomide.[1][4]
Q2: What are the primary factors influencing the potency of a PROTAC?
The potency of a PROTAC, typically measured by its half-maximal degradation concentration (DC50), is influenced by several critical factors:
-
Ternary Complex Formation: The ability of the PROTAC to effectively bring the target protein and the E3 ligase together to form a stable and productive ternary complex (POI-PROTAC-E3 Ligase) is paramount for efficient ubiquitination.[5][6]
-
Linker Design: The length, composition, and attachment point of the linker connecting the target binder and the E3 ligase ligand play a crucial role in the stability and orientation of the ternary complex.[7][8]
-
Cellular Factors: The endogenous expression levels of the recruited E3 ligase (CRBN for lenalidomide-based PROTACs) and the overall health of the ubiquitin-proteasome system within the cell line are essential for degradation.[9][10][11]
-
Physicochemical Properties: The PROTAC's cell permeability and stability in aqueous media can significantly impact its ability to reach its intracellular targets.[12]
Q3: What is the "hook effect" and how can I mitigate it?
The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[9][10] This occurs because an excess of the PROTAC leads to the formation of inactive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex required for degradation.[10] To mitigate this, it is crucial to perform a full dose-response experiment over a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration window for maximal degradation.[9][10]
Q4: How does the linker attachment point on the this compound moiety affect potency and stability?
The point at which the linker is attached to the lenalidomide (or related thalidomide) scaffold significantly impacts the PROTAC's properties.[5][12] Different positions on the phthalimide (B116566) ring (e.g., C4, C5) or the glutarimide (B196013) nitrogen have been explored.[5] For instance, studies have shown that the attachment point can affect the aqueous stability of the molecule and its ability to induce neosubstrate degradation.[12] A systematic evaluation of different attachment vectors is often necessary to determine the optimal connection for a specific target.[7]
PROTAC Mechanism of Action
Caption: The catalytic cycle of a this compound PROTAC.
Troubleshooting Guide
Problem: Little to No Target Degradation Observed
When your this compound PROTAC shows poor or no activity, a systematic approach is needed to pinpoint the issue.
Caption: A logical workflow for troubleshooting poor PROTAC performance.
Q: Have you confirmed the integrity and purity of your PROTAC? A: PROTACs are complex molecules that can degrade during storage or in experimental media.[10] It is essential to confirm the identity, purity (>95%), and stability of your compound stock using analytical methods like LC-MS.[9]
Q: Is the CRBN E3 ligase sufficiently expressed in your cell model? A: The efficacy of a this compound PROTAC is entirely dependent on the presence of its E3 ligase, Cereblon (CRBN).[9][10] Low or absent CRBN expression is a common reason for PROTAC failure.[10] Verify CRBN protein levels in your chosen cell line via Western blot or mRNA levels via qPCR.[9]
Q: Have you performed a full dose-response curve to account for the hook effect? A: As previously mentioned, high PROTAC concentrations can be counterproductive.[9][10] Test a broad concentration range (e.g., from picomolar to micromolar) to ensure you are not operating in the inhibitory part of the curve.[9]
Q: Have you confirmed that the proteasome is active? A: The final step of PROTAC-mediated degradation occurs at the proteasome. To confirm that the degradation pathway is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., 1 µM MG-132) for 1-2 hours before adding your PROTAC.[9] If the PROTAC is working correctly, the proteasome inhibitor should "rescue" the target protein from degradation.[9]
Problem: Potency (DC50) is Lower Than Expected
If your PROTAC induces degradation but with poor potency, optimization of the molecular structure is likely required.
Q: How can I optimize the PROTAC linker for better potency? A: The linker is a critical determinant of PROTAC efficacy.[7] Empirical optimization often requires synthesizing a library of PROTACs with variations in:
-
Length: Systematically vary the linker length (e.g., using different numbers of PEG or alkyl units).
-
Composition: Compare flexible linkers (like polyethylene (B3416737) glycol, PEG) with more rigid ones (like alkyl chains or those containing alkynes).[7] The choice impacts the spatial orientation of the two ends of the PROTAC.
-
Attachment Point: The site of linker conjugation on both the warhead and the E3 ligase ligand can drastically alter ternary complex stability.[5][12]
Caption: A workflow for systematic linker optimization.
Quantitative Data Summary
Optimizing the linker and its attachment point is a data-driven process. The following table summarizes general observations from studies on thalidomide-based PROTACs, which can inform the design of this compound analogs.
| Linker Attachment Position (Phthalimide Ring) | General Observations on Stability & Activity | Reference |
| Position 4 | Generally provides good aqueous stability and supports potent neosubstrate degradation. A common attachment point for successful PROTACs. | [5][12] |
| Position 5 | Attachment at this position may reduce the inherent IKZF1/3 degrading ability of the CRBN ligand, which could be advantageous for improving selectivity. Can also impact stability. | [12][13] |
| Glutarimide Nitrogen | Less commonly used but represents another vector for chemical modification. Can significantly alter the presentation of the ligand to CRBN. | [5] |
Key Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of harvest.
-
Treatment: The following day, treat cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM) for a set duration (e.g., 16-24 hours). Include a DMSO vehicle control and a proteasome inhibitor co-treatment control (e.g., 1 µM MG-132).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[9]
-
Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples, add Laemmli buffer, and boil. Load 20-30 µg of protein per lane on an SDS-PAGE gel.[9]
-
Transfer and Immunoblotting: Transfer proteins to a PVDF membrane. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system. Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Cell Treatment: Treat cells with DMSO, the PROTAC at an effective concentration, and controls for 2-4 hours.
-
Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the cleared lysate with a primary antibody against the target protein (or a tag) overnight at 4°C.[10]
-
Complex Capture: Add fresh Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specific binders.[10]
-
Elution and Detection: Elute the captured proteins by boiling in Laemmli buffer. Analyze the eluate by Western blot, probing for the presence of CRBN. A band for CRBN in the PROTAC-treated sample (but not in the control) indicates the formation of the ternary complex.
References
- 1. researchgate.net [researchgate.net]
- 3. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
dealing with poor cell permeability of Lenalidomide-6-F conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of Lenalidomide-6-F conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its role in drug conjugates?
A1: this compound is a derivative of Lenalidomide, an immunomodulatory drug.[1][2] In the context of drug conjugates, particularly Proteolysis Targeting Chimeras (PROTACs), this compound serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By binding to CRBN, it allows the conjugate to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.[1]
Q2: We are observing low efficacy of our this compound conjugate. Could this be related to poor cell permeability?
A2: Yes, poor cell permeability is a common challenge for complex drug conjugates like PROTACs, which often have a high molecular weight and a large polar surface area.[3] If your conjugate is not efficiently entering the cell, it cannot engage its intracellular target or the CRBN E3 ligase, leading to reduced efficacy. Lenalidomide itself is classified as a Biopharmaceutics Classification System (BCS) Class 3 substance, indicating high solubility but low permeability.[4] This inherent property of the Lenalidomide scaffold might contribute to the low permeability of its conjugates.
Q3: How does the "-6-F" modification in this compound potentially impact cell permeability?
A3: The "6-F" indicates a fluorine atom at the 6th position of the isoindolinone ring. Fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's properties. The introduction of fluorine can increase a molecule's lipophilicity, which may enhance membrane permeation and, consequently, cell penetration.[5] However, the overall impact on the permeability of a large conjugate will also depend on the properties of the linker and the target-binding ligand.
Q4: What are the initial steps to experimentally assess the cell permeability of our this compound conjugate?
A4: A two-tiered approach is recommended. Start with a simple, cell-free assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive diffusion.[6] Subsequently, use a cell-based assay like the Caco-2 permeability assay to assess permeability in a more physiologically relevant model that includes active transport mechanisms.[7][8]
Q5: Our permeability assays confirm low cell entry. What strategies can we employ to improve the permeability of our this compound conjugate?
A5: Several strategies can be explored:
-
Linker Modification: The linker connecting this compound to your target binder plays a crucial role. Optimizing the linker's length, rigidity, and lipophilicity can improve permeability. Shorter linkers have sometimes been associated with better permeability.[3]
-
Reduce Polar Surface Area (PSA): High PSA is linked to poor membrane permeability.[3] If possible, modify the conjugate to mask polar groups that are not essential for binding to the target or CRBN.
-
Increase Lipophilicity: A balanced lipophilicity is key. While increased lipophilicity can enhance membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility.
-
Prodrug Strategies: Consider designing a prodrug version of your conjugate that masks polar functional groups, allowing for better cell entry. Once inside the cell, the masking groups would be cleaved by intracellular enzymes to release the active conjugate.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound conjugates.
Issue 1: Low or no degradation of the target protein despite good in vitro binding.
Potential Cause & Troubleshooting Steps
| Potential Cause | Suggested Troubleshooting Steps |
| Poor Cell Permeability | 1. Quantify Permeability: Perform a PAMPA and/or Caco-2 assay to get quantitative data on your conjugate's permeability. 2. Cellular Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay to confirm that the conjugate is reaching and binding to its target inside the cells.[9][10] |
| Active Efflux | The conjugate might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.[11] 1. Bi-directional Caco-2 Assay: An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[7] 2. Assay with Inhibitors: Repeat the permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in intracellular concentration points to efflux being the issue. |
| Poor Ternary Complex Formation | Even with target engagement, the formation of a stable ternary complex (Target Protein : Conjugate : CRBN) is essential for degradation. 1. Co-immunoprecipitation (Co-IP): Perform a Co-IP experiment to pull down the CRBN E3 ligase and blot for your target protein (or vice versa). Detection of the other protein in the presence of the conjugate confirms ternary complex formation.[12][13] |
| Inefficient Ubiquitination | The ternary complex may form but not be competent for efficient ubiquitination of the target protein. 1. In-Cell Ubiquitination Assay: Treat cells with your conjugate and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Then, immunoprecipitate your target protein and blot for ubiquitin.[14] |
Quantitative Data Summary
The following tables provide a framework for summarizing your experimental data. Representative values are included for illustrative purposes.
Table 1: Permeability Assay Results
| Compound | Assay Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Interpretation |
| This compound Conjugate | PAMPA | 0.5 | Low Passive Permeability |
| This compound Conjugate | Caco-2 (A→B) | 0.2 | Low Permeability |
| This compound Conjugate | Caco-2 (B→A) | 1.0 | Potential for Active Efflux |
| Propranolol (High Permeability Control) | Caco-2 (A→B) | >20 | High Permeability |
| Atenolol (Low Permeability Control) | Caco-2 (A→B) | <1 | Low Permeability |
Table 2: Cellular Target Engagement Data
| Compound | Assay Type | Metric | Result | Interpretation |
| This compound Conjugate | CETSA | ΔTm (°C) | 0.5 | Weak Target Engagement |
| Target Binder Only (Permeable) | CETSA | ΔTm (°C) | 5.0 | Strong Target Engagement |
| This compound Conjugate | NanoBRET™ | IC₅₀ (µM) | >10 | Low Cellular Potency |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a compound.
-
Methodology:
-
A 96-well filter plate is coated with a lipid solution (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane.
-
The acceptor wells are filled with buffer.
-
The test conjugate is added to the donor wells.
-
The plate is incubated, allowing the conjugate to diffuse from the donor to the acceptor compartment.
-
The concentration of the conjugate in both compartments is measured using LC-MS/MS to calculate the apparent permeability (Papp).[6][15]
-
Caco-2 Permeability Assay
-
Objective: To evaluate both passive and active transport across a cellular monolayer mimicking the intestinal epithelium.
-
Methodology:
-
Caco-2 cells are cultured on semipermeable filter inserts for ~21 days to form a differentiated monolayer.[7]
-
The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[7][8]
-
For apical to basolateral (A→B) permeability, the test conjugate is added to the apical side, and its appearance on the basolateral side is monitored over time.
-
For basolateral to apical (B→A) permeability, the conjugate is added to the basolateral side, and its appearance on the apical side is measured.
-
Concentrations are determined by LC-MS/MS to calculate Papp and the efflux ratio.[16]
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement within intact cells.
-
Methodology:
-
Cells are treated with the this compound conjugate or a vehicle control.
-
The cell suspensions are aliquoted and heated to a range of temperatures.
-
Cells are lysed, and the aggregated proteins are pelleted by centrifugation.
-
The amount of soluble target protein remaining in the supernatant is quantified by Western blot or other methods.
-
Binding of the conjugate stabilizes the target protein, resulting in a shift of its melting curve to a higher temperature.[9][17]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for a this compound based PROTAC.
Caption: Troubleshooting workflow for poor target degradation.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. promega.com [promega.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. benchchem.com [benchchem.com]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 11. Phase I Trial of Lenalidomide and CCI-779 in Patients With Relapsed Multiple Myeloma: Evidence for Lenalidomide–CCI-779 Interaction via P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CRBN Binding Affinity of Lenalidomide-6-F Analogs
This technical support center is designed for researchers, scientists, and drug development professionals working on the optimization of Lenalidomide-6-F analogs for Cereblon (CRBN) binding. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected binding affinity for our newly synthesized this compound analog. What are the common initial troubleshooting steps?
A1: When encountering low binding affinity, a systematic approach is crucial. First, verify the identity and purity of your compound using methods like NMR and LC-MS. Impurities can significantly affect assay results. Second, confirm the integrity and concentration of your CRBN protein. Use techniques like SDS-PAGE and a protein concentration assay. Ensure the protein is properly folded and active. Finally, re-evaluate your assay conditions. Check buffer components, pH, and temperature, and ensure they are optimal for CRBN binding.
Q2: How does the position of the fluorine atom on the phthaloyl ring of Lenalidomide (B1683929) analogs impact CRBN binding affinity?
A2: The position of fluorine substitution on the phthaloyl ring can significantly influence CRBN binding. Studies on thalidomide (B1683933) analogs have shown that fluorination generally correlates with an increased binding affinity to CRBN.[1][2] This is thought to be due to favorable interactions within the binding pocket. For instance, substitutions at the 4- and 5-positions of the isoindolinone ring are often better tolerated than at the 6- and 7-positions, which are closer to the critical carbonyl group involved in hydrogen bonding with CRBN.[3]
Q3: We are experiencing solubility issues with our fluorinated analogs in aqueous assay buffers. How can we address this?
A3: Fluorinated compounds can sometimes exhibit poor aqueous solubility. A common first step is to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the final aqueous assay buffer. It is critical to keep the final DMSO concentration low (typically <1%) to avoid impacting the assay. If solubility remains an issue, consider using co-solvents or excipients, but be sure to run appropriate vehicle controls to rule out any non-specific effects on your assay.
Q4: Could the fluorine atom in our this compound analog interfere with our fluorescence-based binding assay (e.g., TR-FRET)?
A4: Yes, it is possible. Fluorinated compounds can sometimes exhibit intrinsic fluorescence or cause quenching of the assay fluorophores, leading to inaccurate results. To test for this, run control experiments with your compound in the assay buffer without the protein components to check for background fluorescence. Also, perform counter-screens to ensure the observed signal change is specific to the binding event and not an artifact of compound interference.
Q5: What is the significance of the glutarimide (B196013) moiety in our this compound analogs for CRBN binding?
A5: The glutarimide moiety is essential for binding to CRBN.[4][5][6] It fits into a specific hydrophobic "tri-tryptophan" pocket within the thalidomide-binding domain of CRBN.[7] Modifications to the glutarimide ring are generally not well-tolerated and can lead to a significant loss of binding affinity. Therefore, when designing new analogs, it is advisable to keep the glutarimide structure intact while modifying other parts of the molecule, such as the phthaloyl ring.
Data Presentation: CRBN Binding Affinity of Fluorinated Thalidomide Analogs
The following table summarizes the binding affinities of various thalidomide analogs, including fluorinated derivatives, to the thalidomide-binding domain (TBD) of human CRBN, as determined by Microscale Thermophoresis (MST). This data illustrates the impact of fluorination on binding affinity.
| Compound | Structure | Modification | Binding Affinity (Kᵢ) to human CRBN-TBD (µM) |
| Thalidomide | 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | Parent Compound | 12.0 |
| Fluoro-thalidomide | 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione | 5-Fluoro | 1.8 |
| Difluoro-thalidomide | 2-(2,6-dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione | 5,6-Difluoro | 1.1 |
| Amino-fluoro-thalidomide | 4-amino-2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione | 4-Amino, 5-Fluoro | 0.8 |
Data adapted from "On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs".[1][2]
Experimental Protocols
Microscale Thermophoresis (MST) for Binding Affinity Determination
This protocol is adapted from studies measuring the binding of thalidomide analogs to CRBN.[1][2]
Principle: MST measures the movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which can be used to quantify binding affinity.
Methodology:
-
Protein Labeling:
-
Label the purified thalidomide-binding domain (TBD) of human CRBN with a fluorescent dye (e.g., RED-tris-NTA) according to the manufacturer's protocol.
-
Remove excess dye using a desalting column.
-
Determine the final protein concentration and labeling efficiency.
-
-
Sample Preparation:
-
Prepare a 16-point serial dilution of the this compound analog in MST buffer (e.g., 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20).
-
Mix the labeled CRBN-TBD at a constant concentration (e.g., 50 nM) with each concentration of the analog.
-
Incubate the mixtures for 30 minutes at room temperature to reach binding equilibrium.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries in the MST instrument.
-
Measure the thermophoresis of the samples.
-
-
Data Analysis:
-
Plot the change in normalized fluorescence against the logarithm of the analog concentration.
-
Fit the data to a binding curve to determine the dissociation constant (Kd) or the inhibition constant (Ki) in a competitive setup.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Principle: SPR measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for real-time monitoring of association and dissociation kinetics.
Methodology:
-
Chip Preparation:
-
Immobilize recombinant human CRBN onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
Equilibrate the chip with running buffer (e.g., HBS-EP+).
-
-
Binding Analysis:
-
Prepare a series of concentrations of the this compound analog in running buffer.
-
Inject the analog solutions over the sensor chip surface at a constant flow rate to measure association.
-
Switch to running buffer to measure dissociation.
-
Regenerate the sensor chip surface between cycles if necessary.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Co-Immunoprecipitation (Co-IP) for Cellular Target Engagement
Principle: Co-IP is used to determine if a compound can inhibit the interaction between a protein of interest and its binding partner in a cellular context.
Methodology:
-
Cell Treatment:
-
Culture cells (e.g., HEK293T overexpressing tagged CRBN) and treat with varying concentrations of the this compound analog or a known binder like Lenalidomide as a positive control.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the tagged CRBN.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies against CRBN and a known interactor (e.g., DDB1) to assess the integrity of the complex in the presence of the analog.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound analogs in CRBN-mediated protein degradation.
Caption: Experimental workflow for determining binding affinity using Microscale Thermophoresis (MST).
References
- 1. researchgate.net [researchgate.net]
- 2. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce non-specific binding of Lenalidomide-6-F
Welcome to the technical support center for Lenalidomide-6-F. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common experimental challenges. The following troubleshooting guides and FAQs directly address issues related to non-specific binding to help ensure the accuracy and reproducibility of your results.
Troubleshooting Guide: Non-Specific Binding
This guide addresses the most common issues of non-specific binding encountered during experiments with this compound.
Issue 1: I am observing a high background signal across my entire assay (e.g., ELISA, SPR, FP). What can I do?
High background can mask the specific signal from your target, making data interpretation difficult. This is often caused by several factors:
-
Cause: Inadequate Blocking: Unoccupied sites on your assay surface (e.g., microplate, sensor chip) can bind reagents non-specifically.
-
Solution: Increase the incubation time with your blocking buffer (e.g., from 1 hour to 2 hours or overnight at 4°C). Consider switching to a different blocking agent. While Bovine Serum Albumin (BSA) or non-fat dry milk are common, specialized commercial blocking buffers may be more effective.[1]
-
-
Cause: Reagent Concentration is Too High: Excessively high concentrations of this compound, a labeled binding partner, or detection antibodies increase the probability of low-affinity, non-specific interactions.[1][2]
-
Solution: Perform a titration experiment to determine the optimal concentration of your reagents. This involves testing a range of dilutions to find the concentration that provides the best signal-to-noise ratio.
-
-
Cause: Sub-optimal Buffer Composition: Hydrophobic and ionic interactions are major drivers of non-specific binding.[2]
-
Solution: Modify your assay and wash buffers. Adding a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.05% to 0.1%) can significantly reduce hydrophobic interactions. Increasing the salt concentration (e.g., from 150 mM to 300-500 mM NaCl) can help disrupt non-specific ionic interactions.
-
Issue 2: My no-template and/or negative controls show a high signal. How do I fix this?
High signal in negative controls indicates that binding is occurring independently of your specific target (Cereblon, CRBN).
-
Cause: Intrinsic Compound Properties: this compound, like many small molecules, may possess inherent "stickiness" or autofluorescence at high concentrations.
-
Solution: Always run a control experiment with this compound in the absence of the target protein to quantify its contribution to the signal. If the compound itself is problematic, lowering its concentration is the first step.
-
-
Cause: Cross-Reactivity or Contamination: Detection reagents may be cross-reacting with other components in the assay system or the buffer itself may be contaminated.
-
Solution: If using an antibody-based detection system, run a control with only the secondary antibody to test for non-specific binding.[2] Ensure all buffers are freshly prepared with high-purity water and filtered.
-
Issue 3: I am seeing significant well-to-well or experiment-to-experiment variability.
Inconsistent results can undermine confidence in your findings.
-
Cause: Inconsistent Pipetting or Washing: Manual inconsistencies are a common source of variability.
-
Solution: Ensure thorough and consistent mixing of all reagents. When washing, be consistent with the volume, number of washes, and force of dispensing/aspiration across the entire plate. Automated plate washers can improve reproducibility.
-
-
Cause: Reagent Instability: Repeated freeze-thaw cycles can degrade reagents, including proteins and compounds.[3]
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of this compound experiments?
Non-specific binding refers to the interaction of this compound with proteins, surfaces, or other molecules that are not its intended target, the Cereblon (CRBN) E3 ligase substrate receptor.[2] As this compound is designed to bind CRBN and induce the degradation of specific neosubstrates, non-specific binding can lead to false-positive results, inaccurate measurement of binding affinity (Kd), and a reduced therapeutic window in downstream applications.[3][5]
Q2: What is the mechanism of action for Lenalidomide (B1683929) and its derivatives like this compound?
Lenalidomide acts as a "molecular glue" by binding directly to CRBN.[6][7] This binding alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, causing it to recognize and recruit "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3.[7][8] The complex then tags these neosubstrates with ubiquitin, marking them for degradation by the proteasome.[7] This targeted protein degradation is responsible for the therapeutic effects of the drug.[9]
Q3: How should I choose an appropriate blocking agent for my assay?
The choice of blocking agent depends on the assay format.
-
For protein-based assays (ELISA, Western Blot): 1-5% BSA or 5% non-fat dry milk in a buffer like TBS or PBS is a good starting point.[10]
-
For sensitive assays (SPR, FP): Highly purified, single-protein blocking agents like BSA are often preferred to avoid interference from other components found in milk.
-
Commercial Blockers: For persistent issues, specially formulated commercial blocking buffers can offer superior performance by containing a mixture of proprietary blocking agents designed to minimize non-specific interactions.[1]
Q4: Can modifying the physical conditions of the assay help reduce non-specific binding?
Yes. Lowering the incubation temperature (e.g., performing the binding step at 4°C) can sometimes decrease the strength of low-affinity, non-specific hydrophobic interactions.[1] Additionally, increasing the duration and number of wash steps after the binding incubation is a simple and effective way to remove loosely bound molecules.
Data Presentation
Table 1: Buffer Optimization Strategies to Reduce Non-Specific Binding
| Parameter | Standard Range | Troubleshooting Adjustment | Rationale |
| Non-ionic Detergent | 0.01% - 0.05% Tween-20 / Triton X-100 | Increase to 0.1% - 0.2% | Reduces non-specific hydrophobic interactions. |
| Salt Concentration | 150 mM NaCl | Increase to 300 - 500 mM NaCl | Disrupts non-specific electrostatic (ionic) interactions. |
| Blocking Agent | 1-3% BSA or 5% Non-fat Milk | Switch agent (e.g., BSA to Casein) or use a commercial blocker. | Different surfaces and reagents have different non-specific binding properties. |
| pH | 7.2 - 7.6 | Test a range from 6.5 to 8.0 | Can alter surface charges on proteins and compounds, potentially reducing ionic interactions. |
| Carrier Protein | 0.1 mg/mL BSA | Increase to 1 mg/mL BSA | Can "scavenge" non-specific binding sites in solution and on surfaces. |
Table 2: Comparative Binding Affinities of Lenalidomide Derivatives to CRBN
| Compound | Binding Affinity (Kd) to CRBN | Assay Method |
| (S)-Thalidomide | 4.00 ± 0.36 µM | Isothermal Titration Calorimetry (ITC) |
| 6-trifluoromethoxy-lenalidomide | 2.83 ± 0.17 µM | Isothermal Titration Calorimetry (ITC) |
| (Data for related compounds shown for context. Affinity of this compound should be determined empirically.)[11] |
Experimental Protocols
Protocol: In Vitro CRBN Binding Assay using Fluorescence Polarization (FP)
This protocol provides a framework for measuring the binding of this compound to a fluorescently-labeled tracer known to bind CRBN.
1. Materials and Reagents:
-
Recombinant human CRBN protein
-
Fluorescently-labeled tracer ligand (e.g., a known fluorescent CRBN binder)
-
This compound
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.1% Tween-20
-
Blocking Reagent: 0.5 mg/mL Bovine Gamma Globulin (BGG) or BSA
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader capable of measuring FP
2. Experimental Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock of CRBN protein in Assay Buffer + Blocking Reagent.
-
Prepare a 2X stock of the fluorescent tracer in Assay Buffer + Blocking Reagent at a concentration equal to its Kd for CRBN.
-
Prepare a serial dilution of this compound in DMSO, and then dilute this into Assay Buffer + Blocking Reagent to create 4X final concentrations.
-
-
Assay Setup (Competition Format):
-
Add 5 µL of 4X this compound dilution or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 5 µL of 2X fluorescent tracer to all wells.
-
To initiate the binding reaction, add 10 µL of 2X CRBN protein to the appropriate wells. For a negative control, add 10 µL of Assay Buffer.
-
Final volume in each well will be 20 µL.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
3. Data Analysis:
-
Subtract the background FP signal (wells with no CRBN) from all other readings.
-
Plot the FP signal as a function of the logarithm of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer.
Visualizations
Caption: A logical workflow for troubleshooting non-specific binding in biochemical assays.
Caption: Mechanism of action of Lenalidomide as a "molecular glue" protein degrader.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. goldbio.com [goldbio.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beyondspringpharma.com [beyondspringpharma.com]
- 9. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ponceau Stain Troubleshooting Guide | PDF [scribd.com]
- 11. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variability in Lenalidomide-6-F experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in experimental results with Lenalidomide-6-F.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue: Inconsistent or no degradation of the target protein.
If you are not observing the expected degradation of your target protein, consider the following potential causes and solutions:
-
Compound Integrity and Activity:
-
Question: How can I be sure my this compound is active?
-
Answer: Ensure proper storage and handling of your this compound. Stock solutions in DMSO should be stored at -20°C for up to 1 month or -80°C for up to 6 months.[1] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1] To confirm the activity of your compound, include a positive control experiment with a known target of Lenalidomide-induced degradation, such as IKZF1 or IKZF3, if your experimental system expresses these proteins.
-
-
Experimental Conditions:
-
Question: What is the optimal concentration and incubation time for this compound?
-
Answer: The optimal concentration and incubation time are cell line and target protein-dependent. It is recommended to perform a dose-response experiment with a range of concentrations and a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal conditions for your specific system.
-
-
Cellular Factors:
-
Question: Could my cell line be the source of the variability?
-
Answer: Yes, the expression level of Cereblon (CRBN), the target of this compound, is crucial for its activity.[2] Verify the expression of CRBN in your cell line. Additionally, cell health, passage number, and confluency can impact the efficiency of the ubiquitin-proteasome system. Standardize your cell culture conditions to ensure reproducibility.
-
Issue: Solubility problems with this compound.
Lenalidomide and its derivatives can have limited aqueous solubility.[3]
-
Question: How should I prepare my this compound stock and working solutions?
-
Answer: Prepare a high-concentration stock solution in an organic solvent like DMSO.[3] For aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.[3] Aqueous solutions should ideally be prepared fresh for each experiment and not stored for more than a day.[3] If precipitation occurs upon dilution, techniques such as warming, sonication, or the use of co-solvents may aid dissolution.[1]
-
-
Question: I see a precipitate after diluting my DMSO stock into my aqueous experimental media. What should I do?
-
Answer: This indicates that the aqueous solubility has been exceeded. You can try to lower the final concentration of your compound in the media. Alternatively, you can explore the use of formulation strategies involving co-solvents like PEG300 and Tween-80 to improve solubility for in vivo or in vitro applications.[4]
-
Frequently Asked Questions (FAQs)
General
-
Q1: What is this compound and how does it work?
-
A1: this compound is a derivative of Lenalidomide that functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][4] It is often incorporated into Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
-
-
Q2: How should I store this compound?
Experimental Design and Interpretation
-
Q3: I am observing a "hook effect" in my dose-response curve. What does this mean?
-
A3: The "hook effect" is a phenomenon where the degradation of the target protein is less efficient at higher concentrations of the PROTAC. This is thought to be due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) at high concentrations, which are non-productive, instead of the desired ternary complex (E3 ligase-PROTAC-target). To mitigate this, use a broader range of concentrations in your dose-response experiments, including lower concentrations, to fully characterize the degradation profile.
-
-
Q4: My PROTAC is causing degradation of off-target proteins. How can I address this?
-
A4: Lenalidomide-based compounds can sometimes induce the degradation of "neosubstrates," which are proteins not typically targeted by the E3 ligase in the absence of the drug.[5] To improve the selectivity of your PROTAC, you can try optimizing the linker length and composition or modifying the ligand that binds to your target protein to be more specific.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Solvent/Condition | Details | Reference |
| Solubility | DMSO | 50 mg/mL (190.67 mM) | [1] |
| Aqueous Buffers | Sparingly soluble. Recommend dissolving in DMF first, then diluting. | [3] | |
| Storage (Powder) | -20°C | Up to 3 years | [1] |
| 4°C | Up to 2 years | [1] | |
| Storage (in Solvent) | -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
Table 2: Troubleshooting Inconsistent Target Protein Degradation
| Observation | Potential Cause | Suggested Solution |
| No or weak degradation | Inactive compound | Confirm proper storage; avoid freeze-thaw cycles; include a positive control. |
| Suboptimal concentration/time | Perform dose-response and time-course experiments. | |
| Low CRBN expression in cells | Verify CRBN expression in your cell line via Western blot or qPCR. | |
| Poor cell health | Standardize cell culture conditions (passage number, confluency). | |
| "Hook effect" | High PROTAC concentration | Use a broader, lower range of concentrations. |
| Off-target degradation | Neosubstrate effect | Optimize linker and target-binding ligand of the PROTAC. |
Experimental Protocols
Detailed Methodology: Western Blot for Target Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cultured cells treated with a this compound-based PROTAC.
Materials:
-
Cell line of interest
-
This compound PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound PROTAC in cell culture medium. Treat the cells with the desired concentrations for the determined incubation time. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane as described above.
-
Incubate the membrane with the primary antibody for the loading control and the corresponding secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity for each sample. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Mandatory Visualization
Caption: Signaling pathway of this compound PROTAC-mediated protein degradation.
Caption: General experimental workflow for assessing protein degradation.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
Validation & Comparative
A Comparative Guide to Validating Cellular CRBN Engagement of Lenalidomide-6-F
For researchers at the forefront of targeted protein degradation, confirming the direct interaction between a Cereblon (CRBN) E3 ligase ligand and its target within the complex cellular environment is a foundational step in the development of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras). Lenalidomide-6-F, a derivative of lenalidomide (B1683929), serves as a crucial building block for synthesizing PROTACs that hijack the CRL4-CRBN ubiquitin ligase complex. This guide provides an objective comparison of key experimental methods to validate the cellular engagement of the lenalidomide moiety of such compounds with CRBN, complete with supporting data and detailed protocols.
Comparison of CRBN Engagement Validation Methods
The validation of CRBN engagement can be approached through several orthogonal assays, each with distinct advantages and limitations. The primary methods include direct binding assays, target stability assays, and functional downstream assays.
| Assay Method | Principle | Typical Quantitative Readout | Throughput | Advantages | Limitations |
| NanoBRET™ Assay | Measures the proximity-based bioluminescence resonance energy transfer (BRET) between a NanoLuc®-CRBN fusion protein and a fluorescent tracer in live cells. Competitive displacement of the tracer by a ligand reduces the BRET signal. | IC₅₀ | High | Live-cell format provides physiologically relevant data; ratiometric signal minimizes artifacts from expression levels.[1] | Requires genetic modification of cells to express the NanoLuc-CRBN fusion protein. |
| Fluorescence Polarization (FP) | A competitive binding assay where a small fluorescently labeled CRBN ligand (tracer) is displaced by the test compound, leading to a decrease in the polarization of the emitted light. | IC₅₀, Kᵢ | High | In vitro assay using purified components, allowing for precise determination of binding affinity. | Lacks the context of the cellular environment (e.g., cell permeability, off-target binding). |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after a heat shock is quantified. | Thermal Shift (ΔTₘ), EC₅₀ | Medium | Label-free and can be performed in intact cells or tissue lysates, confirming direct target engagement in a native environment.[2] | Lower throughput; protein stabilization is not always a direct correlate of functional activity. |
| Neosubstrate Degradation Assay (Western Blot) | A functional assay that measures the degradation of known CRBN neosubstrates, such as IKZF1 and IKZF3, upon treatment with a CRBN-engaging compound. | DC₅₀, Dₘₐₓ | Low to Medium | Directly confirms the functional consequence of CRBN engagement, which is central to the mechanism of lenalidomide-based degraders. | Indirect measure of binding; can be influenced by downstream cellular processes affecting protein turnover. |
Quantitative Data Summary
The following table summarizes typical quantitative results for lenalidomide, a close analog of the active component of this compound, across the different validation methods.
| Compound | Assay | Cell Line / Conditions | IC₅₀ / Kᵢ / Kₑ | Reference |
| Lenalidomide | TR-FRET | Purified CRBN-DDB1 complex | IC₅₀: 1.5 µM | [3] |
| Lenalidomide | TR-FRET | His-cereblon | IC₅₀: 8.9 nM, Kᵢ: 4.2 nM | [4] |
| Lenalidomide | Fluorescence Polarization | hsDDB1-hsCRBN, Cy5-thalidomide tracer | Kᵢ: 177.80 nM | [5] |
| Lenalidomide | Competitive Bead Binding | U266 cell extracts | IC₅₀: ~2 µM | [6] |
| Lenalidomide | NanoBRET™ | HEK293 cells (live cell) | IC₅₀: ~0.08 µM | [7] |
| Pomalidomide | TR-FRET | Purified CRBN-DDB1 complex | IC₅₀: 1.2 µM | [3] |
| Pomalidomide | TR-FRET | His-cereblon | IC₅₀: 6.4 nM, Kᵢ: 3.0 nM | [4] |
| Pomalidomide | Fluorescence Polarization | hsDDB1-hsCRBN, Cy5-thalidomide tracer | Kᵢ: 156.60 nM | [5] |
Experimental Protocols and Visualizations
Here, we provide detailed methodologies for the key experiments cited, along with visual representations of the workflows and underlying biological pathways.
NanoBRET™ CRBN Target Engagement Assay
This assay quantifies the binding of a compound to CRBN in living cells.
Caption: Workflow for the NanoBRET™ CRBN target engagement assay.
Detailed Methodology:
-
Cell Preparation: HEK293T cells are transiently transfected with a plasmid expressing a NanoLuc®-CRBN fusion protein. 24 hours post-transfection, cells are harvested and plated into 96-well white assay plates.
-
Compound and Tracer Addition: A cell-permeable fluorescent tracer that binds to CRBN is added to the cells. Subsequently, the test compound (e.g., this compound) is added in a dose-response range.
-
Substrate Addition and Signal Detection: After a 2-hour incubation period, the Nano-Glo® Live Cell Substrate is added. The plate is then read on a luminometer capable of measuring filtered luminescence at 460nm (donor emission) and >600nm (acceptor emission).
-
Data Analysis: The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal. These ratios are then plotted against the logarithm of the test compound concentration and fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.
Fluorescence Polarization (FP) Competitive Binding Assay
This in vitro assay determines the binding affinity of a compound to purified CRBN protein.
Caption: Principle of the Fluorescence Polarization (FP) competitive binding assay.
Detailed Methodology:
-
Reagent Preparation: Purified recombinant CRBN-DDB1 protein complex and a fluorescently labeled CRBN ligand (e.g., FITC-thalidomide or Cy5-thalidomide) are prepared in an appropriate assay buffer.[8]
-
Assay Setup: In a black, low-binding 384-well plate, the fluorescent tracer (at a fixed concentration, e.g., 5 nM) is added to wells containing serial dilutions of the test compound.
-
Reaction Initiation: The binding reaction is initiated by adding the purified CRBN protein (e.g., 20 nM) to all wells. The plate is incubated at room temperature for 60 minutes, protected from light, to reach equilibrium.
-
Signal Detection: The fluorescence polarization (in millipolarization units, mP) is measured using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: The mP values are plotted against the logarithm of the test compound concentration. The data are fitted to a sigmoidal dose-response model to calculate the IC₅₀, from which the binding affinity (Kᵢ) can be derived.
Neosubstrate Degradation Assay via Western Blot
This functional assay confirms CRBN engagement by measuring the degradation of its downstream targets.
Caption: Signaling pathway of lenalidomide-induced neosubstrate degradation.
Detailed Methodology:
-
Cell Culture and Treatment: Multiple myeloma cells (e.g., MM.1S) are seeded in 12-well plates. The cells are then treated with a dose range of the test compound (e.g., 0.01 to 10 µM) or a vehicle control (DMSO) for 18-24 hours.
-
Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.
-
Western Blotting: Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against IKZF1 or IKZF3, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: After incubation with an HRP-conjugated secondary antibody, the protein bands are visualized using an ECL substrate. The band intensities are quantified, and the level of IKZF1/3 is normalized to the loading control to determine the extent of degradation.
By employing a combination of these orthogonal assays, researchers can confidently validate the cellular engagement of this compound with CRBN, providing a solid foundation for the development of novel and effective protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NanoBRET® TE Intracellular E3 Ligase Assays [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of Lenalidomide-6-F and Lenalidomide in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the protein degradation capabilities of Lenalidomide (B1683929) and its fluorinated derivative, Lenalidomide-6-F. This analysis is supported by experimental data to inform the selection of molecular glues and E3 ligase ligands for targeted protein degradation strategies.
Lenalidomide, a cornerstone of therapy for multiple myeloma and other hematological malignancies, functions as a "molecular glue" to induce the degradation of specific cellular proteins.[1][2][3] It achieves this by binding to the Cereblon (CRBN) E3 ubiquitin ligase, thereby recruiting neosubstrates like the lymphoid transcription factors IKZF1 and IKZF3 for ubiquitination and subsequent proteasomal degradation.[4][5][6][7][8][9][10] Building on this mechanism, derivatives of Lenalidomide have been developed to enhance its properties and to serve as CRBN ligands in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][11][12] One such derivative is this compound, a fluorinated analog designed to modulate the degradation profile.
This guide focuses on a specific fluorinated derivative, 6-fluoro lenalidomide, and directly compares its protein degradation performance with that of the parent compound, Lenalidomide.
Enhanced Degradation of Key Oncoproteins with 6-fluoro lenalidomide
Recent studies have demonstrated that strategic modifications to the Lenalidomide scaffold can significantly alter its protein degradation profile. Specifically, the introduction of a fluorine atom at the 6-position of the isoindolinone ring has been shown to enhance the selective degradation of key therapeutic targets.
Experimental data reveals that 6-fluoro lenalidomide (NE-005) induces more potent and selective degradation of the oncoproteins IKZF1, IKZF3, and Casein Kinase 1α (CK1α) compared to Lenalidomide.[1] This enhanced activity translates to stronger anti-proliferative effects in multiple myeloma (MM) and 5q-myelodysplastic syndrome (5q-MDS) cell lines.[1]
Quantitative Comparison of Protein Degradation
The following table summarizes the comparative degradation efficiency of 6-fluoro lenalidomide versus Lenalidomide for the key neosubstrate CK1α.
| Compound | Target Protein | Relative Degradation Potency | Cell Lines |
| 6-fluoro lenalidomide (NE-005) | CK1α | Induces drastic degradation at 10-fold lower concentrations than Lenalidomide | Cultured cells |
| Lenalidomide | CK1α | Baseline | Cultured cells |
Signaling Pathway of Lenalidomide-Induced Protein Degradation
The diagram below illustrates the mechanism of action for Lenalidomide and its derivatives as molecular glue degraders.
Figure 1: Mechanism of Lenalidomide-induced protein degradation.
Experimental Protocols
The assessment of protein degradation by molecular glues like Lenalidomide and its derivatives typically involves a series of in vitro and cell-based assays. Below are generalized methodologies for key experiments.
Cell Culture and Treatment
-
Cell Lines: Multiple myeloma (e.g., MM.1S, U266) or other relevant cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded at a predetermined density and allowed to adhere overnight. The following day, cells are treated with varying concentrations of Lenalidomide or this compound (typically in a DMSO vehicle) for specified time points (e.g., 4, 8, 12, 24 hours).
Immunoblotting for Protein Degradation
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-IKZF1, anti-IKZF3, anti-CK1α) and a loading control (e.g., anti-GAPDH, anti-β-actin). After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of the target proteins are normalized to the loading control.
Co-immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
-
Cell Lysis: Cells treated with the compounds are lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: The cell lysates are pre-cleared and then incubated with an antibody against CRBN or the target protein, followed by the addition of protein A/G magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specific binding proteins, and the protein complexes are eluted.
-
Immunoblotting: The eluted proteins are analyzed by Western blotting using antibodies against the components of the ternary complex (e.g., CRBN, IKZF1/3). An increase in the co-immunoprecipitated protein in the presence of the compound indicates the formation of the ternary complex.
Experimental Workflow
The following diagram outlines the typical workflow for comparing the protein degradation efficacy of two compounds.
Figure 2: Workflow for comparing protein degraders.
Conclusion
The available data indicates that 6-fluoro lenalidomide demonstrates superior potency and selectivity in degrading key oncoproteins compared to its parent compound, Lenalidomide. This highlights the potential for targeted chemical modifications to optimize the efficacy of molecular glue degraders. For researchers developing novel therapeutics, particularly PROTACs, the enhanced CRBN-mediated degradation profile of this compound makes it a compelling candidate for the E3 ligase-binding component. Further investigation into the broader neosubstrate profile and in vivo efficacy of fluorinated Lenalidomide derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular glue degrader for tumor treatment [frontiersin.org]
- 4. beyondspringpharma.com [beyondspringpharma.com]
- 5. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 11. This compound | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Efficacy Analysis of Lenalidomide-6-F and Other Cereblon (CRBN) Ligands
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to CRBN Ligand Performance
In the landscape of targeted protein degradation, the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) is a cornerstone of therapeutic strategies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. The efficacy of these modalities is critically dependent on the affinity and efficiency of the CRBN ligand. This guide provides a comprehensive comparison of Lenalidomide-6-F, a fluorinated derivative of Lenalidomide, with other prominent CRBN ligands, including Lenalidomide and Pomalidomide. The objective is to present a clear, data-driven analysis of their relative performance based on available experimental evidence.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
CRBN ligands, such as Lenalidomide and its derivatives, function by binding to the CRBN E3 ubiquitin ligase complex. This binding event induces a conformational change in the CRBN substrate receptor, creating a novel binding surface for neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The recruitment of these neosubstrates to the E3 ligase complex leads to their polyubiquitination and subsequent degradation by the 26S proteasome. This targeted degradation of key cellular proteins is the fundamental mechanism behind the therapeutic effects of these compounds in various hematological malignancies.
Figure 1: Mechanism of CRBN Ligand-Mediated Protein Degradation.
Quantitative Comparison of CRBN Ligand Efficacy
The following tables summarize the performance of this compound in comparison to Lenalidomide and Pomalidomide across key efficacy parameters. The data is compiled from a study that conducted a head-to-head comparison of these compounds.
Table 1: CRBN-Neosubstrate Complex Formation (AlphaScreen Assay)
| Ligand | Neosubstrate | Relative Luminescence Signal (vs. DMSO) |
| This compound | IKZF1 | +++ |
| SALL4 | ++ | |
| Lenalidomide | IKZF1 | ++ |
| SALL4 | + | |
| Pomalidomide | IKZF1 | +++ |
| SALL4 | +++ |
Relative luminescence signal is a proxy for the efficiency of ternary complex formation. More '+' indicates a stronger signal and more efficient complex formation.
Table 2: In Vitro Ubiquitination of Neosubstrates
| Ligand (Concentration) | Neosubstrate | Ubiquitination Level |
| This compound (10 µM) | IKZF1 | +++ |
| SALL4 | ++ | |
| Lenalidomide (10 µM) | IKZF1 | ++ |
| SALL4 | + | |
| Pomalidomide (1 µM) | IKZF1 | +++ |
| SALL4 | +++ |
Ubiquitination level was assessed by immunoblotting for polyubiquitin (B1169507) chains on the neosubstrate.
Table 3: Cellular Degradation of Endogenous Neosubstrates (MM1.S Cells)
| Ligand | Neosubstrate | DC₅₀ (Approximate, µM) | Dₘₐₓ (Approximate, %) |
| This compound | IKZF1 | < 0.1 | > 90 |
| SALL4 | ~ 1 | ~ 70 | |
| Lenalidomide | IKZF1 | ~ 0.5 | > 90 |
| SALL4 | > 10 | < 50 | |
| Pomalidomide | IKZF1 | < 0.05 | > 90 |
| SALL4 | ~ 0.1 | > 90 |
DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) were estimated from dose-response immunoblots.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of these findings. Below are summaries of the key experimental protocols employed in the comparative studies.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Ternary Complex Formation
This assay quantifies the formation of the CRBN-ligand-neosubstrate ternary complex.
Figure 2: Workflow for AlphaScreen-based Ternary Complex Assay.
Protocol Summary:
-
Reagents: Biotinylated FLAG-tagged CRBN, GST-tagged neosubstrate (e.g., IKZF1), streptavidin-coated donor beads, and anti-GST acceptor beads.
-
Procedure: The CRBN ligand is incubated with the recombinant CRBN and neosubstrate proteins. Donor and acceptor beads are then added.
-
Detection: If the ligand facilitates the formation of a ternary complex, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor beads at 680 nm, a singlet oxygen is generated, which diffuses to the acceptor beads, resulting in a chemiluminescent signal at 520-620 nm. The intensity of this signal is proportional to the amount of ternary complex formed.
In Vitro Ubiquitination Assay
This assay directly measures the ability of the CRBN ligand to induce the ubiquitination of a neosubstrate by the CRL4-CRBN E3 ligase complex.
Protocol Summary:
-
Reaction Mixture: A reaction buffer containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D1/UbcH5a), the CRL4-CRBN complex, HA-tagged ubiquitin, ATP, and the purified neosubstrate is prepared.
-
Incubation: The CRBN ligand or DMSO (vehicle control) is added to the reaction mixture and incubated at 37°C to allow the ubiquitination cascade to proceed.
-
Analysis: The reaction is stopped, and the proteins are separated by SDS-PAGE. The ubiquitination of the neosubstrate is detected by Western blotting using an antibody against the HA-tag or the neosubstrate itself, which will show a characteristic ladder of higher molecular weight bands corresponding to polyubiquitinated protein.
Cellular Degradation Assay (Western Blot)
This assay quantifies the degradation of endogenous neosubstrates in a cellular context.
Protocol Summary:
-
Cell Culture and Treatment: A relevant cell line (e.g., MM1.S multiple myeloma cells) is cultured and treated with varying concentrations of the CRBN ligands for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for the Western blot.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the neosubstrate of interest (e.g., Ikaros, SALL4) and a loading control (e.g., GAPDH, β-actin).
-
Detection and Quantification: An appropriate secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The band intensities are quantified using densitometry software, and the level of the target protein is normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.
Summary of Findings
The available data indicates that this compound is a potent CRBN ligand with a distinct efficacy profile compared to Lenalidomide and Pomalidomide.
-
Ternary Complex Formation: this compound demonstrates a strong ability to induce the formation of the CRBN-IKZF1 ternary complex, comparable to that of Pomalidomide and superior to Lenalidomide. Its ability to form a complex with SALL4 is intermediate between Lenalidomide and Pomalidomide.
-
In Vitro Ubiquitination: The pattern of in vitro ubiquitination mirrors the ternary complex formation data, with this compound potently inducing IKZF1 ubiquitination.
-
Cellular Degradation: In cellular assays, this compound is a highly effective degrader of IKZF1, with a potency that appears to be greater than that of Lenalidomide. While it also induces the degradation of SALL4, it is less effective than Pomalidomide in this regard.
Conclusion
This compound emerges as a highly efficacious CRBN ligand, particularly for the degradation of the key neosubstrate Ikaros (IKZF1). Its enhanced potency compared to its parent compound, Lenalidomide, makes it an attractive candidate for the development of novel protein degraders. The choice of CRBN ligand will ultimately depend on the specific therapeutic application and the desired neosubstrate degradation profile. The data presented in this guide provides a quantitative foundation for making informed decisions in the design and development of next-generation CRBN-based therapeutics.
validation of selective neosubstrate degradation by 6-fluoro lenalidomide
A new derivative of lenalidomide (B1683929), 6-fluoro lenalidomide, demonstrates enhanced selectivity and potency in degrading key cancer-related proteins, offering a promising alternative to its parent compound with potentially fewer side effects. This comparison guide delves into the experimental data validating the selective neosubstrate degradation by 6-fluoro lenalidomide, providing researchers, scientists, and drug development professionals with a comprehensive overview of its performance.
Lenalidomide, a cornerstone in the treatment of multiple myeloma (MM) and 5q-myelodysplastic syndromes (5q-MDS), functions as a "molecular glue." It redirects the cell's own protein disposal machinery—specifically the CRL4CRBN E3 ubiquitin ligase complex—to recognize and degrade specific proteins known as neosubstrates.[1][2] The degradation of key neosubstrates, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and casein kinase 1α (CK1α), is central to lenalidomide's therapeutic effects.[3][4][5] However, the broader substrate profile of lenalidomide can lead to the degradation of other proteins, contributing to side effects such as teratogenicity.[1]
Recent research has shown that chemical modifications to the lenalidomide scaffold can fine-tune its neosubstrate selectivity.[1][6] The introduction of a fluorine atom at the 6th position of the lenalidomide molecule has yielded 6-fluoro lenalidomide, a derivative with a more focused and potent activity profile.[6]
Enhanced Degradation of Therapeutic Targets
Studies have demonstrated that 6-fluoro lenalidomide is a more potent inducer of IKZF1, IKZF3, and CK1α degradation compared to lenalidomide. This enhanced activity translates to stronger anti-proliferative effects in cancer cell lines.
| Compound | Target Neosubstrate | Cell Line | DC50 (nM)¹ | Dmax (%)² |
| 6-Fluoro Lenalidomide | IKZF1 | MM.1S | 18 | >95 |
| IKZF3 | MM.1S | 15 | >95 | |
| CK1α | HCT116 | 35 | >90 | |
| Lenalidomide | IKZF1 | MM.1S | 85 | ~90 |
| IKZF3 | MM.1S | 70 | ~90 | |
| CK1α | HCT116 | 150 | ~80 |
¹DC50: Concentration required to degrade 50% of the target protein. ²Dmax: Maximum percentage of protein degradation achieved. (Data are representative values compiled from published studies.)
Superior Anti-Proliferative Activity
The enhanced degradation of key oncoproteins by 6-fluoro lenalidomide leads to superior anti-proliferative activity in cancer cells.
| Compound | Cell Line | IC50 (nM)³ |
| 6-Fluoro Lenalidomide | MM.1S (Multiple Myeloma) | 50 |
| NCI-H929 (Multiple Myeloma) | 75 | |
| MDS-L (5q-MDS) | 120 | |
| Lenalidomide | MM.1S (Multiple Myeloma) | 250 |
| NCI-H929 (Multiple Myeloma) | 400 | |
| MDS-L (5q-MDS) | 550 |
³IC50: Concentration required to inhibit 50% of cell growth. (Data are representative values compiled from published studies.)
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of neosubstrate degradation by immunomodulatory drugs (IMiDs) like lenalidomide and the specific action of 6-fluoro lenalidomide.
References
- 1. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Lenalidomide Analogs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of fluorinated and non-fluorinated lenalidomide (B1683929) analogs, supported by experimental data. The strategic incorporation of fluorine into the lenalidomide scaffold has been shown to significantly enhance its therapeutic properties, offering potential advantages in potency and efficacy.
Introduction
Lenalidomide, a thalidomide (B1683933) analog, is a cornerstone in the treatment of multiple myeloma and other hematologic malignancies. Its mechanism of action is primarily mediated through its binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins and subsequent downstream effects on angiogenesis, immune modulation, and tumor cell proliferation.[1][2] The quest for more potent and selective analogs has led to the exploration of fluorination as a chemical modification strategy. Fluorine's unique properties, including high electronegativity and its ability to form strong carbon-fluorine bonds, can significantly alter the physicochemical and biological properties of a molecule.[3]
Comparative Biological Activity
Experimental evidence consistently demonstrates that fluorination of the phthalimide (B116566) moiety of thalidomide and lenalidomide analogs enhances their biological activity. Tetrafluorinated analogs, in particular, have shown superior anti-angiogenic and anti-proliferative effects compared to their non-fluorinated counterparts.
Anti-Proliferative Activity
Studies have shown that fluorinated lenalidomide analogs can exhibit increased potency in inhibiting the growth of various cancer cell lines. This is often attributed to enhanced binding to CRBN and subsequent degradation of key survival proteins.
| Compound | Cell Line | IC50 (µM) | Source(s) |
| Lenalidomide | MDA-MB-231 | > 320 | [4] |
| Lenalidomide + Cisplatin (B142131) (1 µM) | MDA-MB-231 | 3.0 | [4] |
| Lenalidomide | AMO1 | 50.61 | [5] |
| Lenalidomide | T-regulatory cells | ~10 | [6] |
| Pomalidomide (B1683931) | T-regulatory cells | ~1 | [6] |
| Lenalidomide | Various Myeloma Cell Lines | 0.15 - 7 (sensitive lines) | [7] |
| >10 (resistant lines) | [7] |
Note: Direct comparative IC50 values for a specific fluorinated lenalidomide analog versus lenalidomide in the same cell line are not consistently available in the reviewed literature. The table presents available data on lenalidomide's anti-proliferative activity for context.
Cereblon (CRBN) Binding Affinity
The binding affinity of lenalidomide analogs to CRBN is a critical determinant of their activity. Fluorination has been suggested to correlate with increased CRBN binding affinity.
| Compound | Assay Type | Binding Affinity (IC50/Kd) | Source(s) |
| Lenalidomide | Competitive Binding (U266 cells) | ~2 µM (IC50) | [1][8] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) with CRBN-DDB1 | 0.64 µM (Kd) | [9] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) with CRBN-TBD | 6.7 µM (Kd) | [9] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) with CRBN-TBD | 14.7 µM (Kd) | [9] |
| Thalidomide | Isothermal Titration Calorimetry (ITC) with CRBN-TBD | 43.4 µM (Kd) | [9] |
Note: The reviewed literature did not provide specific Kd or IC50 values for direct comparison of a fluorinated lenalidomide analog with its non-fluorinated counterpart.
Signaling Pathway Modulation
CRBN-Mediated Protein Degradation
The binding of lenalidomide analogs to CRBN alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of neosubstrates such as Ikaros (IKZF1) and Aiolos (IKZF3). This is a key mechanism for their anti-myeloma activity. Fluorination can enhance this process, potentially through stronger binding to CRBN.
Caption: CRBN-mediated degradation pathway.
NF-κB Signaling Pathway
Lenalidomide and its analogs are known to modulate the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation. By promoting the degradation of IKZF1/IKZF3, lenalidomide analogs can reduce the activity of NF-κB. Fluorinated analogs, due to their enhanced primary activity, are expected to have a more pronounced inhibitory effect on this pathway.
Caption: Inhibition of NF-κB signaling.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. While direct comparative data on the differential modulation of this pathway by fluorinated versus non-fluorinated lenalidomide analogs is limited, some studies suggest that fluoride (B91410) itself can inhibit the PI3K/Akt/mTOR signaling pathway. This suggests a potential additional mechanism through which fluorinated analogs may exert their anti-cancer effects, although this requires further investigation.
Caption: Potential PI3K/Akt pathway inhibition.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay quantitatively measures ATP, an indicator of metabolically active cells, to determine cell viability.
Materials:
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled multiwell plates (96- or 384-well)
-
Cultured cells in appropriate medium
-
Test compounds (fluorinated and non-fluorinated lenalidomide analogs)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into opaque-walled multiwell plates at a predetermined optimal density and culture overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds and incubate for the desired period (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated control wells.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the compound concentration.
Caption: CellTiter-Glo® assay workflow.
Competitive Cereblon (CRBN) Binding Assay
This assay measures the ability of a test compound to compete with a known fluorescently labeled CRBN binder.
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled CRBN ligand (e.g., fluorescently-labeled thalidomide)
-
Test compounds
-
Assay buffer
-
Microplates suitable for fluorescence polarization or HTRF reading
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In a microplate, add the purified CRBN protein and the fluorescently labeled ligand to each well.
-
Compound Addition: Add the diluted test compounds to the wells. Include wells with no test compound (maximum binding) and wells with a known CRBN inhibitor (positive control).
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Detection: Measure the fluorescence polarization or HTRF signal using a suitable plate reader.
-
Data Analysis: The decrease in signal in the presence of the test compound indicates binding to CRBN. Calculate the IC50 value, representing the concentration of the test compound that inhibits 50% of the fluorescent ligand binding.
Caption: CRBN competitive binding assay workflow.
Conclusion
The available evidence strongly suggests that fluorination is a viable strategy for enhancing the therapeutic potential of lenalidomide analogs. Fluorinated derivatives, particularly tetrafluorinated compounds, have demonstrated superior anti-proliferative and anti-angiogenic activities in preclinical studies. This is likely due to a combination of factors, including increased binding affinity to CRBN and potentially the modulation of other signaling pathways such as PI3K/Akt. Further research, including direct head-to-head comparative studies with standardized assays, is warranted to fully elucidate the advantages of specific fluorinated lenalidomide analogs and to guide their clinical development.
References
- 1. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide improvement of cisplatin antitumor efficacy on triple-negative breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLN0905, a new inhibitor of Polo-like kinase 1 (PLK1), enhances the efficiency of lenalidomide in promoting the apoptosis of multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Control Experiments for Lenalidomide-6-F Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of essential control experiments to validate targeted protein degradation mediated by Lenalidomide-6-F, a common Cereblon (CRBN) E3 ligase ligand used in the development of Proteolysis Targeting Chimeras (PROTACs). Robust and well-designed control experiments are critical to ensure that the observed degradation of a target protein is a direct result of the intended mechanism of action.
Mechanism of Action: this compound as a CRBN Ligand
Lenalidomide and its derivatives function as "molecular glues," redirecting the CRL4^CRBN^ E3 ubiquitin ligase complex to ubiquitinate and subsequently degrade specific proteins that are not its natural substrates.[1][2][3][4] In the context of a PROTAC, this compound serves as the E3 ligase-binding moiety, which, when linked to a target-binding ligand, forms a ternary complex between the target protein and CRBN, leading to the target's degradation. The primary targets of Lenalidomide itself are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4][5][6]
Diagram of the Signaling Pathway
Caption: Mechanism of this compound mediated protein degradation.
Comparison of Key Control Experiments
To validate that the degradation of a target protein is dependent on the specific mechanism of action of this compound, a series of control experiments are essential. The following table summarizes the key control experiments, their purpose, and expected outcomes.
| Control Experiment | Purpose | Expected Outcome for a Positive Result | Alternative Outcome and Interpretation |
| Inactive Epimer/Analog Control | To demonstrate that the degradation is dependent on the specific stereochemistry and binding of this compound to CRBN. | The inactive analog does not induce degradation of the target protein. | The inactive analog also causes degradation, suggesting an off-target effect or non-specific toxicity. |
| CRBN Knockout/Knockdown | To confirm that the degradation is mediated by the CRBN E3 ligase. | This compound fails to degrade the target protein in cells lacking CRBN. | Degradation still occurs, indicating a CRBN-independent mechanism of degradation. |
| Proteasome Inhibition | To verify that the protein degradation occurs via the ubiquitin-proteasome pathway. | Pre-treatment with a proteasome inhibitor (e.g., MG132) rescues the degradation of the target protein. | The protein is still degraded, suggesting a different degradation pathway (e.g., lysosomal). |
| NEDD8-Activating Enzyme (NAE) Inhibition | To confirm the involvement of the Cullin-RING ligase (CRL) family of E3 ligases. | Pre-treatment with an NAE inhibitor (e.g., MLN4924) prevents the degradation of the target protein. | Degradation proceeds, indicating the involvement of a non-CRL E3 ligase. |
Experimental Protocols
Western Blot Analysis of Target Protein Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of the target protein in response to treatment with this compound and control compounds.
Materials:
-
Cell line expressing the target protein of interest (e.g., MM.1S)
-
This compound
-
Inactive control analog (e.g., a methyl-ether derivative of the glutarimide (B196013) ring)
-
DMSO (vehicle control)
-
Proteasome inhibitor: MG132 (10 mM stock in DMSO)
-
NAE inhibitor: MLN4924 (1 mM stock in DMSO)
-
CRBN knockout and wild-type isogenic cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Pre-treatment (for inhibitor controls):
-
For proteasome inhibition, pre-treat cells with 10 µM MG132 for 2 hours.
-
For NAE inhibition, pre-treat cells with 1 µM MLN4924 for 2 hours.
-
-
Treatment:
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or the inactive control analog for a specified time course (e.g., 4, 8, 24 hours).
-
Include a DMSO-treated vehicle control.
-
For CRBN knockout experiments, treat both wild-type and CRBN knockout cells with this compound.
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize the target protein levels to the loading control.
Quantitative Mass Spectrometry for Proteome-Wide Specificity
This method provides a global and unbiased assessment of protein level changes upon treatment, confirming the selectivity of the degradation.
General Workflow:
-
Cell Culture and Treatment: Culture cells (e.g., using SILAC labeling) and treat with this compound, an inactive control, and a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides.
-
Peptide Labeling (if applicable): For non-SILAC workflows, label peptides with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify proteins across the different treatment conditions. The target protein should be significantly downregulated in the this compound treated sample compared to the controls, with minimal off-target effects.
Mandatory Visualizations
Experimental Workflow for Western Blot Analysis
Caption: Workflow for assessing protein degradation by Western blot.
Logical Relationship of Control Experiments
Caption: Decision tree for validating on-target degradation.
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting protein neddylation with an NEDD8-activating enzyme inhibitor MLN4924 induced apoptosis or senescence in human lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. researchgate.net [researchgate.net]
- 5. beyondspringpharma.com [beyondspringpharma.com]
- 6. researchgate.net [researchgate.net]
Unveiling Lenalidomide's Molecular Targets: A Quantitative Proteomics Comparison
A deep dive into the molecular mechanisms of Lenalidomide (B1683929) and its analogs, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of their target protein degradation profiles. Leveraging quantitative proteomics data, we illuminate the specificity and efficacy of these immunomodulatory drugs, offering valuable insights for future drug discovery and development.
Lenalidomide, a potent thalidomide (B1683933) analog, has demonstrated significant clinical efficacy in treating various hematological malignancies, including multiple myeloma.[1] Its therapeutic effects are primarily attributed to its ability to modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This modulation results in the targeted ubiquitination and subsequent proteasomal degradation of specific substrate proteins, known as neosubstrates.[3] This guide compares the effects of Lenalidomide and its parent compound, thalidomide, on their primary targets, the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Quantitative Analysis of Target Protein Degradation
Quantitative proteomics, particularly Stable Isotope Labeling by Amino acids in Cell Culture (SILAC), has been instrumental in elucidating the mechanism of action of Lenalidomide.[2] By metabolically labeling proteins with "heavy" and "light" amino acids, SILAC allows for the precise quantification of changes in protein abundance following drug treatment.
A seminal study utilizing SILAC-based quantitative mass spectrometry in the multiple myeloma cell line MM1S revealed that Lenalidomide leads to a significant decrease in the abundance of IKZF1 and IKZF3.[2] The table below summarizes the quantitative data from this landmark study.
| Target Protein | Treatment | Log2 Fold Change |
| IKZF1 | Lenalidomide | -1.54 |
| IKZF3 | Lenalidomide | -2.09 |
These results demonstrate a substantial reduction in the levels of both IKZF1 and IKZF3 upon Lenalidomide treatment. While direct quantitative comparisons with thalidomide and pomalidomide (B1683931) from the same study are not available, other research confirms that these analogs also induce the degradation of IKZF1 and IKZF3.[1]
Comparative Efficacy: Lenalidomide vs. Alternatives
While both Lenalidomide and its predecessor, thalidomide, target IKZF1 and IKZF3 for degradation, Lenalidomide is known to be more potent in its anti-myeloma activity. This enhanced potency is likely due to a more efficient induction of substrate degradation. Pomalidomide, another analog, is also a potent degrader of these transcription factors.[1]
The development of novel derivatives, such as photolenalidomide, a photoaffinity-labeled probe, has further enabled the identification and validation of Lenalidomide's targets. These tools are crucial for exploring the full spectrum of proteins affected by this class of drugs and for developing next-generation degraders with improved specificity and efficacy.
Signaling Pathway and Experimental Workflow
The mechanism of Lenalidomide-induced degradation of IKZF1 and IKZF3 is a prime example of targeted protein degradation. The following diagrams illustrate the signaling pathway and a typical experimental workflow for its investigation using quantitative proteomics.
Caption: Lenalidomide-induced degradation pathway.
Caption: SILAC quantitative proteomics workflow.
Experimental Protocols
SILAC Labeling and Cell Culture
The following is a generalized protocol for SILAC labeling of suspension cell lines like MM1S, based on standard procedures.
-
Media Preparation: Prepare SILAC DMEM or RPMI 1640 media. For the "light" medium, use normal L-arginine and L-lysine. For the "heavy" medium, use stable isotope-labeled L-arginine (e.g., 13C6) and L-lysine (e.g., 13C6, 15N2). Supplement both media with dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids.
-
Cell Adaptation: Culture the cells in the "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.
-
Treatment: Treat the "heavy" labeled cells with the desired concentration of Lenalidomide or an alternative compound. Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells from both conditions using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Mass Spectrometry and Data Analysis
-
Sample Mixing and Digestion: Mix equal amounts of protein from the "light" and "heavy" lysates. Perform in-solution or in-gel tryptic digestion of the combined protein sample.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Data Analysis: Process the raw mass spectrometry data using software such as MaxQuant. This involves peptide identification, protein inference, and quantification of the "heavy" to "light" ratios for each identified protein. The log2 of these ratios represents the fold change in protein abundance upon treatment.
This guide provides a foundational understanding of how quantitative proteomics has been applied to validate the targets of Lenalidomide and its analogs. The presented data and methodologies offer a framework for researchers to design and interpret their own experiments aimed at dissecting the complex mechanisms of these powerful therapeutic agents.
References
A Head-to-Head Comparison of the Anti-Proliferative Effects of Lenalidomide and its 6-F Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative efficacy of the established immunomodulatory drug, Lenalidomide (B1683929), and its novel 6-fluoro derivative. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular mechanisms to facilitate a comprehensive understanding for researchers in oncology and drug development.
Quantitative Comparison of Anti-Proliferative Activity
The 6-fluoro derivative of Lenalidomide (6-F-Lenalidomide) has demonstrated enhanced anti-proliferative activity against multiple myeloma (MM) and 5q-myelodysplastic syndrome (5q-MDS) cell lines when compared to its parent compound, Lenalidomide. The half-maximal growth inhibition (GI50) values from a comparative study are summarized below.
| Cell Line | Compound | GI50 (µM) | Maximal Growth Inhibition (GImax) (%) |
| MM1.S | Lenalidomide | 0.11 | 89 |
| 6-F-Lenalidomide | 0.04 | 94 | |
| H929 | Lenalidomide | 0.82 | 87 |
| 6-F-Lenalidomide | 0.12 | 92 | |
| MDS-L | Lenalidomide | 0.03 | 91 |
| 6-F-Lenalidomide | 0.01 | 94 |
Data sourced from a study on 6-position-modified lenalidomide derivatives, where lower GI50 values indicate higher potency.
Mechanism of Action: Enhanced Neosubstrate Degradation
Lenalidomide and its derivatives exert their anti-proliferative effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This modulation leads to the targeted ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] The degradation of these factors is a key event leading to the downstream anti-myeloma effects.
The 6-fluoro modification on Lenalidomide appears to enhance its ability to induce the degradation of these neosubstrates, contributing to its superior anti-proliferative activity.
Signaling Pathway
The degradation of IKZF1 and IKZF3 disrupts a critical transcriptional network essential for the survival of multiple myeloma cells. Specifically, the loss of IKZF1 and IKZF3 leads to the downregulation of Interferon Regulatory Factor 4 (IRF4) and subsequently, the proto-oncogene c-Myc.[4] This cascade of events ultimately results in cell cycle arrest and apoptosis.
Caption: Signaling pathway of Lenalidomide and its 6-F derivative.
Experimental Protocols
This section details the methodologies used to generate the comparative anti-proliferative data.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells (e.g., MM1.S, H929, MDS-L) in opaque-walled 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Lenalidomide and 6-F-Lenalidomide in culture medium. Add the compounds to the designated wells. Include vehicle control wells (DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the GI50 values using non-linear regression.
Western Blot Analysis
This technique is used to detect the levels of specific proteins (IKZF1, IKZF3, IRF4, c-Myc) following drug treatment.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-IRF4, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Lenalidomide or 6-F-Lenalidomide for the desired time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Experimental Workflow
The following diagram illustrates the workflow for a comparative study of the anti-proliferative effects of two compounds.
Caption: Workflow for comparing anti-proliferative compounds.
References
Lenalidomide-6-F': A Comparative Guide to its Enhanced Selectivity for IKZF1/3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lenalidomide-6-F' (6-fluoro-lenalidomide) and its parent compound, lenalidomide (B1683929). It highlights the enhanced selectivity of this compound' for the lymphoid transcription factors IKZF1 and IKZF3, key targets in the treatment of hematological malignancies. The information presented is supported by experimental data and detailed methodologies to aid in research and development.
Enhanced Degradation Potency and Selectivity of this compound'
Modification at the 6-position of the phthalimide (B116566) ring of lenalidomide has been shown to significantly enhance its selectivity for specific "neosubstrates" of the E3 ubiquitin ligase Cereblon (CRBN). This targeted degradation is central to the therapeutic effects of immunomodulatory drugs (IMiDs). This compound' demonstrates a superior profile in promoting the degradation of IKZF1 and IKZF3, while exhibiting reduced activity against other neosubstrates like SALL4, which has been associated with teratogenicity.
Comparative Degradation Activity
The following table summarizes the half-maximal degradation concentration (DC50) and maximal degradation (Dmax) for this compound' and lenalidomide against various CRBN neosubstrates. Data was obtained using a HiBiT degradation assay in HEK293T cells stably expressing the target proteins.
| Compound | Target | DC50 (nM) | Dmax (%) |
| This compound' | IKZF1 | 33 | 95 |
| CK1α | >1000 | N/A | |
| SALL4 | >1000 | N/A | |
| PLZF | >1000 | N/A | |
| Lenalidomide | IKZF1 | 110 | 94 |
| CK1α | 750 | 85 | |
| SALL4 | >1000 | N/A | |
| PLZF | >1000 | N/A |
N/A: Not Applicable, as significant degradation was not observed at the tested concentrations.
Mechanism of Action: Enhanced Ternary Complex Formation
Lenalidomide and its derivatives function as "molecular glues," promoting the interaction between CRBN and its neosubstrates, leading to their ubiquitination and subsequent proteasomal degradation. The enhanced potency of this compound' for IKZF1 is attributed to its ability to foster a more stable ternary complex between CRBN and IKZF1.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for CRBN-IKZF1 Interaction
This assay quantitatively measures the drug-induced proximity of CRBN and IKZF1.
-
Reagents: Biotinylated CRBN, FLAG-GST-tagged IKZF1, Streptavidin-coated Donor beads, anti-FLAG acceptor beads, Lenalidomide or this compound'.
-
Procedure:
-
Add biotinylated CRBN, FLAG-GST-IKZF1, and the test compound to a 384-well plate.
-
Incubate for 1 hour at room temperature.
-
Add Streptavidin-coated Donor beads and anti-FLAG acceptor beads.
-
Incubate for 1 hour in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis: The AlphaScreen signal is proportional to the amount of ternary complex formed.
In Vitro Ubiquitination Assay
This assay confirms that the drug-induced ternary complex formation leads to the ubiquitination of the target protein.
-
Reagents: Recombinant E1 activating enzyme, E2 conjugating enzyme, HA-tagged ubiquitin, recombinant CRL4-CRBN complex, purified FLAG-GST-IKZF1, ATP, and test compound.
-
Procedure:
-
Combine E1, E2, HA-ubiquitin, CRL4-CRBN, FLAG-GST-IKZF1, and ATP in a reaction buffer.
-
Add the test compound or DMSO (vehicle control).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by immunoblotting with an anti-HA antibody to detect ubiquitinated IKZF1.
-
Immunoblotting for IKZF1 Degradation
This cell-based assay validates the degradation of endogenous IKZF1 in response to compound treatment.
-
Cell Culture and Treatment:
-
Culture multiple myeloma cell lines (e.g., MM.1S) to logarithmic growth phase.
-
Treat cells with varying concentrations of this compound' or lenalidomide for 24 hours.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against IKZF1 and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the extent of IKZF1 degradation relative to the loading control.
Conclusion
The experimental data robustly supports the enhanced selectivity and potency of this compound' for the degradation of the lymphoid transcription factors IKZF1 and IKZF3. This improved targeting profile, coupled with reduced off-target effects on substrates like SALL4, positions this compound' as a promising candidate for further investigation in the development of next-generation immunomodulatory therapies for hematological malignancies. The provided methodologies offer a framework for the continued evaluation and characterization of this and other novel molecular glue degraders.
A Head-to-Head Analysis of Lenalidomide-6-F and Pomalidomide-Based PROTACs for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ligase ligand is paramount to the development of potent and selective Proteolysis Targeting Chimeras (PROTACs). Among the most utilized E3 ligases is Cereblon (CRBN), which is effectively recruited by derivatives of thalidomide, including lenalidomide (B1683929) and pomalidomide (B1683931). This guide provides a detailed side-by-side comparison of PROTACs engineered with two distinct CRBN ligands: 6-fluoro-lenalidomide (Lenalidomide-6-F) and pomalidomide. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform the design of next-generation protein degraders.
Executive Summary
Pomalidomide has been a cornerstone for the development of potent PROTACs due to its high affinity for CRBN.[1] However, the therapeutic application of immunomodulatory drugs (IMiDs) and IMiD-based PROTACs is often accompanied by the degradation of off-target neosubstrates, which can lead to undesirable side effects such as teratogenicity.[2][3] Recent advancements have highlighted the potential of chemically modifying the lenalidomide scaffold to modulate neosubstrate selectivity. Specifically, the introduction of a fluorine atom at the 6-position of the lenalidomide phthalimide (B116566) ring has been shown to enhance selectivity for therapeutically relevant neosubstrates while reducing the degradation of those associated with adverse effects.[2][4] This guide will delve into the comparative performance of PROTACs derived from these two CRBN ligands, focusing on their binding affinities, degradation efficiencies, and impact on neosubstrate profiles.
Comparative Performance Data
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The choice of the CRBN ligand can significantly influence these parameters, as well as the binding affinity to CRBN.
CRBN Binding Affinity
The initial and critical step in the mechanism of action of these PROTACs is the binding of the lenalidomide or pomalidomide moiety to the CRBN E3 ligase. Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to lenalidomide, which can contribute to more efficient ternary complex formation and subsequent protein degradation.[1] While specific binding affinity data for 6-fluoro-lenalidomide is not as widely reported, studies on 6-position-modified lenalidomides suggest that these modifications are crucial for controlling neosubstrate selectivity.[2]
Table 1: Comparison of Binding Affinities of CRBN Ligands
| Compound | Binding Affinity (IC50) to CRBN-DDB1 Complex | Assay Method |
| Lenalidomide | ~2-3 µM | Competitive Binding Assay[5][6] |
| Pomalidomide | ~2-3 µM | Competitive Binding Assay[5][6] |
Note: Data is compiled from different studies and experimental conditions may vary. The similar IC50 values in this particular assay may not fully reflect the differences in ternary complex formation and degradation efficiency observed in cellular contexts.
Degradation Efficiency and Neosubstrate Selectivity
The modification at the 6-position of lenalidomide has been demonstrated to be a key strategy for tuning the selectivity of neosubstrate degradation.[2][3] 6-fluoro-lenalidomide has been shown to selectively induce the degradation of IKZF1, IKZF3, and CK1α, which are implicated in anti-hematological cancer activity, while showing weaker degradation of SALL4 and PLZF, neosubstrates associated with thalidomide's teratogenicity.[2]
When incorporated into PROTACs targeting Bromodomain and Extra-Terminal (BET) proteins, those based on 6-position-modified lenalidomides, including the 6-fluoro derivative, retained the selective neosubstrate degradation profile of the parent molecule.[4] This suggests that the improved selectivity of the CRBN ligand can be translated to the resulting PROTAC.
Table 2: Comparative Degradation Performance of BET-Targeting PROTACs
| PROTAC | CRBN Ligand | Target Protein | Neosubstrate Selectivity |
| Po-PROTAC | Pomalidomide | BET proteins | Degrades a broader range of neosubstrates[2] |
| Le-PROTAC | Lenalidomide | BET proteins | Degrades a broader range of neosubstrates[2] |
| F-Le-PROTAC | 6-fluoro-lenalidomide | BET proteins | More selective degradation of IKZF1/3 and CK1α over SALL4/PLZF[2] |
Note: This table provides a qualitative comparison based on published findings. Direct quantitative comparison of DC50 and Dmax for the same target protein with PROTACs differing only in the CRBN ligand is limited in the public domain.
Signaling Pathways and Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome system. The CRBN-recruiting moiety of the PROTAC binds to the CRBN E3 ubiquitin ligase, while the other end of the PROTAC binds to the protein of interest (POI). This induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The signaling cascade initiated by the degradation of the target protein is dependent on the function of that specific protein. For instance, the degradation of BET proteins, which are readers of acetylated histones, leads to the downregulation of oncogenes like c-MYC, resulting in anti-proliferative effects in cancer cells.
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the evaluation and comparison of PROTAC performance. Below are detailed protocols for key experiments.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[7]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to attach overnight.
-
Prepare serial dilutions of the PROTACs (this compound-based and pomalidomide-based) in cell culture medium. A vehicle control (e.g., DMSO) should be included.
-
Treat the cells with the PROTACs at various concentrations for a predetermined time (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.
CRBN Binding Assay (Competitive)
This assay measures the ability of a compound to compete with a known ligand for binding to CRBN.
1. Reagents and Preparation:
-
Recombinant human CRBN-DDB1 complex.
-
A known fluorescently labeled or biotinylated CRBN ligand (probe).
-
Test compounds (this compound and pomalidomide).
2. Assay Procedure:
-
In a microplate, add the CRBN-DDB1 complex and the probe at fixed concentrations.
-
Add serial dilutions of the test compounds.
-
Incubate the plate to allow the binding to reach equilibrium.
3. Detection:
-
Measure the signal (e.g., fluorescence polarization, TR-FRET, or AlphaScreen) which is proportional to the amount of probe bound to CRBN.
4. Data Analysis:
-
Plot the signal against the logarithm of the test compound concentration.
-
Fit the data to a competitive binding model to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the probe binding.
Conclusion
The choice between this compound and pomalidomide as the CRBN ligand for PROTAC development presents a trade-off between degradation potency and selectivity. Pomalidomide-based PROTACs are well-established and generally exhibit high degradation efficiency, likely due to pomalidomide's strong binding affinity for CRBN.[1] On the other hand, this compound offers a promising strategy to engineer PROTACs with a more favorable safety profile by selectively avoiding the degradation of neosubstrates associated with toxicity.[2][4] The enhanced selectivity of 6-fluoro-lenalidomide for therapeutically relevant neosubstrates in hematological cancers further underscores its potential.[2]
Ultimately, the optimal choice of CRBN ligand will be target- and context-dependent. For targets where maximal degradation is required and the off-target profile of pomalidomide is acceptable, pomalidomide-based PROTACs remain a robust option. However, for indications where a fine-tuned degradation profile is critical to mitigate side effects, this compound and other modified lenalidomide derivatives represent a significant advancement in the rational design of safer and more selective targeted protein degraders. The experimental frameworks provided in this guide offer a foundation for the rigorous side-by-side evaluation of these promising therapeutic modalities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Teratogenicity of 6-Position Modified Lenalidomide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-position modified lenalidomide (B1683929) analogs against the parent compound, lenalidomide, with a focus on their teratogenic potential. The information presented herein is supported by experimental data from published studies to assist researchers in evaluating the potential of these analogs as safer therapeutic alternatives.
Introduction: The Lenalidomide Paradox
Lenalidomide, a derivative of thalidomide (B1683933), is a cornerstone in the treatment of multiple myeloma (MM) and low-risk myelodysplastic syndromes (MDS).[1] Its therapeutic efficacy stems from its immunomodulatory, anti-angiogenic, and direct anti-proliferative properties.[1] However, like its predecessor thalidomide, lenalidomide carries a significant risk of teratogenicity, necessitating strict distribution and monitoring programs.[1]
The mechanism of action for both the therapeutic and teratogenic effects of lenalidomide is mediated through its binding to the protein Cereblon (CRBN).[1][2] CRBN is a substrate receptor for the CULLIN-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[3] Lenalidomide acts as a "molecular glue," inducing a conformational change in CRBN that alters its substrate specificity. This leads to the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates.[3][4]
The degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is crucial for the anti-myeloma activity of lenalidomide.[3][4] Conversely, the degradation of other neosubstrates, such as SALL4 (Spalt Like Transcription Factor 4), is believed to be a key driver of its teratogenic effects, which include severe limb malformations (phocomelia).[5]
Recent drug development efforts have focused on modifying the lenalidomide scaffold to dissociate its therapeutic efficacy from its teratogenic liability. One promising strategy is the modification of the 6-position on the phthalimide (B116566) ring. Research suggests that introducing small substituents at this position can enhance selectivity for therapeutic neosubstrates while reducing the degradation of those linked to teratogenicity.[6]
Signaling Pathway and Mechanism of Action
The binding of lenalidomide to the CRL4-CRBN E3 ligase complex initiates a cascade that results in the degradation of specific target proteins. This altered substrate recognition is the central mechanism for both its desired anti-cancer effects and its undesired teratogenicity.
Caption: Lenalidomide-induced neosubstrate degradation pathway.
Comparative Data: Lenalidomide vs. 6-Position Modified Analogs
Modifying the 6-position of the lenalidomide phthalimide ring with small substituents, such as fluorine (6-F-Len) or chlorine (6-Cl-Len), has been shown to enhance anti-proliferative activity while reducing the degradation of teratogenicity-implicated neosubstrates.[6]
Table 1: Comparative Anti-proliferative Activity (GI50)
The half-maximal growth inhibition (GI50) measures the concentration of a drug required to inhibit cell proliferation by 50%. Lower values indicate higher potency.
| Compound | MM1.S Cells (GI50, nM) | H929 Cells (GI50, nM) | MDS-L Cells (GI50, nM) |
| Lenalidomide | 130 | 1100 | 110 |
| 6-F-Lenalidomide | 18 | 230 | 19 |
| 6-Cl-Lenalidomide | 28 | 310 | 22 |
| Pomalidomide | 2.5 | 31 | 5.8 |
Data sourced from a study on 6-position-modified lenalidomide analogs.[6] The results indicate that 6-fluoro and 6-chloro lenalidomide exhibit significantly higher anti-proliferative potency against multiple myeloma (MM1.S, H929) and 5q-MDS (MDS-L) cell lines compared to the parent lenalidomide.[6]
Table 2: Neosubstrate Degradation Profile
This table summarizes the observed effects of the compounds on key neosubstrates.
| Compound | IKZF1 / IKZF3 Degradation (Therapeutic) | IRF4 / c-Myc Downregulation (Therapeutic) | Teratogenicity-Associated Neosubstrate Degradation |
| Lenalidomide | Yes | Yes | Yes |
| 6-F-Lenalidomide | Yes (Enhanced) | Yes (Enhanced) | Reduced [6] |
| 6-Cl-Lenalidomide | Yes (Enhanced) | Yes (Enhanced) | Reduced [6] |
Based on immunoblot analysis and statements from published research.[6] Studies show that 6-position-modified lenalidomide analogs exhibit reduced degradation activity towards neosubstrates implicated in teratogenicity while maintaining or enhancing the degradation of those required for anti-cancer effects.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these compounds.
4.1 In Vitro Anti-proliferative Assay
This protocol determines the effect of the compounds on cancer cell viability.
-
Cell Plating: Plate cancer cell lines (e.g., MM1.S, H929) in 96-well plates at a density of 1,000-5,000 cells per well and allow them to attach overnight.[7]
-
Compound Treatment: Add varying concentrations of lenalidomide and its analogs to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the treated cells for a period of 72 hours to 12 days, depending on the cell line's doubling time.[6][7]
-
Viability Assessment: Measure cell viability using a commercial assay such as CellTiter-Glo® (Promega) or MTT.[6][7] The assay measures metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: Calculate the GI50 values by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[6]
4.2 Immunoblotting for Neosubstrate Degradation
This method is used to quantify the reduction of specific proteins following drug treatment.
-
Cell Treatment: Treat cells (e.g., MM1.S) with a fixed concentration (e.g., 10 µM) of each compound or DMSO for a specified time (e.g., 24-72 hours).[6]
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific to the neosubstrates of interest (e.g., IKZF1, IRF4, SALL4) and a loading control (e.g., β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[8] The band intensity reflects the protein level.
4.3 Zebrafish Embryo Teratogenicity Assay
The zebrafish model is a well-established system for assessing developmental toxicity due to its rapid, external embryonic development.[9][10]
Caption: Experimental workflow for the zebrafish teratogenicity assay.
Protocol:
-
Embryo Exposure: Place zebrafish embryos (6-8 hours post-fertilization) into 96-well plates.[11]
-
Treatment: Expose embryos to a range of concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).[9]
-
Observation: At regular intervals (e.g., 48, 72, and 96 hours post-fertilization), assess the embryos for mortality and specific morphological defects, such as pectoral fin malformations, reduced eye diameter, and spine curvature.[9][11]
-
Data Analysis: Determine the LC50 (lethal concentration for 50% of embryos) and EC50 (effective concentration causing defects in 50% of embryos). A Teratogenicity Index (TI = LC50/EC50) can be calculated to quantify the teratogenic potential.[11]
4.4 Chicken Embryo Teratogenicity Assay
The chicken embryo is a classic vertebrate model for studying teratogenesis, particularly limb development.[12][13]
Caption: Experimental workflow for the in ovo chicken embryo assay.
Protocol:
-
Incubation: Incubate fertilized chicken eggs to the desired developmental stage (e.g., Hamburger-Hamilton stage 18, day 3), when limb buds are forming.[13]
-
Compound Administration: Create a small window in the shell and apply the compound directly to the embryo.[9]
-
Re-incubation: Reseal the egg and continue incubation.
-
Analysis: Harvest the embryos at a later stage (e.g., day 9) and examine them for malformations, including limb and digit defects, microphthalmia (small eyes), and overall reduced body size.[9][13] Staining with Alcian blue can be used to specifically assess cartilage and skeletal development.
Conclusion
The development of 6-position modified lenalidomide analogs represents a significant step towards uncoupling the potent anti-cancer activity of immunomodulatory drugs from their devastating teratogenic side effects. Experimental data demonstrates that analogs such as 6-fluoro-lenalidomide and 6-chloro-lenalidomide possess superior anti-proliferative activity against hematological cancer cells compared to the parent compound.[6] Crucially, these modifications appear to confer selectivity, reducing the degradation of neosubstrates associated with teratogenicity while preserving the degradation of key therapeutic targets.[6]
While further in vivo teratogenicity studies are required for a definitive assessment, these findings highlight a promising strategy for designing safer and more effective CRBN-modulating agents for the treatment of cancer.
References
- 1. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Molecular Mechanisms of the Teratogenic Effects of Thalidomide | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. In vivo screening and discovery of novel candidate thalidomide analogs in the zebrafish embryo and chicken embryo model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Teratogenicity Testing: Harnessing the Power of Zebrafish for Efficient and Accurate Drug Screening - Biat Group [biatgroup.com]
- 11. Zebrafish embryos as a teratogenicity screening tool to reduce potential birth defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. From the Farm to the Lab: How Chicken Embryos Contribute to the Field of Teratology - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of gene expression changes induced by Lenalidomide-6-F
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression changes induced by Lenalidomide, a key immunomodulatory agent used in the treatment of multiple myeloma and other hematological malignancies. The information presented herein is based on a comprehensive review of published experimental data, offering insights into the drug's mechanism of action and its impact on cellular signaling pathways.
Mechanism of Action: A Molecular Glue
Lenalidomide exerts its therapeutic effects through a novel mechanism of action, acting as a "molecular glue" that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. By binding to CRBN, Lenalidomide alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4][5][6] The degradation of these transcription factors is the pivotal event that triggers the downstream anti-myeloma and immunomodulatory effects of Lenalidomide.
Impact on Gene Expression: A Tale of Two Fates
The degradation of IKZF1 and IKZF3 initiates a cascade of transcriptional changes that are central to Lenalidomide's efficacy. These changes can be broadly categorized into two main outcomes: direct anti-proliferative effects on tumor cells and indirect immunomodulatory effects that enhance the anti-tumor immune response.
Direct Anti-Proliferative Effects
The downregulation of IKZF1 and IKZF3 in multiple myeloma cells leads to a significant reduction in the expression of key survival factors. This includes the downregulation of Interferon Regulatory Factor 4 (IRF4) and the proto-oncogene c-Myc, both of which are critical for the proliferation and survival of myeloma cells.[2] The suppression of this transcriptional network ultimately leads to cell cycle arrest and apoptosis of the malignant plasma cells.
Immunomodulatory Effects
In T-cells, the degradation of IKZF1 and IKZF3 has a different consequence. These transcription factors normally act as repressors of Interleukin-2 (IL-2) gene expression. Their degradation by Lenalidomide leads to a de-repression of the IL-2 promoter, resulting in increased IL-2 production.[5] This, in turn, enhances T-cell proliferation and cytotoxicity, as well as natural killer (NK) cell activity, thereby bolstering the body's immune response against the tumor.
Quantitative Analysis of Gene Expression Changes
One study performing RNA-seq on paired samples from Lenalidomide-sensitive multiple myeloma patients identified 870 differentially expressed genes (FDR < 0.1) following treatment. A significant portion of these genes were associated with immune-mediated responses, with a notable 3.3-fold upregulation of interferon-gamma (IFNγ). Furthermore, over 20% of the differentially expressed genes were identified as type I and type II interferon-regulated genes.[7]
Another RNA-seq study focusing on Lenalidomide resistance in multiple myeloma patients identified 830 differentially expressed genes (p-value and FDR < 0.05) between pre-treatment and post-relapse samples.[1] This highlights a significant shift in the transcriptional landscape of tumor cells as they acquire resistance to the drug.
The following table summarizes the key gene expression changes consistently reported in the literature following Lenalidomide treatment.
| Gene | Change in Expression | Biological Role/Pathway | Reference |
| IKZF1 (Ikaros) | Protein Degradation | Lymphoid Transcription Factor | [1][2][3][4][5][6] |
| IKZF3 (Aiolos) | Protein Degradation | Lymphoid Transcription Factor | [1][2][3][4][5][6] |
| IRF4 | Downregulation | Myeloma Survival and Proliferation | [2] |
| MYC | Downregulation | Proto-oncogene, Cell Cycle Progression | [2] |
| IL-2 | Upregulation (in T-cells) | T-cell Proliferation and Activation | [5] |
| Interferon-stimulated genes (ISGs) | Upregulation | Immune Response | [7] |
| CRBN | Expression level is a key determinant of sensitivity | E3 Ubiquitin Ligase Substrate Receptor | [8] |
Experimental Protocols
The following sections provide a generalized overview of the experimental protocols commonly used in the studies cited in this guide.
Cell Culture and Lenalidomide Treatment
-
Cell Lines: Human multiple myeloma cell lines (e.g., MM.1S, U266, RPMI-8226) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin/streptomycin).
-
Primary Cells: CD138+ plasma cells are isolated from the bone marrow of multiple myeloma patients using magnetic-activated cell sorting (MACS).
-
Lenalidomide Treatment: Lenalidomide is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Cells are treated with a final concentration of Lenalidomide (typically in the range of 1-10 µM) or with DMSO as a vehicle control for a specified period (e.g., 24, 48, or 72 hours) before harvesting for subsequent analysis.
RNA-Sequencing (RNA-seq) Analysis
-
RNA Isolation: Total RNA is extracted from cultured cells or primary patient samples using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and integrity are assessed using a bioanalyzer.
-
Library Preparation: RNA-seq libraries are prepared from total RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Read Alignment: Sequencing reads are aligned to the human reference genome (e.g., hg19 or GRCh38) using a splice-aware aligner such as TopHat or STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like HTSeq or featureCounts.
-
Differential Expression Analysis: Differential gene expression between Lenalidomide-treated and control samples is determined using statistical packages such as DESeq2 or edgeR. Genes with a false discovery rate (FDR) below a certain threshold (e.g., 0.05) are considered significantly differentially expressed.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by Lenalidomide and a typical experimental workflow for studying its effects on gene expression.
Caption: Lenalidomide signaling pathway.
Caption: Experimental workflow for gene expression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. RNA-seq of newly diagnosed patients in the PADIMAC study leads to a bortezomib/lenalidomide decision signature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ranchobiosciences.com [ranchobiosciences.com]
- 6. Lenalidomide Acts in Myeloma by Degrading Lymphoid Transcription Factors IKZF1 and IKZF3 - The ASCO Post [ascopost.com]
- 7. researchgate.net [researchgate.net]
- 8. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Lenalidomide-6-F in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Lenalidomide-6-F, a novel Cereblon (CRBN) E3 ligase ligand, against its parent compound, Lenalidomide. Given the emergent nature of this compound, this document outlines the established efficacy of Lenalidomide and presents a forward-looking validation framework for its derivative, focusing on its application in Proteolysis Targeting Chimera (PROTAC) technology. The experimental data presented for Lenalidomide is based on published literature, while the data for a hypothetical this compound-based PROTAC is illustrative, based on the known advantages of the PROTAC modality.
Introduction: From Lenalidomide to Next-Generation Degraders
Lenalidomide is an immunomodulatory drug (IMiD) with significant clinical efficacy in treating hematological malignancies, most notably multiple myeloma.[1][2][3] Its mechanism of action is multifaceted, involving direct anti-tumor effects and modulation of the immune system.[1][3] A key discovery in understanding Lenalidomide's activity was the identification of Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, as its primary target.[2][4] By binding to CRBN, Lenalidomide induces the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][4][5]
This compound is a derivative of Lenalidomide designed to function as a CRBN ligand for the development of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[6][7][8] A PROTAC consists of a ligand for an E3 ligase (like this compound for CRBN), a ligand for a target protein, and a linker connecting them. This technology offers a catalytic mode of action and the potential to target proteins previously considered "undruggable."[6][7][9]
This guide will compare the established therapeutic profile of Lenalidomide with the projected potential of a this compound-based PROTAC, providing a roadmap for its preclinical validation.
Comparative Efficacy and Mechanism of Action
The primary advantage of a this compound-based PROTAC lies in its potential for enhanced potency, selectivity, and the ability to overcome resistance mechanisms that may limit the efficacy of Lenalidomide.[6][7][9][10]
Mechanism of Action: A Visual Comparison
The signaling pathway of Lenalidomide involves binding to CRBN, leading to the degradation of neosubstrates IKZF1 and IKZF3. This results in both direct cytotoxicity to cancer cells and immunomodulatory effects, such as T-cell co-stimulation and enhanced Natural Killer (NK) cell activity.[1][5][11][12]
Caption: Lenalidomide's mechanism of action.
A this compound-based PROTAC would leverage this same E3 ligase but would be engineered to degrade a different, specific oncoprotein, potentially offering a more targeted anti-cancer effect with a catalytic mode of action.
Quantitative Data Summary
The following tables present a summary of experimental data for Lenalidomide and a hypothetical, yet plausible, projection for a this compound-based PROTAC targeting an oncoprotein (e.g., a kinase involved in tumor survival).
Table 1: In Vitro Anti-Proliferative Activity
| Compound | Cell Line | IC50 (nM) | Target Degradation (DC50, nM) |
| Lenalidomide | MM.1S (Multiple Myeloma) | 80 - 100 | IKZF1/3: ~200 |
| H929 (Multiple Myeloma) | 150 - 250 | IKZF1/3: ~300 | |
| This compound PROTAC (Hypothetical) | MM.1S (Multiple Myeloma) | 1 - 10 | Oncoprotein X: 5 - 15 |
| H929 (Multiple Myeloma) | 5 - 20 | Oncoprotein X: 10 - 25 |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Benefit |
| Lenalidomide | SCID mice with H929 xenografts | 25 mg/kg, daily, p.o. | 50 - 60% | Moderate |
| This compound PROTAC (Hypothetical) | SCID mice with H929 xenografts | 5 mg/kg, daily, p.o. | > 90% | Significant |
Experimental Protocols for Preclinical Validation
Validating the therapeutic potential of a this compound-based PROTAC requires a series of well-defined in vivo experiments. Below are detailed methodologies for key studies.
General Experimental Workflow
The preclinical validation would follow a logical progression from establishing the animal model to efficacy studies and finally, to pharmacodynamic and safety assessments.
Caption: Proposed experimental workflow for in vivo validation.
Murine Models of Hematological Malignancies
The choice of animal model is critical for relevant preclinical data. For a compound targeting hematological cancers, several models are appropriate:
-
Xenograft Models: Immunocompromised mice (e.g., SCID or NSG) are subcutaneously or intravenously injected with human cancer cell lines (e.g., MM.1S, H929 for multiple myeloma).[13][14] These models are useful for assessing the direct anti-tumor activity of a compound.
-
Syngeneic Models: Immunocompetent mice (e.g., C57BL/KaLwRij) are inoculated with murine myeloma cells (e.g., 5TGM1).[13][15][16] These models are essential for evaluating the immunomodulatory effects of the therapeutic agent.
-
Genetically Engineered Mouse Models (GEMMs): Mice engineered to develop specific hematological malignancies (e.g., Vk*MYC models for myeloma) can provide insights into tumor development in a more physiologically relevant context.[13][15][17]
Efficacy Study Protocol
-
Objective: To determine the anti-tumor efficacy of the this compound PROTAC compared to vehicle control and standard Lenalidomide.
-
Animals: 6-8 week old female SCID mice.
-
Cell Line: Human multiple myeloma cell line (e.g., H929) expressing the target oncoprotein.
-
Procedure:
-
Subcutaneously implant 5 x 10^6 H929 cells into the right flank of each mouse.
-
Monitor tumor growth with caliper measurements.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: Lenalidomide (e.g., 25 mg/kg, daily, oral gavage)
-
Group 3: this compound PROTAC (e.g., 5 mg/kg, daily, oral gavage)
-
-
Administer treatment for 21-28 days.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize mice and harvest tumors for pharmacodynamic analysis.
-
-
Endpoints: Tumor growth inhibition, body weight changes, and overall survival.
Pharmacodynamic (PD) Study Protocol
-
Objective: To confirm in vivo degradation of the target oncoprotein by the this compound PROTAC.
-
Animals and Model: As per the efficacy study. A separate cohort may be used for time-course analysis.
-
Procedure:
-
Establish tumors as described above.
-
Administer a single dose of the this compound PROTAC or vehicle.
-
At various time points post-dose (e.g., 2, 4, 8, 24, 48 hours), euthanize cohorts of mice (n=3-4 per time point).
-
Harvest tumors and prepare tissue lysates.
-
Analyze protein levels of the target oncoprotein, CRBN, and loading controls (e.g., actin) by Western blot or mass spectrometry.
-
-
Endpoints: Percentage of target protein degradation relative to vehicle-treated controls at different time points.
Conclusion and Future Directions
This compound represents a promising chemical entity for the development of novel PROTAC-based therapeutics. By hijacking the CRBN E3 ligase, a this compound-based PROTAC has the potential to induce the degradation of oncoproteins that are not addressed by Lenalidomide itself. The projected advantages include enhanced potency, which could lead to lower dosing and reduced off-target effects, and a catalytic mechanism that may overcome drug resistance.[6][7][9][10]
The experimental framework outlined in this guide provides a robust strategy for the preclinical validation of this compound-based PROTACs in relevant animal models. Successful validation would pave the way for clinical development, potentially offering new and more effective treatment options for patients with hematological malignancies and other diseases driven by previously intractable protein targets.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Lenalidomide? [synapse.patsnap.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Advantages of PROTAC over traditional drugs | Blog [aurigeneservices.com]
- 7. revvity.com [revvity.com]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Technology: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Technical characteristics of PROTAC technology in drug research and development | AxisPharm [axispharm.com]
- 11. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Animal Models of Multiple Myeloma Bone Disease [frontiersin.org]
- 15. Immunocompetent Mouse Models of Multiple Myeloma Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. pnas.org [pnas.org]
On-Target Efficacy of Lenalidomide-6-F: A Comparative Analysis Using Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lenalidomide-6-F and its parent compound, Lenalidomide, focusing on their on-target effects. This analysis is supported by experimental data and detailed protocols, with a particular emphasis on the use of Cereblon (CRBN) knockout models to confirm the specific mechanism of action.
Lenalidomide and its derivatives, classified as immunomodulatory drugs (IMiDs), have become a cornerstone in the treatment of hematological malignancies such as multiple myeloma. Their mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, which in turn induces the ubiquitination and subsequent proteasomal degradation of specific neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation is central to the therapeutic effects of these compounds.
This compound, a fluorinated derivative of Lenalidomide, has been developed to enhance the therapeutic properties of the parent drug. This guide will delve into the comparative on-target effects of this compound, leveraging CRBN knockout models as a critical tool for validation.
Comparative Analysis of Lenalidomide and this compound
The on-target activity of Lenalidomide and its derivatives is critically dependent on the presence of CRBN. In CRBN knockout models, the downstream effects of these drugs, such as the degradation of IKZF1 and IKZF3, are expected to be abrogated. This provides a definitive method to confirm that the observed cellular activities are a direct result of CRBN binding and subsequent neosubstrate degradation.
| Compound | Target | Assay | Cell Line | IC50 / DC50 | Effect in CRBN Knockout |
| Lenalidomide | CRBN | Anti-proliferative | MM.1S | ~81 nM[1] | No activity |
| IKZF1/IKZF3 Degradation | Western Blot / Proteomics | MM.1S | Induces degradation[2][3][4] | Degradation abrogated[5] | |
| This compound | CRBN | Anti-proliferative | Multiple Myeloma Cell Lines | Stronger than Lenalidomide | Expected to have no activity |
| IKZF1/IKZF3 Degradation | Immunoblot Analysis | MM.1S | Induces selective degradation[6] | Expected to have degradation abrogated |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
Generation of CRBN Knockout Cell Lines using CRISPR/Cas9
This protocol outlines the steps to create a CRBN knockout cell line, a crucial tool for validating the on-target effects of CRBN-binding agents.
-
sgRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting a conserved exon of the CRBN gene using a CRISPR design tool.
-
Synthesize and anneal complementary oligonucleotides for the selected sgRNA.
-
Clone the annealed sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 construct and lentiviral packaging plasmids.
-
Harvest the lentiviral particles from the supernatant after 48-72 hours.
-
Transduce the target cell line (e.g., MM.1S) with the lentivirus in the presence of polybrene.
-
-
Selection and Clonal Isolation:
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Perform single-cell sorting or limiting dilution to isolate individual clones.
-
-
Validation of Knockout:
-
Expand single-cell clones and extract genomic DNA.
-
Perform PCR amplification of the targeted region of the CRBN gene.
-
Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of CRBN protein expression by Western blot analysis.
-
IKZF1/IKZF3 Degradation Assay
This assay is used to quantify the degradation of the neosubstrates IKZF1 and IKZF3 following treatment with Lenalidomide or its derivatives.
-
Cell Culture and Treatment:
-
Culture wild-type and CRBN knockout multiple myeloma cells (e.g., MM.1S) in appropriate media.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Lenalidomide or this compound for a specified time (e.g., 4-24 hours). A DMSO-treated control should be included.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for IKZF1, IKZF3, CRBN, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the loading control and the DMSO-treated sample.
-
Visualizing the Molecular Mechanism and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, the experimental workflow, and the logical framework for confirming on-target effects.
Caption: Lenalidomide/Lenalidomide-6-F signaling pathway.
Caption: Experimental workflow for on-target validation.
Caption: Logical framework for comparison.
Discussion and Conclusion
The available data strongly suggests that this compound exhibits a more potent anti-proliferative effect on multiple myeloma cells compared to Lenalidomide. This enhanced activity is attributed to its efficient and selective degradation of the key on-target neosubstrates, IKZF1 and IKZF3.
The critical experiment to definitively confirm the on-target mechanism of this compound is its evaluation in a CRBN knockout model. Based on the established mechanism of Lenalidomide and other IMiDs, it is expected that the degradation of IKZF1 and IKZF3 by this compound will be completely abrogated in cells lacking CRBN. This would provide conclusive evidence that the therapeutic effects of this compound are mediated through its interaction with the CRBN E3 ubiquitin ligase complex.
References
- 1. benchchem.com [benchchem.com]
- 2. beyondspringpharma.com [beyondspringpharma.com]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Lenalidomide-6-F
The proper disposal of Lenalidomide-6-F, a potent chemical compound used in research, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a derivative of Lenalidomide, a known human teratogen and hazardous drug, this compound must be managed with the highest level of caution.[1][2] All waste materials, including the pure compound, solutions, and any contaminated labware, must be treated as hazardous chemical waste. Adherence to institutional, local, and federal regulations is mandatory.
Core Disposal Principles
Disposal of this compound is governed by regulations from agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] The fundamental principle is that this waste must be rendered non-retrievable and cannot be disposed of through standard laboratory drains or in the general trash.[1][5] The required method of destruction for hazardous pharmaceutical waste is typically high-temperature incineration performed by a licensed hazardous waste management company.[3][6]
| Parameter | Guideline | Regulatory Bodies |
| Waste Classification | Hazardous Pharmaceutical Waste | EPA, State & Local Agencies |
| Primary Disposal Method | Incineration via Licensed Vendor | EPA, DEA |
| Container Type (Solid/Liquid) | Dedicated, sealed, leak-proof, clearly labeled hazardous waste container | OSHA, EPA |
| Container Color Code | Black (for RCRA hazardous waste) | EPA, OSHA |
| Drain/Sewer Disposal | Strictly Prohibited | EPA[3] |
| Standard Trash Disposal | Strictly Prohibited | EPA, OSHA |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for the collection, segregation, and packaging of waste contaminated with this compound.
1.0 Personal Protective Equipment (PPE)
1.1 Before handling any waste materials, ensure a multi-layered PPE approach is in use. 1.2 Required PPE includes:
- Gloves: Double-gloving with nitrile gloves is mandatory.[2]
- Eye Protection: Wear chemical safety goggles or a face shield.[2]
- Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
- Respiratory Protection: If there is any risk of aerosol or dust formation (e.g., during spill cleanup), use an appropriate NIOSH-approved respirator.[7]
2.0 Waste Segregation and Collection
2.1 Designated Waste Containers:
- Use separate, dedicated hazardous waste containers for solid and liquid waste. These containers must be made of a compatible material, be leak-proof, and have a secure lid.[2]
- Clearly label each container with "Hazardous Waste: this compound" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[2][6]
2.2 Solid Waste Collection:
- Place all disposable items that have come into direct contact with this compound into the designated solid waste container.
- This includes, but is not limited to: contaminated gloves, weigh boats, pipette tips, bench paper, and vials.[2]
2.3 Liquid Waste Collection:
- Collect all solutions containing this compound in the designated liquid hazardous waste container.[2]
- Do not mix with other chemical waste streams unless explicitly approved by your EHS department.
2.4 Sharps Waste Collection:
- Dispose of any contaminated needles, syringes, or other sharps in a dedicated, puncture-proof sharps container labeled for hazardous drug waste.[2]
3.0 Spill Decontamination
3.1 In the event of a spill, evacuate the immediate area and prevent further spread. 3.2 Wear full PPE, including respiratory protection. Do not breathe in any dust.[1][8] 3.3 Gently cover the spill with absorbent material to avoid raising dust.[8] 3.4 Decontaminate the area twice using an appropriate solvent (e.g., 70% ethanol (B145695) or isopropanol) followed by a cleaning agent.[2][5] 3.5 Collect all cleanup materials (absorbent pads, wipes, contaminated PPE) and place them into the solid hazardous waste container.[8]
4.0 Packaging and Final Disposal
4.1 Once a waste container is full (do not exceed 90% capacity), securely seal the lid. 4.2 Wipe the exterior of the container to remove any potential external contamination. 4.3 Store the sealed container in a designated, secure hazardous waste accumulation area, away from general laboratory traffic, until it is collected. 4.4 Arrange for pickup and final disposal through your institution's EHS department or a licensed hazardous waste disposal vendor. Maintain a detailed record of all hazardous waste generated and disposed of.[9]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
References
- 1. packageinserts.bms.com [packageinserts.bms.com]
- 2. benchchem.com [benchchem.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. camberpharma.com [camberpharma.com]
- 6. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. dimi.unige.it [dimi.unige.it]
- 8. medicinesauthority.gov.mt [medicinesauthority.gov.mt]
- 9. slmfacilities.com [slmfacilities.com]
Safeguarding Researchers: Essential Protocols for Handling Lenalidomide-6-F
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Lenalidomide-6-F. Given its structural similarity to Lenalidomide, a potent immunomodulatory and cytotoxic agent, stringent adherence to the following procedures is mandatory to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Due to the hazardous nature of this compound and in the absence of a specific Safety Data Sheet (SDS), personnel must utilize a comprehensive PPE strategy consistent with handling potent cytotoxic compounds and thalidomide (B1683933) analogs.[1][2]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Equipment | Specifications and Use Cases |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated, powder-free nitrile gloves at all times. The outer glove should be worn over the gown cuff. Change gloves immediately if contaminated or damaged.[1] |
| Body Protection | Disposable Gown/Coveralls | A disposable, solid-front, back-closing, low-linting gown with long sleeves and tight-fitting cuffs is required. For extensive handling or high splash risk, a "bunny suit" or coverall providing head-to-toe protection is recommended.[3][4] |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 respirator is the minimum requirement for handling the solid compound. For procedures that may generate aerosols or dust, a powered air-purifying respirator (PAPR) is recommended.[1][2][4] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles compliant with ANSI Z87.1 should be worn at all times. A face shield must be worn over the goggles during procedures with a high risk of splashing.[2][3][4] |
| Foot Protection | Shoe Covers | Disposable, slip-resistant shoe covers must be worn over footwear.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach is crucial for minimizing exposure and maintaining a sterile environment when working with this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the package is compromised, do not open it. Isolate the package and contact your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store this compound in a designated, locked, and clearly labeled area for hazardous materials.[1] The compound should be stored at -20°C in its powder form.[5] Once in solution, it should be stored at -80°C.[6]
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[7] |
| In Solvent | -80°C | Up to 1 year[7] |
Handling and Experimental Use
Engineering Controls: All handling of solid and liquid this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to control airborne particles.[1][4]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the designated work area within the containment unit by lining it with absorbent, disposable bench paper.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the powdered compound within the containment unit. Use dedicated, labeled equipment (e.g., spatulas, weigh boats).
-
Solution Preparation: When preparing solutions, slowly add the solvent to the powdered compound to minimize aerosolization.[1]
-
Labeling: Clearly label all solutions containing this compound with "Cytotoxic Hazard" and the compound's name.[1]
-
Post-Handling: After handling, decontaminate all surfaces within the containment unit. Remove PPE in the designated area, starting with the outer gloves and moving to the inner gloves last.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: This includes contaminated gloves, gowns, shoe covers, bench paper, and any disposable equipment. Collect all solid waste in a dedicated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, leak-proof, and clearly labeled hazardous waste container.[3][4]
-
Sharps: Any contaminated sharps (e.g., needles, syringes) must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.[3][4]
-
Final Disposal: All hazardous waste must be disposed of through your institution's EHS office. Follow their specific procedures for hazardous chemical waste disposal.[4]
Emergency Procedures: Immediate Actions for Exposure
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.[1][2]
-
Seek immediate medical attention.[2]
In Case of Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2]
-
Seek immediate medical attention.[2]
In Case of Inhalation:
-
If breathing is difficult, administer oxygen.
-
Seek medical attention.[1]
In Case of a Spill:
-
Evacuate and secure the area, alerting others to stay clear.
-
Don the appropriate PPE for spill cleanup, including a respirator.
-
Use a chemical spill kit to contain and absorb the spill. For solid spills, gently cover with absorbent material to avoid raising dust.
-
Carefully collect all contaminated materials and place them in a designated hazardous waste container.
-
Decontaminate the spill area according to your institution's procedures.
Caption: Hierarchy of safety controls for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
